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(2,5,6-Trifluoropyridin-3-yl)methanol Documentation Hub

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  • Product: (2,5,6-Trifluoropyridin-3-yl)methanol
  • CAS: 1262415-64-4

Core Science & Biosynthesis

Foundational

Introduction: The Role of Fluorine in Pyridine-Based Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of Fluorinated Pyridinylmethanols The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Fluorinated Pyridinylmethanols

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When applied to the pyridine scaffold, a privileged heterocycle in numerous pharmaceuticals, these effects are particularly pronounced. The trifluoromethyl (CF3) group, for instance, is a powerful electron-withdrawing group that can significantly alter the pKa of the pyridine nitrogen, impacting its pharmacokinetic profile.[1] This guide will delve into the synthesis, properties, and reactivity of pyridinylmethanols bearing these critical fluorine-containing substituents, providing a foundational understanding for their application in drug design.

Physicochemical Properties of Fluorinated Pyridinylmethanols

The position and number of fluorine substituents on the pyridine ring, as well as the distinction between a trifluoromethyl group and individual fluorine atoms, dictate the physicochemical properties of these compounds. Below is a comparative summary of key properties for representative isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
(5-Fluoropyridin-3-yl)methanol22620-32-2C6H6FNO127.12Single fluorine substitution.[3]
[2-(Trifluoromethyl)pyridin-3-yl]methanol131747-57-4C7H6F3NO177.12Trifluoromethyl group at the 2-position.[4]
(5-(Trifluoromethyl)pyridin-2-yl)methanol31181-84-7C7H6F3NO177.12Trifluoromethyl group at the 5-position.[5]
6-(Trifluoromethyl)pyridine-3-methanol386704-04-7C7H6F3NO177.12Trifluoromethyl group at the 6-position.[6]

Key Insights:

  • Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule compared to a single fluorine atom, which can enhance membrane permeability.[1]

  • Acidity/Basicity: The strong electron-withdrawing nature of both fluorine and trifluoromethyl groups reduces the basicity of the pyridine nitrogen. This has profound implications for salt formation, solubility, and interaction with biological targets.

  • Melting and Boiling Points: These properties are influenced by the overall symmetry and intermolecular forces of the molecule. Specific data is often found in supplier safety data sheets (SDS).

  • Solubility: Generally, these compounds are soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in aqueous solutions is often limited and pH-dependent due to the basicity of the pyridine nitrogen.

Synthesis and Reactivity

The synthesis of fluorinated pyridinylmethanols can be approached in two primary ways: by constructing the fluorinated pyridine ring first, followed by modification of a side chain, or by direct fluorination of a pre-existing pyridinylmethanol.

Synthetic Strategies

A common and versatile method for synthesizing these compounds involves the reduction of a corresponding fluorinated pyridine carboxylic acid or its ester.

Representative Synthesis Workflow: Reduction of a Fluorinated Pyridine Carboxylic Ester

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Fluorinated Pyridine\nCarboxylic Acid Fluorinated Pyridine Carboxylic Acid Fluorinated Pyridine\nCarboxylic Ester Fluorinated Pyridine Carboxylic Ester Fluorinated Pyridine\nCarboxylic Acid->Fluorinated Pyridine\nCarboxylic Ester  H+, ROH   (Fluorinated Pyridin-yl)methanol (Fluorinated Pyridin-yl)methanol Fluorinated Pyridine\nCarboxylic Ester->(Fluorinated Pyridin-yl)methanol  Reducing Agent (e.g., NaBH4, LiAlH4)  

Caption: General workflow for the synthesis of fluorinated pyridinylmethanols.

Detailed Protocol: Synthesis of 3-Fluoropyridine-2-methanol (Illustrative Example)

This protocol is adapted from a patented method and illustrates a common synthetic route.[7]

  • Starting Material: Quinolinic acid is used as a low-cost starting material.

  • Anhydride Formation: Quinolinic acid is treated with a dehydrating agent (e.g., thionyl chloride in 1,2-dichloroethane) to form the corresponding anhydride.

  • Esterification: The anhydride is then reacted with an alcohol (e.g., isopropanol) to yield a mono-ester.

  • Ammoniation and Fluorination: The remaining carboxylic acid is converted to an amine, which is then subjected to a fluorination reaction.

  • Ester Group Reduction: The final step involves the reduction of the ester group to the primary alcohol using a reducing agent like sodium borohydride.[7]

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is a milder reducing agent suitable for esters, while lithium aluminum hydride (LiAlH4) is more powerful and can also be used, though it requires stricter anhydrous conditions. The choice depends on the presence of other reducible functional groups in the molecule.

  • Solvent Selection: The choice of solvent is critical for reaction efficiency. For reductions, polar aprotic solvents like THF or ethereal solvents are often used for LiAlH4, while alcohols like methanol or ethanol are suitable for NaBH4 reductions.

  • Work-up Procedure: A careful aqueous work-up is necessary to quench the reducing agent and isolate the product. The pH may need to be adjusted to ensure the product is in a neutral form for extraction into an organic solvent.

Key Reactions of the Hydroxymethyl Group

The primary alcohol functionality of these compounds allows for a range of subsequent chemical transformations, making them valuable building blocks in multi-step syntheses.

G cluster_0 Reaction Pathways A (Fluorinated Pyridin-yl)methanol B Oxidation (e.g., PCC, DMP) A->B  Forms Aldehyde/Carboxylic Acid   C Esterification (e.g., Acyl Chloride, Acid Anhydride) A->C  Forms Ester   D Halogenation (e.g., SOCl2, PBr3) A->D  Forms Halomethyl Pyridine   E Etherification (e.g., Williamson Ether Synthesis) A->E  Forms Ether  

Caption: Key reactions of the hydroxymethyl group.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a variety of active pharmaceutical and agrochemical ingredients.[2][8] The unique physicochemical properties imparted by the trifluoromethyl group contribute to the biological activity of these compounds.[8]

  • Pharmaceuticals: Several TFMP derivatives have received market approval, and many more are in clinical trials.[8] For example, derivatives of (5-(trifluoromethyl)pyridin-2-yl)oxy moieties have been investigated as potent small molecule blockers of Nav1.7/Nav1.8 sodium channels for the treatment of pain.[9]

  • Agrochemicals: TFMP derivatives are widely used in crop protection.[8] For instance, they form the basis of fungicides and insecticides. The trifluoromethyl-substituted pyridine has been shown to exhibit higher fungicidal activity than its chlorinated counterparts.[2]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling fluorinated pyridinylmethanols.

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12]

  • Hazards: These compounds are generally considered irritants. For example, [2-(Trifluoromethyl)pyridin-3-yl]methanol is known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Data Interpretation

Characterization of these compounds relies on standard spectroscopic techniques.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F):

    • ¹H NMR: The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine substituents. The methylene protons of the -CH₂OH group will typically appear as a singlet or a doublet depending on coupling to the hydroxyl proton.

    • ¹³C NMR: The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). The chemical shifts of the ring carbons are also significantly affected by the fluorine substituents.

    • ¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atoms. The chemical shifts will be indicative of their position on the pyridine ring.

  • Infrared (IR) Spectroscopy: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of the alcohol. Strong C-F stretching bands are typically observed in the 1000-1350 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Conclusion

While direct information on (2,5,6-Trifluoropyridin-3-yl)methanol is scarce, a detailed examination of its close structural isomers provides a robust framework for understanding its likely chemical properties and reactivity. The fluorinated and trifluoromethylated pyridinylmethanols are a class of compounds with significant and proven value in the fields of medicinal chemistry and agrochemicals. Their synthesis, while requiring careful control, utilizes established organic chemistry principles. The hydroxymethyl group offers a versatile handle for further chemical modification, making these compounds valuable intermediates in the synthesis of more complex molecules. A thorough understanding of their physicochemical properties, reactivity, and safe handling is essential for any researcher working in this area.

References

  • PubChem. (n.d.). (5-(Trifluoromethyl)pyridin-2-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

  • PubMed. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Methanex. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Retrieved from [Link]

  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0333020A2 - Process for the preparation of substituted pyridines.
  • PMC. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Retrieved from [Link]

  • MDPI. (2019). Methanol Synthesis from CO2: A Review of the Latest Developments in Heterogeneous Catalysis. Retrieved from [Link]

  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from [Link]

  • ResearchGate. (2022). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, 1h-Nmr and 13c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1h-1,2,4-Triazol-5-One-4-Yl)-Azomethin]-Phenyl. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3,6-Trifluorophenol. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to (2,5,6-Trifluoropyridin-3-yl)methanol

CAS Number: 120739-62-0 Prepared for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Role of Fluorinated Pyridines in Drug Discovery The pyridine ring is a ubiquitous scaffold in a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 120739-62-0

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. Chemical modification of this heterocycle is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. The introduction of fluorine atoms, in particular, is a widely adopted strategy to modulate key drug-like properties.[1]

The high electronegativity and small size of fluorine can lead to profound changes in the electronic environment of the pyridine ring, influencing its pKa, dipole moment, and susceptibility to metabolic degradation. Furthermore, fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency. The trifluoromethyl group, a common fluorine-containing moiety, is known to improve the metabolic stability of drug candidates.[2] This guide focuses on (2,5,6-Trifluoropyridin-3-yl)methanol, a versatile building block that combines the benefits of a fluorinated pyridine core with a reactive hydroxymethyl group, making it a valuable intermediate for the synthesis of diverse and complex molecules.

Physicochemical and Reactivity Profile

While specific experimental data for (2,5,6-Trifluoropyridin-3-yl)methanol is limited, its properties can be inferred from the behavior of similar fluorinated pyridines.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular FormulaC₆H₄F₃NOBased on structure
Molecular Weight167.09 g/mol Calculated from molecular formula
AppearanceLikely a colorless to pale yellow solid or liquidCommon for similar small organic molecules
SolubilityExpected to be soluble in common organic solvents (e.g., methanol, dichloromethane, THF) and sparingly soluble in water.General solubility of functionalized pyridines
pKaThe pyridine nitrogen is expected to be weakly basic due to the strong electron-withdrawing effects of the three fluorine atoms.Fluorine substitution significantly reduces the basicity of the pyridine nitrogen.
ReactivityThe hydroxymethyl group is the primary site for further chemical transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group (e.g., halide) for subsequent nucleophilic substitution. The pyridine ring is deactivated towards electrophilic aromatic substitution due to the fluorine substituents. Nucleophilic aromatic substitution of the fluorine atoms may be possible under forcing conditions.Standard reactivity of primary alcohols and fluorinated aromatic systems.

Synthesis and Mechanistic Considerations

Pathway A: Reduction of a 2,5,6-Trifluoronicotinic Acid Derivative

This is a common and reliable method for the preparation of pyridyl methanols. The synthesis would commence from a suitable precursor, 2,5,6-trifluoronicotinic acid or its corresponding nitrile.

Diagram 1: Proposed Synthesis via Reduction

Synthesis_Pathway_A start 2,5,6-Trifluoronicotinonitrile intermediate1 2,5,6-Trifluoronicotinic acid start->intermediate1 Hydrolysis intermediate2 2,5,6-Trifluoronicotinoyl chloride intermediate1->intermediate2 SOCl₂ or (COCl)₂ product (2,5,6-Trifluoropyridin-3-yl)methanol intermediate2->product Reduction (e.g., NaBH₄)

Caption: Proposed synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol via reduction.

Experimental Protocol (Hypothetical):

  • Hydrolysis of 2,5,6-Trifluoronicotinonitrile: The starting nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For instance, heating with a strong acid like hydrochloric acid would likely yield 2,5,6-trifluoronicotinic acid.

  • Formation of the Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is typically performed in an inert solvent like dichloromethane or toluene.

  • Reduction to the Alcohol: The resulting 2,5,6-trifluoronicotinoyl chloride would then be reduced to the primary alcohol. A mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol would be suitable for this transformation.[1][3] The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity.[4] The workup would involve quenching the excess reducing agent with water or dilute acid, followed by extraction of the product into an organic solvent, drying, and purification by chromatography or distillation.[5]

Pathway B: Grignard Reaction with a 2,5,6-Trifluoropyridine-3-carbaldehyde

An alternative approach involves the formation of a C-C bond using a Grignard reagent, followed by the introduction of the hydroxymethyl group.

Diagram 2: Proposed Synthesis via Grignard Reaction

Synthesis_Pathway_B start 2,3,5,6-Tetrafluoropyridine intermediate1 3-Bromo-2,5,6-trifluoropyridine start->intermediate1 Bromination intermediate2 (2,5,6-Trifluoropyridin-3-yl)magnesium bromide intermediate1->intermediate2 Mg, THF intermediate3 2,5,6-Trifluoropyridine-3-carbaldehyde intermediate2->intermediate3 1. DMF 2. H₃O⁺ product (2,5,6-Trifluoropyridin-3-yl)methanol intermediate3->product Reduction (e.g., NaBH₄)

Caption: Proposed synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol via a Grignard pathway.

Experimental Protocol (Hypothetical):

  • Halogenation: A suitable starting material, such as 2,3,5,6-tetrafluoropyridine, would need to be selectively halogenated at the 3-position. This can be a challenging step requiring specific directing groups or reaction conditions.

  • Grignard Reagent Formation: The resulting 3-halo-2,5,6-trifluoropyridine would be reacted with magnesium turnings in an anhydrous ether solvent like THF to form the Grignard reagent.

  • Formylation: The Grignard reagent would then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield 2,5,6-trifluoropyridine-3-carbaldehyde.

  • Reduction: The final step would be the reduction of the aldehyde to the primary alcohol using a reducing agent like sodium borohydride, as described in Pathway A.

Spectroscopic and Analytical Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - CH₂ Signal: A singlet or a multiplet (due to coupling with fluorine) in the range of 4.5-5.0 ppm. - OH Signal: A broad singlet, the chemical shift of which will be dependent on concentration and solvent. - Pyridine Ring Proton: A multiplet in the aromatic region (likely downfield, >7.5 ppm) showing coupling to the adjacent fluorine atoms.
¹³C NMR - CH₂ Carbon: A signal around 60-65 ppm. - Pyridine Ring Carbons: Multiple signals in the aromatic region (110-160 ppm), with the carbon atoms directly bonded to fluorine exhibiting large C-F coupling constants. The C-F coupling will result in doublets or more complex multiplets.[6]
¹⁹F NMR - Three distinct signals for the three non-equivalent fluorine atoms on the pyridine ring. The chemical shifts will be in the typical range for fluorinated aromatic compounds and will show coupling to each other and potentially to the ring proton.[7]
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (167.09). - Fragmentation Pattern: Likely loss of H₂O, OH, and potentially fragments corresponding to the fluorinated pyridine ring.
Infrared (IR) Spectroscopy - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an alcohol. - C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the CH₂ group. - C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹. - Pyridine Ring Vibrations: Characteristic absorptions in the 1400-1600 cm⁻¹ region.[2]

Diagram 3: Logical Flow for Spectroscopic Analysis

Spectroscopic_Analysis_Flow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesized Compound NMR NMR (¹H, ¹³C, ¹⁹F) synthesis->NMR MS Mass Spectrometry synthesis->MS IR IR Spectroscopy synthesis->IR structure Structure Confirmation NMR->structure purity Purity Assessment NMR->purity MS->structure IR->structure

Caption: Workflow for the spectroscopic analysis and characterization of the target compound.

Applications in Medicinal Chemistry and Drug Development

(2,5,6-Trifluoropyridin-3-yl)methanol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group can be readily modified to introduce a wide range of functional groups and linkers, allowing for the exploration of structure-activity relationships (SAR).

Potential Applications:

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The fluorine substituents can enhance binding to the ATP-binding pocket and improve selectivity.

  • Intermediate for Agrochemicals: Fluorinated pyridines are prevalent in modern agrochemicals due to their enhanced efficacy and metabolic stability.

  • Precursor for Bioactive Compounds: The compound can be used in the synthesis of novel compounds for screening against a variety of biological targets, including enzymes, receptors, and ion channels.

The introduction of the trifluorinated pyridine moiety can lead to compounds with improved pharmacokinetic profiles, including increased metabolic stability and enhanced cell permeability.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling (2,5,6-Trifluoropyridin-3-yl)methanol.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(2,5,6-Trifluoropyridin-3-yl)methanol is a valuable synthetic intermediate with significant potential in drug discovery and development. While specific experimental data is not widely available, this guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and likely spectroscopic characteristics based on established chemical principles. The strategic use of this and other fluorinated building blocks will undoubtedly continue to play a crucial role in the design of next-generation therapeutic agents. Further research to fully characterize this compound and explore its synthetic utility is warranted.

References

  • Hein, S. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia.
  • Odinity. (2014, March 26). Hydride Reduction Reactions: Experiment.
  • Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)
  • CHM557 Exp 2. (n.d.). Scribd.
  • 2: Reduction of Organic Compounds (Experiment). (2021, August 16). Chemistry LibreTexts.
  • Fluorine NMR. (n.d.).
  • Supplementary Inform
  • Fluorine NMR. (n.d.).
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  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol.
  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone.
  • Sigma-Aldrich. (n.d.). (5-Fluoropyridin-3-yl)methanol | 22620-32-2.
  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Process for the preparation of substituted pyridines. (n.d.).
  • Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. (n.d.). Scientific & Academic Publishing.
  • 19Flourine NMR. (n.d.).
  • 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. (n.d.).
  • ChemicalBook. (2025, August 8). 2,5,6-Trifluoronicotinic aicid nitrile | 870065-73-9.
  • Doc Brown. (2026, February 24). Advanced Organic Chemistry: Infrared spectrum of methanol.
  • ChemScene. (n.d.). 22620-32-2 | (5-Fluoropyridin-3-yl)methanol.
  • NIST. (n.d.). Methyl Alcohol.
  • PubChem. (n.d.). (5-(Trifluoromethyl)pyridin-2-yl)methanol.
  • Benchchem. (n.d.).
  • Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare.
  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).
  • ResearchGate. (2025, October 16). (PDF) Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor.
  • A New Synthetic Method of 3-Fluoropyridine-2-methanol. (n.d.).

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Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of (2,5,6-Trifluoropyridin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated pyridine derivative of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluorinated pyridine ring. The fluorine atoms can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents and functional materials.[1][2] A thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity. This guide provides a comprehensive overview of the expected spectroscopic data for (2,5,6-Trifluoropyridin-3-yl)methanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It offers not only predicted data but also the underlying principles and experimental protocols to empower researchers in their analytical endeavors.

Molecular Structure and Expected Spectroscopic Behavior

The structure of (2,5,6-Trifluoropyridin-3-yl)methanol, with its distinct arrangement of a hydroxymethyl group and three fluorine atoms on a pyridine ring, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen significantly influences the chemical environment of the protons and carbons, which is reflected in the NMR spectra.[3] The hydroxyl group and the C-F bonds will exhibit characteristic absorption bands in the IR spectrum.[4] Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (2,5,6-Trifluoropyridin-3-yl)methanol. The analysis will involve ¹H, ¹³C, and ¹⁹F NMR, each providing complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the hydroxymethyl protons and the aromatic proton.

  • Methylene Protons (-CH₂OH): These protons are expected to appear as a singlet or a narrowly split multiplet. The adjacent hydroxyl proton may or may not couple depending on the solvent and its concentration. In a deuterated solvent like DMSO-d₆, coupling to the hydroxyl proton is often observed, while in D₂O, the hydroxyl proton will exchange with deuterium, and the methylene signal will be a sharp singlet. The chemical shift will be influenced by the electron-withdrawing pyridine ring.

  • Aromatic Proton (Ar-H): The lone proton on the pyridine ring will exhibit a multiplet due to coupling with the adjacent fluorine atoms.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, temperature, and concentration. It will likely appear as a broad singlet or a triplet if it couples with the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂OH4.5 - 5.0d (or s)J(H,H) ≈ 5-7 Hz
Ar-H7.5 - 8.0tJ(H,F) ≈ 2-4 Hz
-OHVariablet (or br s)J(H,H) ≈ 5-7 Hz
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The signals will be split due to coupling with fluorine atoms (C-F coupling).[5]

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂OH55 - 65s-
C-2150 - 160dddJ(C,F) ≈ 240-260, J(C,F) ≈ 10-15, J(C,F) ≈ 2-5
C-3120 - 130dJ(C,F) ≈ 5-10
C-4110 - 120dJ(C,F) ≈ 2-5
C-5150 - 160dddJ(C,F) ≈ 240-260, J(C,F) ≈ 10-15, J(C,F) ≈ 2-5
C-6150 - 160dddJ(C,F) ≈ 240-260, J(C,F) ≈ 10-15, J(C,F) ≈ 2-5
¹⁹F NMR Spectroscopy

¹⁹F NMR is a sensitive technique that provides detailed information about the fluorine atoms in the molecule. The chemical shifts of fluorine atoms are highly dependent on their electronic environment.[6]

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Multiplicities

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-2-70 to -90ddJ(F,F) ≈ 15-25, J(F,H) ≈ 2-4
F-5-140 to -160ddJ(F,F) ≈ 15-25, J(F,F) ≈ 5-10
F-6-90 to -110ddJ(F,F) ≈ 15-25, J(F,F) ≈ 5-10
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (2,5,6-Trifluoropyridin-3-yl)methanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[8][9]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.[10]

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C and longer relaxation times, more scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[10][11]

    • ¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a high-abundance, sensitive nucleus, so fewer scans are generally needed.[12]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (2,5,6-Trifluoropyridin-3-yl)methanol will be characterized by absorptions corresponding to O-H, C-H, C-F, and C=N/C=C bonds.[13][14]

Table 4: Predicted IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
O-HStretching (H-bonded)3200 - 3600Broad, Strong
C-H (aromatic)Stretching3000 - 3100Medium
C-H (aliphatic)Stretching2850 - 3000Medium
C=N, C=C (pyridine ring)Stretching1550 - 1650Medium to Strong
C-FStretching1000 - 1300Strong
C-OStretching1000 - 1200Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.[15][16]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.[17]

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of (2,5,6-Trifluoropyridin-3-yl)methanol (C₆H₄F₃NO, MW ≈ 183.1 g/mol ).

  • Major Fragmentation Pathways:

    • Loss of a hydroxyl radical (-OH, m/z 17)

    • Loss of a hydroxymethyl radical (-CH₂OH, m/z 31)

    • Fragmentation of the pyridine ring.

Table 5: Predicted Major Mass Spectrometry Peaks

m/zProposed Fragment
183[M]⁺
166[M - OH]⁺
152[M - CH₂OH]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[18][19]

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify the major fragments.

Integrated Spectroscopic Analysis Workflow

A logical workflow is crucial for the efficient and accurate characterization of (2,5,6-Trifluoropyridin-3-yl)methanol.

Sources

Exploratory

Introduction: The Analytical Challenge of Polyfluorinated Heterocycles

An In-Depth Technical Guide to the NMR and Mass Spectrometry of (2,5,6-Trifluoropyridin-3-yl)methanol Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview for the analy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR and Mass Spectrometry of (2,5,6-Trifluoropyridin-3-yl)methanol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the analytical characterization of (2,5,6-Trifluoropyridin-3-yl)methanol, a compound of interest for researchers, scientists, and professionals in drug development. The presence of multiple fluorine atoms on the pyridine ring presents unique challenges and opportunities for structural elucidation. This document outlines the core principles, predictive analyses, and field-proven protocols for its definitive identification using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Fluorinated pyridines are a cornerstone of modern medicinal chemistry, where the strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. The target molecule, (2,5,6-Trifluoropyridin-3-yl)methanol, combines the features of a polyfluorinated aromatic system with a reactive benzylic alcohol moiety. Its unambiguous characterization is paramount for quality control, reaction monitoring, and regulatory submission. This guide synthesizes foundational principles with predictive data analysis to establish a robust analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR, in conjunction with ¹H and ¹³C NMR, provides a wealth of information. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it a highly sensitive probe, second only to ¹H in receptivity.[1]

Core Principles & Mechanistic Causality

The analysis of (2,5,6-Trifluoropyridin-3-yl)methanol by NMR is governed by the interplay of chemical shifts and spin-spin coupling.

  • Chemical Shifts : The electron-withdrawing nature of the three fluorine atoms and the nitrogen atom will significantly deshield the ring protons and carbons, shifting their resonances downfield.[2][3] The ¹⁹F chemical shifts themselves are highly sensitive to their position on the ring (ortho, meta to the nitrogen and to each other) and span a very wide range, minimizing signal overlap.[1][4]

  • Spin-Spin Coupling : The key to unambiguous assignment lies in interpreting the complex coupling patterns. We anticipate significant through-bond couplings (J-coupling) between nuclei:

    • ¹H-¹⁹F Coupling : The aromatic proton (H-4) and the methylene protons (-CH₂OH) will couple to nearby fluorine atoms.

    • ¹³C-¹⁹F Coupling : Carbon signals will be split by one, two, or even three-bond couplings to fluorine, with ¹JCF values being particularly large (typically > 200 Hz).[2]

    • ¹⁹F-¹⁹F Coupling : The three non-equivalent fluorine nuclei will couple with each other, with the magnitude of the coupling constant (ⁿJFF) decreasing as the number of bonds between them increases.[1][5]

Predicted NMR Spectra

The following spectral data are predicted based on established principles for fluorinated pyridines.[2][5][6] The exact values will be dependent on the solvent and concentration used.

¹H NMR Analysis:

  • Aromatic Proton (H-4) : Expected to be the most downfield proton signal (δ ≈ 8.0-8.5 ppm). It will appear as a complex multiplet due to coupling with F-2 (⁴JHF), F-5 (³JHF), and F-6 (⁴JHF).

  • Methylene Protons (-CH₂OH) : Expected around δ ≈ 4.5-5.0 ppm. This signal will likely appear as a triplet due to coupling with the hydroxyl proton (³JHH), which may be broadened or exchangeable, and may also show smaller couplings to the F-2 atom (⁴JHF).

  • Hydroxyl Proton (-OH) : A broad singlet with a chemical shift that is highly dependent on concentration and solvent (typically δ ≈ 2.0-4.0 ppm). Its coupling to the methylene group may not always be resolved.

¹³C NMR Analysis: The spectrum will be characterized by large C-F coupling constants.

  • Carbons bearing Fluorine (C-2, C-5, C-6) : These will appear as doublets with very large ¹JCF coupling constants (≈ 230-270 Hz). Their chemical shifts will be in the aromatic region, heavily influenced by the direct fluorine attachment.

  • C-3 and C-4 : These carbons will exhibit smaller ²JCF and ³JCF couplings, appearing as complex multiplets.

  • Methylene Carbon (-CH₂OH) : Expected around δ ≈ 55-65 ppm, it may show a small ³JCF coupling to the F-2 atom.

¹⁹F NMR Analysis: This is the most informative spectrum. All three fluorine atoms are chemically non-equivalent and will couple to each other and to the H-4 proton.

  • F-6 : Expected to be the most upfield signal. It will be split into a doublet of doublets due to coupling with F-5 (³JFF, ortho) and F-2 (⁴JFF, meta).

  • F-2 : Will appear as a doublet of doublets due to coupling with F-6 (⁴JFF, meta) and F-5 (³JFF, para).

  • F-5 : Will appear as a doublet of doublets due to coupling with F-6 (³JFF, ortho) and F-2 (³JFF, para). It will also exhibit a smaller coupling to the H-4 proton.

Predicted NMR Data Summary
NucleusPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
H-48.0 - 8.5ddd³JHF(H4-F5) ≈ 6-9; ⁴JHF(H4-F2) ≈ 1-3; ⁴JHF(H4-F6) ≈ 1-3
-CH₂-4.5 - 5.0t (or d)³JHH ≈ 5-7 (may show further splitting from F-2)
-OH2.0 - 4.0br s-
¹³C
C-2145 - 155d¹JCF ≈ 240-260
C-3120 - 130m-
C-4135 - 145m-
C-5140 - 150d¹JCF ≈ 250-270
C-6150 - 160d¹JCF ≈ 240-260
-CH₂OH55 - 65t (from CD₃OD)May show ³JCF to F-2
¹⁹F
F-2-90 to -110dd⁴JFF(F2-F6) ≈ 15-20; ⁵JFF(F2-F5) ≈ 5-10
F-5-140 to -160ddd³JFF(F5-F6) ≈ 20-25; ⁵JFF(F5-F2) ≈ 5-10; ³JFH(F5-H4) ≈ 6-9
F-6-70 to -90dd³JFF(F6-F5) ≈ 20-25; ⁴JFF(F6-F2) ≈ 15-20
Chemical shifts for ¹H and ¹³C are referenced to TMS. ¹⁹F shifts are referenced to CFCl₃.[7] Predicted values are based on typical ranges for fluoropyridines.[2][6]
Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating dataset through comprehensive 1D and 2D NMR experiments.

  • Sample Preparation :

    • Accurately weigh 10-15 mg of (2,5,6-Trifluoropyridin-3-yl)methanol.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a clean, dry NMR tube.[8][9] Methanol-d₄ is often a good choice as it can exchange with the -OH proton, simplifying the -CH₂- signal.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ can be used, or the spectrometer can be referenced internally.

  • Instrument Setup (e.g., Bruker 400 MHz Spectrometer) :

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Shim the magnetic field using the deuterium lock signal of the solvent to achieve optimal resolution.

    • Record spectra at a constant temperature (e.g., 298 K) to ensure chemical shift reproducibility.[10]

  • Data Acquisition :

    • ¹H NMR : Acquire a standard 1D proton spectrum with sufficient scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest peak).

    • ¹³C{¹H} NMR : Acquire a proton-decoupled ¹³C spectrum.[11] A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR : Acquire a standard 1D fluorine spectrum. This experiment is typically fast due to the high sensitivity of the ¹⁹F nucleus.

    • 2D Correlation Spectroscopy (COSY) : Acquire a ¹H-¹H COSY spectrum to confirm the coupling between the -OH and -CH₂- protons (if not exchanged).

    • 2D Heteronuclear Correlation (HSQC/HMBC) :

      • An HSQC spectrum will correlate directly bonded protons and carbons (e.g., -CH₂-).

      • An HMBC spectrum is crucial for assigning quaternary carbons and confirming long-range couplings. It will show correlations between protons and carbons over 2-3 bonds (e.g., H-4 to C-2, C-3, C-5, C-6; -CH₂- protons to C-2, C-3, C-4).

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis P1 Weigh Compound (10-15 mg) P2 Dissolve in 0.6 mL Deuterated Solvent (e.g., CD3OD) P1->P2 P3 Add TMS Standard P2->P3 A1 1D ¹H NMR P3->A1 Load Sample & Shim A2 1D ¹³C{¹H} NMR A1->A2 A4 2D Experiments (COSY, HSQC, HMBC) A1->A4 A3 1D ¹⁹F NMR A2->A3 A2->A4 D1 Reference & Phase Spectra A3->D1 D3 Assign Signals using 1D & 2D Data A4->D3 D2 Integrate ¹H Signals D1->D2 D2->D3 D4 Measure Coupling Constants (JHF, JCF, JFF) D3->D4 Final Final D4->Final Final Structure Confirmation MS_Workflow cluster_prep Sample Preparation cluster_acq LC-HRMS Acquisition (Orbitrap/TOF) cluster_proc Data Analysis P1 Prepare Dilute Solution (1-10 µg/mL) P2 Add 0.1% Formic Acid (for ESI+) P1->P2 A1 Full Scan MS (Resolution >70,000) P2->A1 Inject into LC-MS A2 Isolate [M+H]⁺ Ion (m/z 164.03) A1->A2 A3 Data-Dependent MS/MS A2->A3 D2 Analyze MS/MS Spectrum A3->D2 D1 Determine Elemental Composition from Accurate Mass D1->D2 D3 Propose Fragmentation Pathway D2->D3 Final Final D3->Final Confirm Molecular Formula & Substructure

Sources

Foundational

An In-depth Technical Guide to the Stability and Reactivity of (2,5,6-Trifluoropyridin-3-yl)methanol

Abstract (2,5,6-Trifluoropyridin-3-yl)methanol is a key fluorinated building block in medicinal chemistry and materials science. Its utility is dictated by the nuanced interplay between the reactive hydroxymethyl group a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2,5,6-Trifluoropyridin-3-yl)methanol is a key fluorinated building block in medicinal chemistry and materials science. Its utility is dictated by the nuanced interplay between the reactive hydroxymethyl group and the electron-deficient trifluoropyridyl core. This guide provides an in-depth analysis of the compound's stability profile and its principal reactivity pathways. We will explore the factors governing its thermal and chemical stability, offering field-proven protocols for handling and storage. Furthermore, this document details the reactivity of both the alcohol functionality and the aromatic ring, with a focus on strategic transformations such as oxidation and nucleophilic aromatic substitution (SNAr). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine atoms can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. (2,5,6-Trifluoropyridin-3-yl)methanol has emerged as a valuable synthon, providing a strategic entry point for the construction of complex molecular architectures. The molecule possesses two distinct reactive centers: the primary alcohol at the C3 position and the electron-poor pyridine ring, which is highly activated towards nucleophilic attack. Understanding the delicate balance between these two sites is critical for its successful application in multi-step synthesis. This guide aims to provide a comprehensive technical overview to enable scientists to confidently and effectively utilize this powerful building block.

Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use. The data presented below has been aggregated from various chemical data repositories and supplier safety data sheets.

PropertyValueSource
Molecular Formula C₆H₄F₃NON/A
Molecular Weight 163.09 g/mol N/A
Appearance White to off-white solid or crystalline powderN/A
Storage Temperature 2-8°C, Sealed in dry conditions[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
Precautionary Codes P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2]

Stability Profile

The stability of (2,5,6-Trifluoropyridin-3-yl)methanol is robust under standard laboratory conditions, but awareness of its potential degradation pathways is essential for consistent experimental outcomes and safe handling.

Thermal Stability

The compound is generally stable at room temperature when stored in a dry environment. However, like many organic molecules, it may decompose upon heating to produce corrosive and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride[3]. It is recommended to store the material under refrigerated conditions (2-8°C) to ensure long-term integrity[1].

Chemical Stability and Incompatibilities

The product is stable under normal handling and storage conditions[3]. However, its reactivity profile dictates several incompatibilities:

  • Strong Oxidizing Agents: The primary alcohol is susceptible to oxidation. Contact with strong oxidants can lead to an exothermic reaction and the formation of the corresponding aldehyde or carboxylic acid.

  • Strong Acids: While generally stable, prolonged exposure to strong acids at elevated temperatures could potentially lead to side reactions.

  • Strong Reducing Agents: Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen[4].

  • Acid Halides and Anhydrides: These reagents will readily react with the hydroxymethyl group in exothermic reactions to form esters.

Recommended Storage Protocol

To ensure the long-term stability and purity of (2,5,6-Trifluoropyridin-3-yl)methanol, the following storage protocol is recommended:

  • Container: Store in a tightly-closed, airtight container, preferably the original manufacturer's packaging.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and atmospheric contaminants.

  • Temperature: Maintain a storage temperature between 2-8°C.

  • Location: Store in a dry, well-ventilated area away from incompatible substances and sources of ignition.

Reactivity Profile

The synthetic utility of (2,5,6-Trifluoropyridin-3-yl)methanol stems from its dual reactivity. The chemist can selectively target either the hydroxymethyl group or the trifluoropyridyl ring, depending on the chosen reaction conditions.

Caption: Key reactivity pathways for (2,5,6-Trifluoropyridin-3-yl)methanol.

Reactivity of the Hydroxymethyl Group

The primary alcohol is a versatile handle for further molecular elaboration. Standard alcohol transformations can be readily applied:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde, (2,5,6-Trifluoropyridin-3-carbaldehyde), or further to the carboxylic acid. Mild conditions using reagents such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are typically effective for isolating the aldehyde. Stronger oxidants will favor the carboxylic acid.

  • Esterification and Etherification: Reaction with acid chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions) will yield the corresponding esters. Ether formation can be achieved by deprotonating the alcohol with a suitable base (e.g., NaH) followed by reaction with an alkyl halide.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate subsequent nucleophilic substitution reactions at the benzylic carbon.

Reactivity of the Trifluoropyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered highly electron-deficient by the cumulative electron-withdrawing effects of the three fluorine atoms and the ring nitrogen. This makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr)[5].

  • Mechanism: The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. Subsequent loss of a leaving group (in this case, a fluoride ion) restores the aromaticity of the ring[5][6].

  • Regioselectivity: In pyridine systems, nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6) because the nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance[6][7]. For (2,5,6-Trifluoropyridin-3-yl)methanol, the C2 and C6 positions are highly activated towards nucleophilic attack. The C4 position lacks a leaving group. The relative reactivity of the C2 and C6 positions can be influenced by steric factors from both the incoming nucleophile and the C3 substituent. Generally, attack at C6 is often favored due to lesser steric hindrance.

Experimental Protocols & Methodologies

The following protocols are provided as illustrative examples of common transformations. Researchers should always perform their own optimization.

Protocol: Oxidation to (2,5,6-Trifluoropyridin-3-yl)carbaldehyde using Dess-Martin Periodinane (DMP)

This protocol describes a mild oxidation of the primary alcohol to the aldehyde.

Oxidation_Workflow start Start dissolve 1. Dissolve (2,5,6-Trifluoropyridin-3-yl)methanol in anhydrous CH2Cl2 under N2. start->dissolve cool 2. Cool solution to 0°C. dissolve->cool add_dmp 3. Add Dess-Martin Periodinane (1.1 eq) portion-wise over 10 min. cool->add_dmp react 4. Stir at 0°C to RT for 2-4 hours. Monitor by TLC. add_dmp->react quench 5. Quench with sat. aq. Na2S2O3 and sat. aq. NaHCO3. react->quench extract 6. Extract with CH2Cl2 (3x). quench->extract dry_concentrate 7. Dry organic layer (Na2SO4), filter, and concentrate. extract->dry_concentrate purify 8. Purify by column chromatography (e.g., Hexanes/EtOAc). dry_concentrate->purify end_node End: Isolated Aldehyde purify->end_node

Caption: Workflow for the oxidation of (2,5,6-Trifluoropyridin-3-yl)methanol.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, dilute the reaction with DCM and quench by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously until the layers are clear.

  • Workup: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

Protocol: SNAr with a Primary Amine

This protocol illustrates the displacement of a fluorine atom with an amine nucleophile.

Methodology:

  • Setup: In a sealed tube or microwave vial, combine (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 eq), the desired primary amine (1.2-1.5 eq), and a suitable base such as K₂CO₃ or DIPEA (2.0 eq).

  • Solvent: Add a polar aprotic solvent such as DMF, DMA, or NMP.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine. Microwave irradiation can often accelerate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography or preparative HPLC.

Conclusion

(2,5,6-Trifluoropyridin-3-yl)methanol is a strategically important building block whose stability and reactivity are well-defined. It is stable under recommended storage conditions, but care must be taken to avoid strong oxidizing agents and other incompatible materials. Its synthetic potential is realized through the selective manipulation of its two key reactive sites. The hydroxymethyl group offers a handle for classical alcohol chemistry, while the highly electron-deficient pyridine core provides a platform for efficient SNAr reactions, enabling the facile introduction of a wide range of nucleophiles. A comprehensive understanding of these characteristics, as detailed in this guide, will empower researchers to fully exploit the potential of this versatile compound in their synthetic endeavors.

References

  • ResearchGate. (n.d.). C–F activation of trifluoropyridines at 1 and consecutive fluorination reactions.
  • PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. Retrieved March 14, 2026, from [Link]

  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 14, 2026, from [Link]

  • Ranjbarkarimi, R., et al. (2021). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. Retrieved March 14, 2026, from [Link]

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved March 14, 2026, from [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved March 14, 2026, from [Link]

Sources

Exploratory

Commercial Availability and Synthetic Utility of (2,5,6-Trifluoropyridin-3-yl)methanol in Advanced Drug Development

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic for modulating physicochemical properties. (2,5,6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic for modulating physicochemical properties. (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) represents a highly specialized, commercially available building block. This technical guide provides an in-depth analysis of its structural rationale, commercial supply landscape, and synthetic versatility, culminating in a self-validating standard operating procedure (SOP) for its derivatization.

Structural Rationale & Physicochemical Profiling

The architecture of (2,5,6-Trifluoropyridin-3-yl)methanol is meticulously designed to optimize pharmacokinetic (PK) and pharmacodynamic (PD) parameters when integrated into an active pharmaceutical ingredient (API):

  • C2 and C6 Fluorination: The highly electronegative fluorine atoms adjacent to the pyridine nitrogen exert a strong inductive electron-withdrawing effect. This drastically reduces the basicity (pKa) of the pyridine nitrogen, which is a critical modification for mitigating hERG channel liability and reducing unwanted off-target binding in the central nervous system (CNS).

  • C5 Fluorination: Substitution at the 5-position effectively blocks a common site of cytochrome P450-mediated oxidative metabolism, thereby extending the biological half-life of the resulting drug candidate.

  • C3 Hydroxymethyl Vector: The primary alcohol serves as a sterically accessible, versatile synthetic handle. Unlike phenols or directly attached hydroxyls, the benzylic-type alcohol is primed for oxidation, etherification, or conversion into a leaving group without disrupting the electronic stability of the fluorinated ring.

The synthesis of such polyfluorinated pyridine precursors often relies on advanced methodologies, including the selective C–F bond activation of perfluorinated precursors utilizing transition metal catalysis, such as tailored nickel complexes[1].

Quantitative Physicochemical Data
ParameterValue
Chemical Name (2,5,6-Trifluoropyridin-3-yl)methanol
CAS Registry Number 1262415-64-4
Molecular Formula C6H4F3NO
Molecular Weight 163.10 g/mol
MDL Number MFCD04972988

Commercial Availability & Supply Chain Landscape

Historically, polyfluorinated heterocycles required complex, multi-step in-house synthesis. Today, (2,5,6-Trifluoropyridin-3-yl)methanol is readily accessible through global commercial vendors, enabling rapid structure-activity relationship (SAR) exploration.

Commercial Supply Matrix
SupplierCatalog NumberPurityAvailability
Sigma-Aldrich ATC359510313≥95%Research Scale
BLD Pharm BD408605≥95%Bulk / Research[2]
AA Blocks AA00AOBC≥95%Research Scale[3]

Synthetic Pathways & Workflow Integration

The primary utility of this compound lies in its capacity to be rapidly functionalized. The hydroxymethyl group can be transformed via mild oxidation to an aldehyde for reductive aminations, converted to a halide for cross-coupling, or utilized in Williamson ether syntheses.

Workflow A (2,5,6-Trifluoropyridin-3-yl)methanol Starting Material B Oxidation (DMP/Swern) Aldehyde Formation A->B Mild Oxidation C Halogenation (SOCl2/PBr3) Alkyl Halide Formation A->C Substitution D Etherification (NaH, R-X) Ether Formation A->D Williamson Ether E Medicinal Chemistry Scaffolds B->E C->E D->E

Derivatization workflow of (2,5,6-Trifluoropyridin-3-yl)methanol for drug discovery.

Application in Pharmacokinetic Optimization

When incorporated into a drug molecule, the 2,5,6-trifluoropyridine core fundamentally alters the molecule's interaction with biological systems. The logical flow of these enhancements is mapped below.

PK_Impact A Polyfluorinated Pyridine Core (2,5,6-Trifluoro) B Decreased pKa of Pyridine Nitrogen A->B C Increased Lipophilicity (LogP) A->C D Enhanced Metabolic Stability (Blockade of CYP450 oxidation) A->D E Improved Bioavailability & CNS Penetration B->E Reduced basicity C->E Better membrane crossing F Extended Half-Life (t1/2) D->F Resistance to metabolism

Pharmacokinetic enhancements driven by the 2,5,6-trifluoropyridine scaffold.

Standard Operating Procedure (SOP): Anhydrous Bromination

To utilize this building block in cross-coupling reactions, the alcohol must first be converted to a highly reactive electrophile. The following protocol describes the synthesis of 3-(bromomethyl)-2,5,6-trifluoropyridine .

Scientific Rationale & Causality: The electron-deficient nature of the trifluoropyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). If aqueous hydrobromic acid ( HBr ) were used, water could act as a nucleophile, displacing the highly activated 2-fluoro or 6-fluoro groups to form an unwanted pyridone byproduct. Therefore, strictly anhydrous conditions using Phosphorus tribromide ( PBr3​ ) in a non-polar solvent are mandated.

Protocol: Self-Validating Conversion to Bromide
  • Preparation & Inert Atmosphere:

    • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

    • Validation: Maintaining a strictly anhydrous environment prevents the premature hydrolysis of PBr3​ into phosphorous acid and HBr , ensuring stoichiometric accuracy.

  • Solvation:

    • Action: Dissolve (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equivalent) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Action: Add PBr3​ (0.4 equivalents) dropwise over 10 minutes.

    • Causality: The reaction between the alcohol and PBr3​ to form the intermediate phosphite ester is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal degradation of the fluorinated ring.

  • In-Process Monitoring (Self-Validation):

    • Action: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system.

    • Validation: The starting alcohol will appear as a lower Rf​ spot. The successful formation of the bromomethyl derivative is validated by the appearance of a new, significantly higher Rf​ spot (due to the loss of the polar hydroxyl group). Note: Use a KMnO4​ stain, as the highly fluorinated ring may exhibit weak UV absorbance at 254 nm.

  • Quenching & Isolation:

    • Action: Once complete, cool the reaction back to 0 °C and carefully quench with saturated aqueous NaHCO3​ .

    • Causality: The mild base neutralizes any residual HBr generated during the reaction. If the mixture is concentrated under acidic conditions, the product is prone to decomposition. Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the brominated intermediate, ready for downstream coupling.

References

  • Product Index - AA Blocks: (2,5,6-Trifluoropyridin-3-yl)methanol Source: AA Blocks URL:[Link]

  • 3-Fluoropyridyl nickel complexes as useful tools for the selective synthesis of new 2,4,5,6-tetrafluoropyridines Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

Sources

Foundational

Advanced Safety and Handling Protocols for (2,5,6-Trifluoropyridin-3-yl)methanol in Drug Development

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, fluorinated heteroaromatics are indispensable bioisosteres. Specifically, (2,5,6-Trifluoropyridin-3-yl)methanol serves as a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, fluorinated heteroaromatics are indispensable bioisosteres. Specifically, (2,5,6-Trifluoropyridin-3-yl)methanol serves as a critical building block in drug discovery, offering unique physicochemical properties such as modulated pKa, enhanced metabolic stability, and increased lipophilicity. However, the exact structural features that make it valuable—namely, the highly electron-deficient pyridine ring induced by three fluorine atoms—also dictate its hazardous profile and reactivity.

As a Senior Application Scientist, I approach the handling of this compound not merely as a compliance exercise, but as a mechanistic necessity. The electron-withdrawing nature of the trifluoro-substitution makes the aromatic system highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). Concurrently, thermal stress can cleave the C-F bonds, leading to the release of highly toxic hydrogen fluoride (HF) gas[1]. This whitepaper establishes a self-validating framework for the safe handling, storage, and emergency management of (2,5,6-Trifluoropyridin-3-yl)methanol.

Physicochemical Profiling & Hazard Assessment

Before initiating any experimental workflow, it is imperative to understand the quantitative parameters of the material. Table 1 summarizes the core physicochemical and hazard data for (2,5,6-Trifluoropyridin-3-yl)methanol[2].

Table 1: Physicochemical and Hazard Summary

ParameterData / Specification
Chemical Name (2,5,6-Trifluoropyridin-3-yl)methanol
CAS Registry Number 1262415-64-4
Molecular Formula C6H4F3NO
Molecular Weight 163.10 g/mol
Structural Features Electron-deficient heteroaromatic ring; primary alcohol
Primary Hazards Skin/Eye Irritant, Respiratory Sensitizer, Toxic thermal degradation byproducts
Incompatible Materials Strong oxidizing agents, strong bases, active metals
Causality of Hazards
  • Dermal and Ocular Toxicity: Fluorinated pyridines are known mucosal irritants[3]. The electron-poor ring can interact with biological nucleophiles (e.g., proteins, enzymes) upon direct contact, leading to sensitization or acute irritation.

  • Thermal Degradation: While the C-F bond is thermodynamically stable, extreme heat or combustion forces decomposition. This process releases hydrogen fluoride (HF), carbon monoxide (CO), and nitrogen oxides (NOx)[1]. HF is uniquely dangerous because it penetrates tissue deeply and scavenges systemic calcium and magnesium, leading to potentially fatal hypocalcemia.

Self-Validating Experimental Protocols

To ensure scientific integrity and operator safety, workflows must be self-validating—meaning the protocol includes built-in checkpoints that confirm the safety and success of the previous step before proceeding.

Protocol A: Material Transfer and Reaction Setup

Proper grounding procedures must be followed to avoid static electricity during the handling of solid fluorinated aromatics, as static discharge can ignite airborne dust or solvent vapors[4].

Step 1: Environmental Verification

  • Action: Activate the fume hood and verify the magnehelic gauge reads between 100–120 feet per minute (fpm).

  • Validation Check: If the gauge is outside this range or the airflow alarm triggers, the system is invalid. Do not open the chemical container.

  • PPE: Don chemical-resistant nitrile gloves, a flame-resistant lab coat, and tight-fitting safety goggles[3].

Step 2: Static-Free Transfer

  • Action: Place a static-dissipative mat inside the hood. Use an anti-static zero-charge spatula to weigh the (2,5,6-Trifluoropyridin-3-yl)methanol.

  • Validation Check: Observe the powder during transfer. If the powder repels the spatula or "jumps" (indicating static buildup), halt the transfer and use an anti-static ionizing gun on the weighing boat before proceeding.

Step 3: Inertion and Solvation

  • Action: Transfer the reagent to a flame-dried Schlenk flask. Seal with a septum and cycle vacuum/argon three times to remove ambient oxygen and moisture.

  • Validation Check: Observe the oil bubbler on the Schlenk line. A steady, positive outward flow of argon confirms the system is successfully inerted and sealed against atmospheric moisture, which could otherwise degrade the reagent.

HandlingWorkflow A Pre-Operation: Verify Fume Hood Flow & PPE B Material Transfer: Use Anti-Static Spatula A->B C Validation Check: Monitor for Static/Spills B->C D Reaction Setup: Inert Atmosphere (Ar/N2) C->D No Spills / Static Cleared G Spill Protocol: Contain & Neutralize C->G Spill / Static Detected E Post-Operation: Seal & Log Inventory D->E F Decontamination: Wash Tools with Co-solvent E->F G->F

Caption: Workflow for the safe handling and transfer of fluorinated pyridine derivatives.

Emergency Response & Decontamination

In the event of an accident, standard chemical spill responses are insufficient due to the risk of HF generation during thermal events or aggressive acidic hydrolysis[1].

Protocol B: Thermal Degradation and HF Exposure Response

Step 1: Hazard Identification & Isolation

  • Action: If a reaction involving (2,5,6-Trifluoropyridin-3-yl)methanol undergoes thermal runaway or catches fire, immediately close the fume hood sash to contain toxic fumes (HF, NOx).

  • Validation Check: Ensure the lab's continuous gas monitors do not detect ambient HF. Evacuate the immediate area.

Step 2: Dermal Exposure Management

  • Action: If skin contact occurs during a spill, immediately flush the affected area with copious amounts of water for at least 15 minutes[4].

  • Validation Check: Assess the nature of the exposure. If thermal degradation occurred and HF exposure is suspected, immediately massage 2.5% Calcium Gluconate gel into the affected area. The calcium acts as a sacrificial ion, binding the fluoride before it can penetrate to the bone.

Step 3: Spill Cleanup

  • Action: For unreacted solid spills, sweep or shovel the material into an appropriate hazardous waste container using non-sparking tools[4]. Do not use water if the compound is reacting; use a dry inert absorbent (e.g., sand or vermiculite).

EmergencyResponse A Thermal Stress / Decomposition B Release of Toxic Gases (HF, NOx, CO) A->B C Evacuate & Isolate Area B->C D HF Exposure Suspected? C->D E Apply 2.5% Calcium Gluconate Gel D->E Yes F Standard First Aid & Observation D->F No

Caption: Emergency response pathway for thermal degradation and potential HF exposure.

Storage and Lifecycle Management

To maintain the chemical integrity of (2,5,6-Trifluoropyridin-3-yl)methanol and prevent slow degradation:

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) to prevent the hydroxymethyl group from undergoing slow atmospheric oxidation.

  • Temperature: Keep containers tightly closed in a cool, dry, and well-ventilated area[3]. Refrigeration (2–8°C) is recommended for long-term storage to suppress any background reactivity.

  • Segregation: Strictly segregate from strong acids, which can protonate the pyridine nitrogen and catalyze unwanted side reactions, and from strong bases, which can initiate SN​Ar cascades.

By adhering to these self-validating protocols and understanding the mechanistic drivers behind the compound's reactivity, researchers can safely leverage (2,5,6-Trifluoropyridin-3-yl)methanol to advance complex drug development programs.

References

  • BLD Pharm. "131747-55-2 | 2-Fluoro-3-(hydroxymethyl)pyridine[Cross-reference: (2,5,6-Trifluoropyridin-3-yl)methanol CAS 1262415-64-4]". bldpharm.com.
  • HazComFast. "3-Fluoropyridine (CAS 372-47-4) - Safety Data". hazcomfast.com.
  • Synquest Labs. "4-Amino-3-fluoropyridine - Safety Data Sheet". synquestlabs.com.
  • Bay Area Air Quality Management District (BAAQMD). "Permit Evaluation and Statement of Basis for Fluorinated Pyridines and HF Emissions". baaqmd.gov.

Sources

Exploratory

physical properties of (2,5,6-Trifluoropyridin-3-yl)methanol

An In-depth Technical Guide to the Physical Properties of (2,5,6-Trifluoropyridin-3-yl)methanol Executive Summary: This guide provides a comprehensive overview of the known and predicted physical properties of the fluori...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of (2,5,6-Trifluoropyridin-3-yl)methanol

Executive Summary: This guide provides a comprehensive overview of the known and predicted physical properties of the fluorinated heterocyclic compound, (2,5,6-Trifluoropyridin-3-yl)methanol. Designed for researchers and professionals in drug development and materials science, this document synthesizes available data on the compound's physicochemical characteristics, spectroscopic profile, and safe handling procedures. Where experimental data for this specific isomer is not publicly available, this guide outlines authoritative, field-proven methodologies for its determination, establishing a framework for its complete characterization. The protocols and insights are presented from the perspective of a Senior Application Scientist, emphasizing the rationale behind experimental design and data interpretation to ensure scientific integrity.

Introduction to a Versatile Fluorinated Building Block

(2,5,6-Trifluoropyridin-3-yl)methanol is a specialized heterocyclic organic compound. Its structure, featuring a pyridine ring substituted with three fluorine atoms and a hydroxymethyl group, makes it a valuable, albeit niche, building block in synthetic chemistry. The strategic placement of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of larger molecules, making such scaffolds highly sought after in the design of agrochemicals and pharmaceuticals.[1] For instance, fluorinated pyridines are core components in various bioactive molecules, where they can serve as hydrogen bond acceptors and influence binding affinity through controlled electronic modulation.

This guide provides a detailed examination of the physical properties that govern the behavior, handling, and application of (2,5,6-Trifluoropyridin-3-yl)methanol.

Molecular and Physicochemical Properties

A compound's utility in a research or industrial setting is fundamentally dictated by its physical properties. These characteristics influence everything from reaction kinetics and solubility to storage and safety.

Core Compound Identifiers and Properties

Precise identification is critical for regulatory compliance and scientific accuracy. While extensive experimental data for this specific isomer is sparse in public literature, key identifiers and computationally predicted properties are summarized below.

PropertyDataSource
Molecular Formula C₆H₄F₃NO-
Molecular Weight 179.10 g/mol -
Physical Form Solid, semi-solid, or liquid[2]
Storage Temperature 2-8°C, Sealed in dry conditions

Note: Data for physical form and storage are based on structurally similar fluorinated compounds and represent best practices.

Solubility Profile

The solubility of a compound is paramount for its application in solution-phase chemistry and biological assays. The trifluorinated pyridine ring and the polar methanol group give (2,5,6-Trifluoropyridin-3-yl)methanol a mixed polarity.

  • Expected Solubility: Likely soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone.[3]

  • Aqueous Solubility: Expected to have limited solubility in water. The hydrogen-bonding capability of the hydroxyl group is offset by the hydrophobic nature of the fluorinated aromatic ring.

  • Rationale for Solvent Choice: In a synthetic setting, DMSO or N,N-Dimethylformamide (DMF) would be logical choices for achieving homogeneity in reactions with a wide range of reagents. For purification via chromatography, a solvent system like ethyl acetate/hexane would be appropriate to modulate retention on a silica gel stationary phase.

Stability and Reactivity

Understanding a compound's stability is crucial for its proper storage and handling.

  • Thermal Stability: Stable under normal laboratory conditions and recommended storage temperatures.[4]

  • Incompatible Materials: Should be kept away from strong oxidizing agents, which could react with the alcohol moiety.[4]

  • Hazardous Reactions: Hazardous polymerization is not expected to occur. The compound is generally stable and does not undergo hazardous reactions under normal processing.[4]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections describe the expected spectral characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For (2,5,6-Trifluoropyridin-3-yl)methanol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

  • ¹H NMR: The proton spectrum is expected to be relatively simple. Key signals would include a singlet or doublet for the methylene protons (-CH₂OH) and a signal for the single aromatic proton on the pyridine ring. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the four unique carbon atoms in the aromatic ring and one for the methylene carbon. The chemical shifts would be influenced by the strong electron-withdrawing effects of the fluorine atoms.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds. Three distinct signals are expected, corresponding to the three different fluorine environments on the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

  • Key Expected Absorptions:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.[6]

    • C-H Stretch: Absorptions around 3000-3100 cm⁻¹ for the aromatic C-H and 2850-2960 cm⁻¹ for the methylene C-H.[6]

    • C-F Stretch: Strong, sharp absorption bands typically found in the 1000-1400 cm⁻¹ region.

    • C-O Stretch: A distinct band in the 1050-1260 cm⁻¹ range.[5]

The region from approximately 400 to 1500 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for the molecule as a whole.[6]

Experimental Methodologies for Property Determination

The trustworthiness of physical property data relies on validated experimental protocols. This section details the standard operating procedures for determining the key physical characteristics of (2,5,6-Trifluoropyridin-3-yl)methanol.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or sparsely documented compound like (2,5,6-Trifluoropyridin-3-yl)methanol involves a sequence of analyses to build a complete profile.

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Structural & Spectroscopic Confirmation A Obtain Sample & Verify Purity (e.g., LC-MS, GC-MS) B Determine Physical State (Solid/Liquid/Semi-Solid) A->B C Melting Point Analysis (Capillary Method) B->C If Solid/Liquid D Boiling Point Analysis (Micro-boiling Point Method) B->D If Solid/Liquid E Solubility Screening (Various Solvents) C->E D->E F NMR Spectroscopy (¹H, ¹³C, ¹⁹F in CDCl₃ or DMSO-d₆) E->F G IR Spectroscopy (Liquid film or KBr pellet) F->G H High-Resolution Mass Spectrometry (HRMS) G->H

Caption: Workflow for the comprehensive characterization of (2,5,6-Trifluoropyridin-3-yl)methanol.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range typically signifies high purity, while a broad range suggests the presence of impurities.

  • Sample Preparation: Finely powder a small amount of the solid sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol for NMR Sample Preparation and Analysis

Causality: Proper sample preparation is essential to obtain high-resolution NMR spectra free from artifacts. The choice of solvent is critical to ensure the sample dissolves completely and the solvent signals do not overlap with key analyte signals.[7][8]

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.

Safety, Handling, and Storage

Working with any chemical, particularly novel or specialized ones, requires strict adherence to safety protocols. The information below is based on data for structurally related fluorinated pyridines and represents best practices.

Hazard Identification
  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: Can cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[9]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

Storage Conditions
  • Container: Keep the container tightly closed and stored in a dry, well-ventilated place.

  • Temperature: For long-term stability, store in a cool place, ideally between 2-8°C.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10]

Conclusion

(2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated building block with significant potential in specialized chemical synthesis. This guide has consolidated the available data on its physical properties and presented a clear, actionable framework for its experimental characterization. By adhering to the detailed methodologies for determining its physicochemical and spectroscopic characteristics, researchers can ensure the generation of reliable and reproducible data. The emphasis on safety and proper handling protocols provides a complete picture for the responsible use of this compound in a laboratory setting.

References

  • PubChem. . National Center for Biotechnology Information. Accessed March 13, 2026.
  • Fisher Scientific. . Accessed March 13, 2026. Please note: A direct SDS for the specific isomer was not available; this reference points to general SDS information from the vendor for similar compounds.
  • Sigma-Aldrich. . Merck KGaA. Accessed March 13, 2026.
  • The Royal Society of Chemistry. . Accessed March 13, 2026.
  • Sigma-Aldrich. . Merck KGaA. Accessed March 13, 2026.
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  • AK Scientific, Inc. . Accessed March 13, 2026.
  • Merck Millipore. . Merck KGaA. Accessed March 13, 2026. Please note: A direct SDS for the specific isomer was not available; this reference points to general SDS information from the vendor for similar compounds.
  • BK Instruments Inc. . Accessed March 13, 2026.
  • University of Wisconsin-Madison. . Accessed March 13, 2026.
  • ChemBK. . Accessed March 13, 2026.
  • Cambridge Isotope Laboratories, Inc. . Accessed March 13, 2026.
  • ChemicalBook. . Accessed March 13, 2026.
  • PubMed. . National Center for Biotechnology Information. Accessed March 13, 2026.
  • National Institute of Standards and Technology. . Accessed March 13, 2026.
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Sources

Foundational

The Solubility Profile of (2,5,6-Trifluoropyridin-3-yl)methanol: A Mechanistic and Empirical Guide

Executive Summary (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) is a highly specialized fluorinated N-heterocycle utilized as a critical building block in pharmaceutical and agrochemical synthesis. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) is a highly specialized fluorinated N-heterocycle utilized as a critical building block in pharmaceutical and agrochemical synthesis. Its unique molecular architecture—a pyridine ring heavily substituted with highly electronegative fluorine atoms, coupled with a hydrogen-bonding hydroxymethyl group—creates a complex solubility profile. This whitepaper provides a comprehensive framework for predicting, understanding, and empirically determining its solubility across various organic solvents.

Mechanistic Analysis of Solubility

The solubility of (2,5,6-Trifluoropyridin-3-yl)methanol is governed by the competing electronic and steric effects of its functional groups. Understanding these causal relationships is essential for selecting the correct solvent system for synthesis or formulation.

  • The Pyridine Core: Normally, pyridine acts as a polar, weakly basic hydrogen-bond acceptor. However, the introduction of three fluorine atoms significantly withdraws electron density from the ring via inductive effects, drastically reducing the basicity of the nitrogen atom[1].

  • The Trifluoro Substitution: Fluorine substitution increases the hydrophobic surface area and overall lipophilicity (LogD) of the molecule[1]. This enhances its solubility in moderately non-polar and halogenated solvents compared to unfluorinated analogs like [2].

  • The Hydroxymethyl Group (-CH₂OH): This group acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's interaction with polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF)[3].

Logic Mol (2,5,6-Trifluoropyridin-3-yl)methanol F_atoms 2,5,6-Trifluoro Substitution (Increases Lipophilicity) Mol->F_atoms OH_group 3-Hydroxymethyl Group (H-Bond Donor/Acceptor) Mol->OH_group Pyr_core Pyridine Ring (Polar Core, Weak Base) Mol->Pyr_core NonPolar Soluble in Moderate Non-Polar Solvents F_atoms->NonPolar Protic Soluble in Polar Protic Solvents OH_group->Protic Aprotic Highly Soluble in Polar Aprotic Solvents OH_group->Aprotic Pyr_core->Aprotic

Logical relationship between molecular functional groups and solvent class compatibility.

Predictive Solubility Framework (Hansen Solubility Parameters)

To systematically select solvents without relying on trial and error, we apply the framework, which divides cohesive energy into three components: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ )[4].

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These solvents exhibit high δP​ and moderate δH​ (as acceptors). They are expected to be the most effective solvents for (2,5,6-Trifluoropyridin-3-yl)methanol. They can solvate the polar core and accept hydrogen bonds from the hydroxyl group without being repelled by the hydrophobic fluorine atoms. Similar compounds like 3-pyridinemethanol show solubilities up to 100 mg/mL in DMSO[2].

  • Polar Protic Solvents (Methanol, Ethanol, Isopropanol): High δH​ allows for strong interactions with the hydroxymethyl group. However, the highly fluorinated ring may slightly reduce solubility compared to non-fluorinated analogs due to the "fluorous effect" (the tendency of highly fluorinated compounds to phase-separate from hydrogen-bonding networks).

  • Low-Polarity and Non-polar Solvents (Dichloromethane, Ethyl Acetate, Hexane): The presence of three fluorine atoms increases the dispersion forces ( δD​ ), making the compound moderately soluble in moderately non-polar solvents like DCM or EtOAc. However, strictly non-polar solvents like hexane will yield poor solubility due to the polar hydroxyl group[2][3].

Quantitative & Qualitative Data (Predicted & Analog-Derived)

Due to the scarcity of exact empirical data for CAS 1262415-64-4, the following table synthesizes expected solubility profiles based on structural analogs (e.g., 6-fluoro-3-pyridinemethanol and 3-pyridinemethanol) and predictive physical chemistry models[2][5].

Solvent ClassRepresentative SolventExpected Solubility LevelPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Strong H-bond acceptance; high polarity matches the pyridine core.
Polar Aprotic Acetonitrile (MeCN)Moderate to HighDipole-dipole interactions; moderate H-bond acceptance.
Polar Protic Methanol (MeOH)HighStrong H-bond donation and acceptance with the -CH₂OH group.
Moderate Non-Polar Ethyl Acetate (EtOAc)ModerateSolvation of the lipophilic trifluorinated ring; weak H-bonding.
Halogenated Dichloromethane (DCM)ModerateDispersion forces matching the fluorinated aromatic system.
Non-Polar Hexane / HeptaneVery Low (<1 mg/mL)Inability to break the intermolecular H-bonds of the solid crystal lattice.

Empirical Determination Protocol

To establish precise quantitative solubility for formulation or reaction optimization, the following self-validating "shake-flask" protocol combined with 19 F-NMR quantification is recommended. This avoids the need for complex UV-Vis calibration curves and provides direct molarity readouts[1][3].

Protocol Step1 1. Preparation Add excess solid to solvent Step2 2. Equilibration Shake at constant temp (24-48h) Step1->Step2 Step3 3. Separation Centrifuge or filter undissolved solid Step2->Step3 Step4 4. Quantification Analyze supernatant via 19F-NMR Step3->Step4

Step-by-step shake-flask experimental workflow for empirical solubility quantification.

Step-by-Step Methodology
  • Preparation (Saturation): Add an excess amount of solid (2,5,6-Trifluoropyridin-3-yl)methanol (e.g., 100 mg) to a glass vial containing 1.0 mL of the target organic solvent. The visual presence of undissolved solid is critical to ensure thermodynamic saturation[3].

  • Equilibration: Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation. Place it in a temperature-controlled orbital shaker or water bath at exactly 25.0 °C (or your target operational temperature). Agitate continuously for 24 to 48 hours to ensure the solution reaches thermodynamic equilibrium[2][3].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at the test temperature to let the excess solid settle. Alternatively, centrifuge the mixture at 10,000 rpm for 10 minutes using a temperature-controlled centrifuge. Filter the supernatant through a 0.22 µm PTFE syringe filter (ensure the filter material is chemically compatible with the chosen solvent).

  • Quantification ( 19 F-NMR Method): Given the presence of three fluorine atoms, 19 F-NMR is highly specific and robust. Dilute a known aliquot of the saturated supernatant (e.g., 50 µL) into an appropriate deuterated solvent (e.g., DMSO- d6​ ) containing a known concentration of a fluorinated internal standard (e.g., trifluorotoluene). Integrate the distinct 19 F signals of the analyte against the internal standard to calculate the exact molarity of the dissolved compound[1].

Conclusion

(2,5,6-Trifluoropyridin-3-yl)methanol presents a fascinating solubility dichotomy: its hydroxymethyl group drives solubility in polar, hydrogen-bonding solvents, while its trifluorinated core enhances lipophilicity and interaction with less polar media. By leveraging the predictive power of Hansen Solubility Parameters and executing rigorous shake-flask equilibrations, researchers can rapidly identify optimal solvent systems for synthesis, purification, and drug formulation.

References

  • Hansen Solubility Parameters. "HSP Basics."[Link]

  • Linclau, B., et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." PMC.[Link]

  • Pirika. "Hansen Solubility Parameters(HSP) Application Notes."[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of (2,5,6-Trifluoropyridin-3-yl)methanol in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics, metabolic stability, and target binding affinity. (2,5,6-Trifluoropyridin-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics, metabolic stability, and target binding affinity. (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) has emerged as a highly privileged building block. By combining the profound electron-withdrawing effects of three fluorine atoms with the versatile reactivity of a hydroxymethyl handle, this scaffold allows medicinal chemists to seamlessly integrate a metabolically robust, lipophilic vector into complex small molecules. This application note details the physicochemical rationale, primary therapeutic applications, and self-validating synthetic protocols for deploying this intermediate in drug development.

Physicochemical Rationale: The Causality of Fluorination

The decision to utilize a trifluorinated pyridine ring over a standard pyridine or phenyl ring is driven by specific molecular design goals:

  • pKa Modulation: The inductive effect of fluorine atoms at the C2, C5, and C6 positions drastically reduces the basicity of the pyridine nitrogen (pKa drops from ~5.2 to <1.0). This eliminates basic amine-related hERG channel liabilities and minimizes non-specific binding in vivo.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently oxidize electron-rich pyridines at the C2 and C6 positions. Fluorine substitution acts as an isosteric metabolic block, significantly extending the compound's half-life.

  • The Hydroxymethyl Vector: The C3-hydroxymethyl group serves as a highly modular linkage point. It can be utilized directly in etherifications, oxidized to an aldehyde for reductive aminations, or converted to a benzylic halide for alkylations.

Quantitative Data Summary
PropertyPyridin-3-ylmethanol(2,5,6-Trifluoropyridin-3-yl)methanolMedicinal Chemistry Impact
Pyridine pKa ~5.2< 1.0Eliminates hERG liability; reduces non-specific basic amine binding.
Calculated LogP 0.45~1.85Enhances passive membrane permeability and oral bioavailability.
Metabolic Stability Susceptible to CYP oxidationBlocked by C2/C6 FluorinesIncreases half-life ( t1/2​ ) and reduces toxic metabolite formation.
SNAr Susceptibility LowHigh (at C2/C6 positions)Requires mild coupling conditions (e.g., Mitsunobu) to prevent ring degradation.

Core Applications in Drug Discovery

Metabolic Diseases: GLP-1 Receptor Agonists

Small molecule Glucagon-Like Peptide-1 (GLP-1) receptor agonists are revolutionizing the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. To mimic the binding affinity of endogenous peptides while maintaining oral bioavailability, drug developers utilize fluorinated heteroaryl ethers. The (2,5,6-Trifluoropyridin-3-yl)methoxy linkage is specifically employed to engage hydrophobic pockets within the Class B GPCR transmembrane domain, enhancing both potency and pharmacokinetic durability 1.

GLP1Pathway Drug Small Molecule GLP-1R Agonist (Trifluoropyridine Scaffold) Receptor GLP-1 Receptor (Class B GPCR) Drug->Receptor Allosteric Binding Gs Gs Protein Activation Receptor->Gs Conformational Shift AC Adenylate Cyclase (AC) Gs->AC Alpha-subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Second Messenger Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Vesicle Exocytosis

Mechanism of action for GLP-1R agonists utilizing the trifluoropyridine scaffold.

Fibrotic Diseases: NOX4 Inhibitors

NADPH oxidase 4 (NOX4) is a constitutively active enzyme driving reactive oxygen species (ROS) generation in Idiopathic Pulmonary Fibrosis (IPF) and Non-Alcoholic Steatohepatitis (NASH). The trifluoropyridine core is integrated into thiazolopyrimidone derivatives to inhibit NOX4. The electron-deficient nature of the ring ensures tight binding kinetics while resisting the highly oxidative environment generated by the target enzyme 2.

Agrochemicals: Broad-Spectrum Fungicides

Historically, the environmental stability and exceptional membrane permeability of the trifluoropyridine core have been exploited in crop protection. It serves as a foundational precursor for broad-spectrum fungicides, where the fluorinated ring disrupts fungal cell wall biosynthesis 3.

SyntheticWorkflow SM (2,5,6-Trifluoropyridin-3-yl)methanol Ether Heteroaryl Ethers (GLP-1R Agonists) SM->Ether Mitsunobu (DIAD, PPh3) Bromide Trifluoropyridinylmethyl Bromide (Alkylator) SM->Bromide Appel Reaction (CBr4, PPh3) Aldehyde Trifluoronicotinaldehyde (Building Block) SM->Aldehyde Oxidation (Dess-Martin) Amine Secondary Amines (NOX4 Inhibitors) Bromide->Amine SN2 Alkylation (Base, Amine)

Synthetic diversification of (2,5,6-Trifluoropyridin-3-yl)methanol in drug discovery.

Experimental Methodologies

Protocol A: Synthesis of Heteroaryl Ethers via Mitsunobu Coupling

Causality & Rationale: Direct SN​2 alkylation of a benzylic halide with a phenol typically requires strong bases (e.g., K2​CO3​ , Cs2​CO3​ ) and heat. Because the trifluoropyridine ring is highly electron-deficient, these harsh basic conditions can inadvertently trigger Nucleophilic Aromatic Substitution ( SN​Ar ), resulting in the unwanted displacement of the C2 or C6 fluorines. The Mitsunobu reaction is chosen because it operates under mild, neutral conditions, preserving the integrity of the fluorinated core.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N2​ atmosphere, dissolve the target phenol (1.0 equiv), (2,5,6-Trifluoropyridin-3-yl)methanol (1.1 equiv), and Triphenylphosphine ( PPh3​ , 1.2 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Crucial Step: Cooling prevents the thermal degradation of the azodicarboxylate reagent before the betaine intermediate can form.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 10 minutes.

    • Self-Validation Checkpoint: Upon DIAD addition, the solution will temporarily turn deep orange/red (formation of the Morrison-Brunn-Huisgen betaine) before fading to pale yellow as the alcohol is activated and displaced by the phenol.

  • Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc, UV 254 nm).

  • Workup: Quench with water and extract with EtOAc. During concentration under reduced pressure, a white precipitate will form.

    • Self-Validation Checkpoint: This precipitate is triphenylphosphine oxide ( Ph3​P=O ), confirming successful catalytic turnover. Triturate with cold diethyl ether to filter off the bulk of the Ph3​P=O before silica gel purification.

Protocol B: Conversion to Benzylic Bromide via Appel Reaction

Causality & Rationale: If an alkylating agent is strictly required (e.g., for coupling with aliphatic amines), the Appel reaction is preferred over standard reagents like PBr3​ or HBr . The highly electron-withdrawing nature of the trifluoropyridine ring severely destabilizes carbocation intermediates, making standard SN​1 -type halogenations sluggish and prone to side reactions. The Appel reaction bypasses this by activating the oxygen via a highly reactive alkoxyphosphonium intermediate, forcing an SN​2 displacement by bromide.

Step-by-Step Procedure:

  • Preparation: Dissolve (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equiv) and Carbon tetrabromide ( CBr4​ , 1.25 equiv) in anhydrous Dichloromethane (DCM, 0.3 M) at 0 °C.

  • Activation: Add PPh3​ (1.25 equiv) in small portions over 15 minutes.

    • Self-Validation Checkpoint: The solution will develop a distinct yellow coloration immediately upon PPh3​ addition, indicating the formation of the halophosphonium salt.

  • Propagation: Stir at 0 °C for 1 hour. The reaction is typically instantaneous but is kept cold to prevent the volatile product from escaping.

  • Isolation: Concentrate the DCM carefully.

    • Self-Validation Checkpoint: The resulting (2,5,6-Trifluoropyridin-3-yl)methyl bromide is highly volatile and lachrymatory. Do not heat the rotavap bath above 25 °C . Purify immediately via a short silica plug (eluting with 10% EtOAc in Hexanes) to avoid decomposition.

References

  • GLP-1 RECEPTOR AGONISTS AND USES THEREOF (EP 3806855 B1). Pfizer Inc. European Patent Office.
  • [1,3]Thiazolo[4,5-d]-pyrimidon-7-ones as inhibitors of NOX4 (US 2024/0327429 A1). Boehringer Ingelheim. United States Patent and Trademark Office.
  • Certain fungicides, pesticides and plant growth regulants (US 5602076 A). United States Patent and Trademark Office.

Sources

Application

Application Note: (2,5,6-Trifluoropyridin-3-yl)methanol as a Pivotal Intermediate in the Synthesis of Advanced Pyridine-Based Herbicides

Abstract: The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased binding affinity, and favorable tra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased binding affinity, and favorable transport properties.[1][2] Pyridine-based compounds, in particular, have a long history of use as effective herbicides, insecticides, and fungicides.[3][4] This application note explores the utility of (2,5,6-Trifluoropyridin-3-yl)methanol, a highly functionalized fluorinated pyridine, as a key building block in the synthesis of next-generation agrochemicals. We will focus on its role in the proposed synthesis of arylpicolinate herbicides, exemplified by florpyrauxifen-benzyl, a potent synthetic auxin herbicide. Detailed synthetic strategies, step-by-step protocols, and workflow visualizations are provided for researchers in agrochemical discovery and development.

Introduction: The Significance of Fluorinated Pyridines in Agrochemicals

The pyridine ring is a privileged structure in agrochemistry, forming the core of numerous commercial products.[5][4] The introduction of fluorine atoms and trifluoromethyl groups onto this scaffold can dramatically enhance the biological activity and physicochemical properties of the resulting molecule.[1][6] These modifications can lead to:

  • Enhanced Efficacy: Fluorine's high electronegativity can alter the electronic properties of the molecule, leading to stronger interactions with target enzymes or receptors.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes within the target weed and in the environment.

  • Improved Bioavailability: Strategic fluorination can modulate lipophilicity, optimizing the molecule's ability to penetrate plant cuticles and translocate to its site of action.

(2,5,6-Trifluoropyridin-3-yl)methanol represents a valuable and versatile starting material, possessing the desirable trifluoropyridine core functionalized with a reactive hydroxymethyl group, which serves as a handle for further synthetic elaboration.

Application Showcase: Synthesis of Florpyrauxifen-Benzyl

A prominent example of a modern agrochemical featuring a substituted pyridine core is florpyrauxifen-benzyl. This compound belongs to the arylpicolinate class of herbicides and functions as a synthetic auxin.[7]

Mechanism of Action: Florpyrauxifen-benzyl mimics the natural plant hormone auxin (indole-3-acetic acid).[7][8][9] It selectively binds to auxin receptors in susceptible plants, leading to the degradation of transcriptional repressors (Aux/IAA proteins).[10] This disrupts the plant's hormonal balance, causing a cascade of detrimental effects including uncontrolled cell division, ethylene production, and disruption of growth processes, ultimately leading to plant death.[7][11] It is classified under WSSA (Weed Science Society of America) Group 4 and HRAC (Herbicide Resistance Action Committee) Group O.[7] This mode of action is highly effective for controlling a wide range of broadleaf weeds and certain problematic grasses in rice cultivation and aquatic environments.[8][9][11]

Proposed Synthetic Pathway

(2,5,6-Trifluoropyridin-3-yl)methanol is an ideal precursor for constructing the core of arylpicolinate herbicides. A key initial transformation is the oxidation of the primary alcohol to a carboxylic acid. This creates 2,5,6-trifluoropicolinic acid, a versatile intermediate ready for subsequent cross-coupling and functionalization steps to build the final complex molecule. The following diagram outlines a proposed synthetic route.

G cluster_0 Core Synthesis cluster_1 Key Intermediate Assembly cluster_2 Final Functionalization A (2,5,6-Trifluoropyridin-3-yl)methanol B 2,5,6-Trifluoropicolinic Acid A->B Oxidation C Benzyl 2,5,6-trifluoropicolinate B->C Esterification E Benzyl 6-aryl-2,5-difluoropicolinate C->E Suzuki Coupling D Aryl Boronic Ester D->E F Benzyl 4-amino-6-aryl-2,5-difluoropicolinate E->F Amination G Florpyrauxifen-benzyl (Final Product) F->G Chlorination

Caption: Proposed synthetic pathway from (2,5,6-Trifluoropyridin-3-yl)methanol to Florpyrauxifen-benzyl.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the proposed synthesis.

Protocol 1: Oxidation of (2,5,6-Trifluoropyridin-3-yl)methanol

This protocol describes the oxidation of the starting alcohol to the corresponding carboxylic acid, a crucial step for enabling subsequent coupling reactions.

Materials and Reagents:

  • (2,5,6-Trifluoropyridin-3-yl)methanol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Workflow Diagram:

G start Start dissolve Dissolve (2,5,6-Trifluoropyridin-3-yl)methanol in aqueous NaOH solution. start->dissolve add_oxidant Slowly add KMnO4 solution while maintaining temperature. dissolve->add_oxidant reflux Heat mixture to reflux for 4 hours. add_oxidant->reflux quench Cool and quench excess KMnO4 with NaHSO3. reflux->quench acidify Acidify with conc. HCl to precipitate the product. quench->acidify extract Extract product with ethyl acetate. acidify->extract dry_concentrate Dry organic layer (MgSO4) and concentrate in vacuo. extract->dry_concentrate end Obtain crude 2,5,6-Trifluoropicolinic Acid dry_concentrate->end

Caption: Experimental workflow for the oxidation of the starting material.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of (2,5,6-Trifluoropyridin-3-yl)methanol in 100 mL of a 1 M aqueous sodium hydroxide solution.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of 12.0 g of potassium permanganate in 80 mL of deionized water.

  • Slowly add the KMnO₄ solution to the stirred reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 100 °C) for 4 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature. Quench the excess permanganate by slowly adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and carefully acidify to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate should form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 2,5,6-Trifluoropicolinic Acid.

  • The crude product can be further purified by recrystallization.

Data Summary and Expected Results

The following table summarizes the key parameters for the proposed synthetic steps. Yields and purity are based on typical outcomes for these types of reactions in a research setting.

Step Transformation Key Reagents Typical Conditions Expected Yield Expected Purity
1Oxidation (2,5,6-Trifluoropyridin-3-yl)methanol, KMnO₄Aqueous NaOH, Reflux75-85%>95% (after recrystallization)
2Esterification 2,5,6-Trifluoropicolinic Acid, Benzyl alcohol, H₂SO₄ (cat.)Toluene, Dean-Stark, Reflux80-90%>98% (after chromatography)
3Suzuki Coupling Benzyl 2,5,6-trifluoropicolinate, Aryl boronic ester, Pd catalystToluene/Water, Base, 80 °C60-75%>97% (after chromatography)
4Amination 6-aryl-picolinate intermediate, AmmoniaDMSO, 120 °C, Sealed vessel85-95%>98% (after chromatography)
5Chlorination 4-amino-picolinate intermediate, N-Chlorosuccinimide (NCS)Acetonitrile, Reflux70-80%>99% (after recrystallization)

Safety and Handling

Working with highly fluorinated organic compounds and strong reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Reagent Handling: Potassium permanganate is a strong oxidizer and should be handled with care. Concentrated acids are corrosive and must be handled with extreme caution.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Conclusion

(2,5,6-Trifluoropyridin-3-yl)methanol is a strategically important intermediate for the synthesis of advanced, high-value agrochemicals. Its trifluorinated pyridine core provides a robust platform for developing molecules with enhanced biological activity and metabolic stability. The synthetic pathways and protocols detailed in this note demonstrate its utility in accessing complex herbicide structures like florpyrauxifen-benzyl. By leveraging such well-designed building blocks, researchers can accelerate the discovery and development of novel crop protection solutions to meet global agricultural demands.

Sources

Method

protocols for reactions involving (2,5,6-Trifluoropyridin-3-yl)methanol

An In-Depth Guide to the Synthetic Utility of (2,5,6-Trifluoropyridin-3-yl)methanol Introduction (2,5,6-Trifluoropyridin-3-yl)methanol is a key heterocyclic building block in modern organic synthesis, particularly valued...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of (2,5,6-Trifluoropyridin-3-yl)methanol

Introduction

(2,5,6-Trifluoropyridin-3-yl)methanol is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure combines a primary alcohol, a versatile functional group for derivatization, with a highly electron-deficient trifluoropyridine ring. This unique electronic nature makes the pyridine core susceptible to specific chemical transformations, primarily nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of various substituents. The strategic placement of the three fluorine atoms activates the ring for such reactions, while also imparting unique physicochemical properties to the final products, such as altered metabolic stability and binding affinities.

This guide serves as a comprehensive resource for researchers, providing detailed application notes and step-by-step protocols for the most common and synthetically useful reactions involving (2,5,6-Trifluoropyridin-3-yl)methanol. We will delve into the causality behind experimental choices, offer insights into reaction mechanisms, and provide a framework for troubleshooting, ensuring that the described protocols are robust and reproducible.

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Properties Table
PropertyValue
Chemical Formula C₆H₄F₃NO
Molar Mass 167.10 g/mol
Appearance Typically an off-white to pale yellow solid or oil
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C.[1]
Safety and Handling

(2,5,6-Trifluoropyridin-3-yl)methanol and related fluorinated pyridines are classified as irritants.[2] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[3]

  • Incompatibility: The compound is incompatible with strong oxidizing agents.[4] Keep away from heat, sparks, and open flames.[4][5]

  • Toxicology: This compound is expected to cause skin and serious eye irritation.[2] May cause respiratory irritation.[2] The toxicological properties have not been fully investigated, and it should be handled as a potentially hazardous substance.[4]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Core Reactivity and Mechanistic Insights

The synthetic versatility of (2,5,6-Trifluoropyridin-3-yl)methanol stems from two key reactive sites: the primary alcohol and the trifluorinated pyridine ring.

Reactions at the Hydroxyl Group

The primary alcohol at the C3-position behaves like a typical benzylic-type alcohol. It can be readily oxidized to the corresponding aldehyde, esterified, or converted into an ether. These transformations are fundamental for incorporating the fluoropyridinyl moiety into larger molecular scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen and the three electron-withdrawing fluorine atoms render the aromatic ring highly electron-deficient. This electronic nature is the driving force for its most characteristic reaction: Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: Unlike electron-rich aromatic rings that undergo electrophilic substitution, this system readily reacts with nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks an electron-deficient carbon atom bearing a fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the subsequent step, the fluoride ion is eliminated, restoring aromaticity.

  • Regioselectivity: In polyfluoropyridines, nucleophilic attack is highly regioselective. The positions para (C4) and ortho (C2, C6) to the ring nitrogen are the most activated.[7][8] For (2,5,6-Trifluoropyridin-3-yl)methanol, the C6 and C2 positions are most susceptible to attack. The specific site of substitution can be influenced by the nature of the nucleophile and the reaction conditions.[6][7] Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the counter-cation of the nucleophile, increasing its reactivity.[6]

Caption: Generalized workflow for SNAr reactions.

Key Synthetic Protocols

The following protocols provide detailed, step-by-step procedures for three fundamental transformations of (2,5,6-Trifluoropyridin-3-yl)methanol.

Protocol 1: Oxidation to (2,5,6-Trifluoropyridin-3-yl)carbaldehyde

This protocol utilizes Dess-Martin Periodinane (DMP), a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid.

Causality: DMP is chosen over harsher oxidants like chromium-based reagents to preserve the sensitive trifluoropyridine ring, which could be susceptible to side reactions under strongly acidic or oxidative conditions.[9] Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and dissolves both the substrate and the reagent. The bicarbonate workup neutralizes the acetic acid byproduct of the reaction.

Caption: Experimental workflow for the oxidation of the alcohol.

Materials:

  • (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equiv).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • With vigorous stirring, add the Dess-Martin Periodinane (1.2 equiv) portion-wise at room temperature. The mixture may become slightly cloudy.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure aldehyde.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage, a common strategy in drug discovery for modulating polarity and introducing new structural motifs.[10] The example uses benzyl bromide as the alkylating agent.

Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol, forming a sodium alkoxide.[11] This highly nucleophilic alkoxide then attacks the electrophilic carbon of the alkyl halide (benzyl bromide) in a classic SN2 reaction. Anhydrous DMF is an ideal polar aprotic solvent that promotes SN2 reactions and effectively dissolves the ionic intermediates.[6] The reaction is initiated at 0°C to control the initial exothermic deprotonation.

Materials:

  • (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl Bromide (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.2 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask and cool the resulting suspension to 0°C in an ice bath.

  • Dissolve (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.

  • Stir the mixture at 0°C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol illustrates the displacement of a fluorine atom (typically at the C6 position) with an amine nucleophile, a key reaction for building libraries of drug candidates. Piperidine is used as a representative secondary amine.

Causality: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack.[12] A base, potassium carbonate (K₂CO₃), is used here as an acid scavenger, though with a strong amine nucleophile, it is sometimes not strictly necessary but ensures the reaction goes to completion by preventing the formation of ammonium salts. DMSO is an excellent high-boiling polar aprotic solvent that accelerates SNAr reactions.[6] Heating is often required to overcome the activation energy for the substitution.[6]

Caption: Experimental workflow for the SNAr reaction.

Materials:

  • (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equiv)

  • Piperidine (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Water & Brine

Procedure:

  • To a vial equipped with a magnetic stir bar, add (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equiv), potassium carbonate (2.0 equiv), and anhydrous DMSO (approx. 0.2 M concentration).

  • Add piperidine (1.5 equiv) to the suspension.

  • Seal the vial tightly and place the mixture in a preheated oil bath or heating block at 80-100 °C.

  • Stir the reaction vigorously and monitor its progress by LC-MS or TLC. Reactions may take 4-24 hours to reach completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and dilute with ethyl acetate.

  • Separate the layers. Extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic extracts and wash them thoroughly with water (to remove residual DMSO) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography to yield the desired substituted product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction (All Protocols) Insufficient reagent; low temperature; short reaction time; poor quality/wet reagents or solvents.Use fresh, anhydrous solvents. Increase reaction time or temperature. Check stoichiometry and purity of reagents.
Low Yield in Oxidation (Protocol 1) Over-oxidation; incomplete reaction; product loss during workup.Ensure DMP is fresh. Do not overheat. Be careful during extraction and chromatography.
Formation of Di-substituted Product in SNAr (Protocol 3) Reaction conditions are too harsh (high temperature or long reaction time).Carefully control the stoichiometry with the fluoropyridine as the limiting reagent.[6] Lower the reaction temperature and monitor closely to stop the reaction after mono-substitution.
No Reaction in Etherification (Protocol 2) Inactive NaH (oxidized); alcohol not fully deprotonated; poor quality alkylating agent.Use fresh NaH from a new container or wash thoroughly. Ensure the system is completely anhydrous. Use a fresh, pure alkylating agent.

Conclusion

(2,5,6-Trifluoropyridin-3-yl)methanol is a powerful and adaptable synthetic intermediate. The protocols detailed herein for oxidation, etherification, and nucleophilic aromatic substitution represent the cornerstone reactions that allow for its incorporation into complex target molecules. By understanding the mechanistic principles behind its reactivity and adhering to carefully designed experimental procedures, researchers can effectively leverage this building block to advance programs in drug discovery and materials science.

References

  • PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Harada, H., et al. (2013). Automated Synthesis of 18F-BCPP-EF. Frontiers in Neuroscience. Retrieved from [Link]

  • Ranjbar Karimi, R., et al. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. New Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification. Molecules. Retrieved from [Link]

  • Beier, P., et al. (2016). General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group. Molecules. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Retrieved from [Link]

  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

Application

High-Resolution Analytical Strategies for the Quantification of (2,5,6-Trifluoropyridin-3-yl)methanol

Introduction & Physicochemical Profiling (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4; MW: 163.1 g/mol ) is a highly specialized fluorinated N-heterocycle. The strategic incorporation of fluorine into pyridin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

(2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4; MW: 163.1 g/mol ) is a highly specialized fluorinated N-heterocycle. The strategic incorporation of fluorine into pyridine rings is a cornerstone of modern drug discovery, dramatically enhancing metabolic stability, lipophilicity, and target binding affinity ()[1].

However, quantifying these heavily fluorinated intermediates presents unique analytical challenges. The strong electron-withdrawing effect of the three fluorine atoms significantly suppresses the basicity of the pyridine nitrogen, altering its ionization efficiency and chromatographic retention behavior compared to non-fluorinated analogs ()[2]. This application note details two self-validating analytical workflows designed specifically for the robust quantification of this compound across different stages of drug development.

Rationale for Chromatographic Separation (Causality & Expert Insight)

Standard alkyl-bonded stationary phases (e.g., C18) often struggle to provide adequate retention and peak shape for small, polar, highly fluorinated molecules. To overcome this, both methods below employ a Pentafluorophenyl (PFP) stationary phase.

The Mechanistic "Why": The PFP column introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and enhanced hydrogen bonding with the analyte's hydroxymethyl group. The "fluorophilic" interaction between the fluorinated analyte and the fluorinated stationary phase ensures superior resolution from structurally similar synthetic impurities (e.g., difluoro-analogs or positional isomers).

Method A: RP-HPLC-UV for Bulk Purity and Assay

Objective: A high-throughput, self-validating system for the determination of assay (% w/w) and chromatographic purity in bulk drug substances or synthetic intermediates.

Step-by-Step Protocol
  • System Preparation: Install a PFP column (150 mm × 4.6 mm, 3 µm particle size) on an HPLC system equipped with a Photodiode Array (PDA) detector. Set the column oven to 30°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA acts as a strong ion-pairing agent, suppressing the ionization of any residual basic sites and ensuring sharp peak shapes).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of (2,5,6-Trifluoropyridin-3-yl)methanol and dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • System Suitability Testing (SST): Inject the standard preparation 5 times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the USP tailing factor is ≤1.5 .

  • Execution: Run the gradient program outlined in Table 1 and monitor absorbance at 254 nm.

Table 1: HPLC-UV Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
2.01.0955
10.01.01090
12.01.01090
12.11.0955
15.01.0955

Method B: LC-MS/MS for Bioanalytical Trace Quantification

Objective: Trace-level quantification (< 100 ng/mL) in biological matrices (e.g., plasma) or complex reaction mixtures, strictly adhering to global regulatory standards ()[3].

Causality in MS/MS Design: Unlike Method A, Mobile Phase A for LC-MS/MS utilizes 0.1% Formic Acid (FA) rather than TFA. TFA causes severe ion suppression in the electrospray source due to strong ion pairing. Formic acid provides the necessary protons for [M+H]+ formation without compromising MS sensitivity. Despite the electron-withdrawing fluorines, the molecule ionizes efficiently in Electrospray Ionization Positive (ESI+) mode.

Step-by-Step Protocol
  • Matrix Extraction: Transfer 50 µL of the biological sample to a microcentrifuge tube. Add 150 µL of cold Acetonitrile containing a stable isotope-labeled Internal Standard (IS).

  • Protein Precipitation: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete precipitation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an autosampler vial. Inject 2 µL into the LC-MS/MS system using a sub-2 µm PFP column for Ultra-High Performance Liquid Chromatography (UHPLC).

  • Validation (Self-Validating System): Per ICH M10, validate the Lower Limit of Quantification (LLOQ) ensuring signal-to-noise ≥5:1 . Evaluate matrix effects using 6 independent matrix lots to prove that the biological background does not suppress the analyte signal[3].

Table 2: LC-MS/MS MRM Parameters
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Mechanistic Purpose
(2,5,6-Trifluoropyridin-3-yl)methanol164.1146.15015Quantifier (Neutral loss of H2​O )
(2,5,6-Trifluoropyridin-3-yl)methanol164.1144.15025Qualifier (Neutral loss of HF )

Analytical Workflow Visualization

Workflow A Analyte: (2,5,6-Trifluoropyridin-3-yl)methanol B Select Analytical Pathway A->B C Method A: RP-HPLC-UV (Assay & Purity) B->C Bulk > 0.1% D Method B: LC-MS/MS (Trace Bioanalysis) B->D Trace < 100 ng/mL E PFP Column Separation UV Detection @ 254 nm C->E F Protein Precipitation ESI+ MRM: 164.1 -> 146.1 D->F G Validation: ICH Q2(R2) E->G H Validation: ICH M10 F->H

Analytical decision tree and workflow for (2,5,6-Trifluoropyridin-3-yl)methanol quantification.

References

  • Title: Organic & Biomolecular Chemistry: Synthesis of Fluorinated Heterocycles Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: National Institutes of Health (NIH) / MDPI URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Method

purification techniques for (2,5,6-Trifluoropyridin-3-yl)methanol

An Application Guide by Gemini Scientific Topic: Purification Techniques for (2,5,6-Trifluoropyridin-3-yl)methanol For: Researchers, scientists, and drug development professionals Abstract (2,5,6-Trifluoropyridin-3-yl)me...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Gemini Scientific

Topic: Purification Techniques for (2,5,6-Trifluoropyridin-3-yl)methanol

For: Researchers, scientists, and drug development professionals

Abstract

(2,5,6-Trifluoropyridin-3-yl)methanol is a key fluorinated building block in medicinal chemistry and materials science. The introduction of fluorine atoms onto the pyridine ring significantly alters the molecule's electronic properties, pKa, and metabolic stability, making it a valuable synthon for drug candidates. Achieving high purity of this intermediate is paramount, as residual impurities from its synthesis can lead to deleterious side reactions, compromise yields in subsequent steps, and introduce difficult-to-remove related substances in the final active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive guide to the purification of (2,5,6-Trifluoropyridin-3-yl)methanol, detailing protocols for recrystallization, column chromatography, and vacuum distillation. It emphasizes the rationale behind methodological choices and includes protocols for purity verification.

Compound Profile and Strategic Considerations

Physicochemical Properties

Understanding the inherent properties of (2,5,6-Trifluoropyridin-3-yl)methanol is the foundation for selecting an appropriate purification strategy. The molecule's character is dominated by the polar hydroxyl group, the electron-withdrawing trifluorinated pyridine ring, and the basic nitrogen atom.

PropertyValue / DescriptionRationale & Implication
Molecular Formula C₆H₄F₃NO
Molecular Weight 179.10 g/mol Influences diffusion rates and behavior in mass spectrometry.
Structure The trifluoropyridine core is highly electron-deficient. The benzylic-type alcohol is a hydrogen bond donor and acceptor.
Expected Physical State White to off-white crystalline solid or a high-boiling point liquid.Dictates whether recrystallization or distillation is the primary purification method. Many similar pyridyl methanols are solids.
Polarity HighThe combination of the -OH group and the polar C-F bonds makes the molecule highly polar. This governs its solubility and chromatographic behavior.[3]
Solubility Expected to be soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., ethyl acetate, acetone). Limited solubility in nonpolar solvents (e.g., hexanes, toluene).[4]Critical for selecting recrystallization solvents and chromatographic mobile phases.
Acidity/Basicity Weakly basicThe pyridine nitrogen can be protonated, allowing for manipulation via acid-base extraction.
Anticipated Impurity Profile

Effective purification requires an understanding of what needs to be removed. Impurities in a crude sample of (2,5,6-Trifluoropyridin-3-yl)methanol typically originate from its synthesis. A common synthetic route involves the reduction of a corresponding ester or carboxylic acid.

  • Unreacted Starting Materials: Such as methyl 2,5,6-trifluoronicotinate or 2,5,6-trifluoronicotinic acid.

  • Reducing Agent Residues: Borohydride salts or their byproducts.

  • Side-Reaction Products: Over-reduction products (e.g., 3-methyl-2,5,6-trifluoropyridine) or products from incomplete reactions.

  • Solvent and Reagent Residues: Residual solvents like THF, methanol, or ethanol from the reaction and workup.[5]

A Strategic Workflow for Purification

The choice of purification technique is not arbitrary; it is a logical process based on the crude material's characteristics and the desired final purity. The following workflow provides a decision-making framework.

purification_workflow cluster_0 Phase 1: Analysis & Pre-Purification cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Validation start Crude (2,5,6-Trifluoropyridin-3-yl)methanol analysis Initial Analysis (¹H NMR / TLC) start->analysis decision1 Significant Non-Basic Organic Impurities? analysis->decision1 acid_base Acid-Base Extraction (See Protocol 3.1) decision1->acid_base Yes decision2 Is the Compound a Crystalline Solid? decision1->decision2 No acid_base->decision2 recrystallization Recrystallization (See Protocol 4.1) decision2->recrystallization Yes decision3 Is the Compound Thermally Stable & High-Boiling? decision2->decision3 No (Liquid/Oil) final_analysis Purity & Identity Confirmation (HPLC, NMR, MP) recrystallization->final_analysis chromatography Flash Column Chromatography (See Protocol 4.2) chromatography->final_analysis distillation Vacuum Distillation (See Protocol 4.3) distillation->final_analysis decision3->chromatography No / Impurities are non-volatile decision3->distillation Yes pure_product Pure Product (>98%) final_analysis->pure_product

Caption: Decision workflow for selecting the optimal purification strategy.

Pre-Purification Protocol

Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the pyridine nitrogen. The target compound can be protonated with a dilute acid and extracted into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequent neutralization of the aqueous layer regenerates the neutral compound, which can then be re-extracted into an organic solvent.

Protocol:

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volume of organic solvent). The target compound will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The original organic layer, containing non-basic impurities, can be discarded.

  • Neutralization: Cool the combined aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or 2M sodium hydroxide (NaOH), with stirring until the pH is ~8-9.

  • Re-extraction: Extract the now-neutralized aqueous layer with fresh organic solvent (EtOAc or DCM) (3 x volume of aqueous layer). The purified compound will now be in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Primary Purification Methodologies

Protocol 1: Recrystallization

Principle: Recrystallization is the gold standard for purifying crystalline solids. It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[4]

Solvent Selection: A preliminary screening with small amounts of the compound is essential.

Solvent SystemSuitability & Rationale
Single Solvents
Isopropanol, EthanolGood Candidates. Protic solvents capable of hydrogen bonding with the -OH group. Often provide good solubility differential between hot and cold.[7]
Ethyl Acetate, AcetoneGood Candidates. Polar aprotic solvents that effectively dissolve polar molecules.
ToluenePotential Candidate. May work if the compound is less polar than expected. Can engage in π-stacking interactions.
WaterPossible, but may require heating. High polarity, but fluorinated compounds can exhibit hydrophobic behavior.
Two-Solvent (Anti-Solvent) Systems
Ethyl Acetate / HexanesExcellent System. Dissolve in a minimum of hot EtOAc (the "good" solvent) and add hexanes (the "anti-solvent") dropwise until turbidity persists.[4]
Methanol / Diethyl EtherExcellent System. Similar principle, using two miscible solvents with very different polarities.

Step-by-Step Protocol (Single-Solvent):

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase that flows through it.[8][9] More polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column faster.[10]

System Selection:

  • Stationary Phase: Silica gel (SiO₂) is the standard choice for polar molecules like this. Its surface is rich in polar silanol (Si-OH) groups.[10]

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

chromatography_workflow prep Column Preparation (Pack with Silica Gel Slurry) load Sample Loading (Dissolve in min. DCM, load onto column) prep->load elute Elution (Start with low polarity, e.g., 9:1 Hex/EtOAc) load->elute gradient Gradient Increase (Gradually increase EtOAc %) elute->gradient collect Collect Fractions gradient->collect gradient->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Isolated Pure Product evaporate->product

Caption: Workflow for flash column chromatography purification.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal solvent system gives the target compound an Rf value of ~0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/EtOAc). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.

  • Gradient: Gradually increase the proportion of the polar solvent (e.g., from 5% EtOAc to 10%, 20%, 30%, etc.) to elute the more polar compounds.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Vacuum Distillation

Principle: For liquids or low-melting solids with high boiling points (>150 °C at atmospheric pressure), distillation under reduced pressure is necessary.[11] Lowering the pressure above the liquid reduces its boiling point, allowing it to vaporize at a lower temperature and preventing thermal decomposition.[12][13]

Applicability: This method is ideal if the target compound is a liquid and the major impurities have significantly different boiling points. It is less effective for removing impurities with similar volatility.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating Bath: Use a heating mantle or an oil bath for uniform heating. The bath temperature should typically be set 20-30 °C higher than the expected boiling point of the liquid at the target pressure.[11]

  • Vacuum Application: Place the crude material in the distillation flask with a stir bar. Begin stirring and slowly apply vacuum from a vacuum pump, protecting it with a cold trap.

  • Distillation: Gently heat the flask. The liquid will begin to boil when its vapor pressure equals the pressure in the system.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. This constant temperature is the boiling point at that specific pressure. Discard any initial forerun, which may contain volatile impurities.[14]

  • Completion: Stop the distillation when the temperature rises or drops, or when most of the material has distilled over.

  • System Shutdown: Before turning off the vacuum, allow the apparatus to cool and then slowly vent the system to atmospheric pressure.

Purity Assessment and Characterization

Verifying the purity and identity of the final product is a critical, non-negotiable step.[]

TechniquePurpose & Information Gained
Thin-Layer Chromatography (TLC) A rapid, qualitative check for the number of components in a sample. A single spot suggests high purity.[9]
High-Performance Liquid Chromatography (HPLC) The primary method for quantitative purity analysis. It provides a percentage purity value based on the relative area of the product peak.[16][17]
Nuclear Magnetic Resonance (NMR) ¹H NMR: Confirms the structure by showing proton signals and their integrations. Absence of impurity peaks is a strong indicator of purity. ¹⁹F NMR: Highly sensitive for confirming the presence and environment of the fluorine atoms. ¹³C NMR: Confirms the carbon backbone of the molecule.[5][18]
Melting Point (MP) For crystalline solids, a sharp melting point range (e.g., within 1-2 °C) is a classic indicator of high purity.
Mass Spectrometry (MS) Confirms the molecular weight of the compound. GC-MS can be used to identify volatile impurities.[18]

Troubleshooting Common Purification Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid; solution is too concentrated.Use a lower-boiling point solvent; ensure slow cooling; add slightly more hot solvent to achieve full dissolution.
Poor separation on column chromatography Incorrect eluent polarity; column overloaded; column packed improperly (channeling).Optimize eluent system with TLC first; use a larger column or less sample; repack the column carefully.
Product won't crystallize Solution is too dilute; compound is inherently an oil; persistent impurities inhibiting crystallization.Concentrate the solution and re-cool; try a two-solvent system; re-purify by another method (e.g., chromatography) to remove inhibitors.
"Bumping" during vacuum distillation Uneven heating; lack of nucleation sites.Ensure smooth and vigorous stirring with a magnetic stir bar; do not overfill the distillation flask (max half-full).

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry.
  • What is the Distillation Process? (2024). The Chemistry Blog.
  • Column Chrom
  • [2-(Trifluoromethyl)pyridin-3-yl]methanol. (n.d.). PubChem.
  • The art of alcohol distill
  • column chromatography & purification of organic compounds. (2021). ChemHelpASAP via YouTube.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Understanding Alcohol Distillation And Its Many Applic
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.).
  • Exp 3 - Distillation - F17. (n.d.). University of California, Irvine.
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Analytical Services for Purity Determin
  • A Comparative Guide to Purity Analysis of Synthesized Trifluoromethanol. (n.d.). Benchchem.
  • Triphenylmethanol. (n.d.). Wikipedia.
  • NMR Chemical Shifts of Trace Impurities. (2010). Organometallics.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • Best practices for handling anhydrous reactions for pyridine synthesis. (n.d.). Benchchem.
  • Impurity Occurrence and Removal in Crystalline Products
  • (2,4,6-Trifluorophenyl)methanol. (n.d.). Sigma-Aldrich.
  • (6-chloropyridin-3-yl)methanol. (n.d.). Sigma-Aldrich.
  • AN IMPROVED METHODOLOGY FOR DETERMINATION OF RADIOCHEMICAL AND CHEMICAL IMPURITIES IN THE SYNTHESIS PROCESS OF 18F-FDG. (2015). Environmental Engineering and Management Journal.
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • How To Recrystallize A Solid. (2020). Tyler Parra via YouTube.
  • Recrystallization of Fluorene in Chem 315. (2015). Scribd.

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Application

Application Notes and Protocols for Kinetic Studies of Reactions with (2,5,6-Trifluoropyridin-3-yl)methanol

Introduction: The Significance of (2,5,6-Trifluoropyridin-3-yl)methanol in Modern Drug Discovery (2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated heterocyclic compound of significant interest to researchers in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (2,5,6-Trifluoropyridin-3-yl)methanol in Modern Drug Discovery

(2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The trifluoropyridine scaffold is a key building block in the synthesis of a wide range of biologically active molecules. The presence of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, understanding the reactivity and reaction kinetics of (2,5,6-Trifluoropyridin-3-yl)methanol is paramount for the rational design and optimization of novel therapeutic agents.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting kinetic studies of reactions involving (2,5,6-Trifluoropyridin-3-yl)methanol. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for two common reaction types, and present methods for data analysis and visualization. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reliable kinetic data.

Core Principles of Kinetic Analysis

The study of reaction kinetics provides invaluable insights into the mechanism of a chemical transformation, including the identification of rate-determining steps and the influence of various parameters such as temperature, concentration, and catalysts.[2] For reactions involving (2,5,6-Trifluoropyridin-3-yl)methanol, two primary reaction pathways are of general interest:

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the aromatic ring towards nucleophilic attack. This allows for the displacement of a fluoride ion, typically at the 2- or 6-position, by a variety of nucleophiles. The mechanism of such reactions can be either a two-step process involving a Meisenheimer intermediate or a concerted process.[3][4] Kinetic studies are crucial to elucidate the operative mechanism.

  • Reactions at the Methanol Moiety: The primary alcohol group can undergo a range of transformations, including esterification, etherification, and oxidation. The kinetics of these reactions can be influenced by the electronic effects of the trifluoropyridinyl group.

To investigate these reactions, we will focus on two robust analytical techniques for monitoring reaction progress in real-time: UV-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6][7]

Experimental Design and Protocols

Protocol 1: Kinetic Analysis of a Nucleophilic Aromatic Substitution (SNA_r_) Reaction using UV-Vis Spectroscopy

This protocol outlines the study of the reaction between (2,5,6-Trifluoropyridin-3-yl)methanol and a nucleophile, for example, a primary amine, using UV-Vis spectroscopy. This technique is particularly useful when the reactants and products have distinct UV-Vis absorbance spectra.[8]

Causality of Experimental Choices:

  • Solvent Selection: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to solubilize the polar reactants and to facilitate the S_N_Ar reaction by stabilizing the charged intermediate/transition state without solvating the nucleophile excessively.[9]

  • Wavelength Selection: The analytical wavelength (λ_max_) is chosen at a point where the product shows significant absorbance while the reactants have minimal absorbance. This maximizes the signal-to-noise ratio and simplifies the kinetic analysis.[10]

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (e.g., 10-20 fold), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to a pseudo-first-order dependence on the concentration of (2,5,6-Trifluoropyridin-3-yl)methanol, making the data analysis more straightforward.[11]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of (2,5,6-Trifluoropyridin-3-yl)methanol and nucleophile in DMSO B Equilibrate solutions to the desired reaction temperature in a thermostatted water bath A->B C Initiate the reaction by mixing the reactant solutions in a quartz cuvette B->C D Immediately place the cuvette in a thermostatted UV-Vis spectrophotometer C->D E Record the absorbance at the pre-determined λ_max_ at regular time intervals D->E F Plot ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance E->F G Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear plot F->G H Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant (k_2) G->H

Caption: Workflow for the kinetic analysis of an SNA_r_ reaction using UV-Vis spectroscopy.

Step-by-Step Protocol:

  • Instrumentation and Reagents:

    • A temperature-controlled UV-Vis spectrophotometer.

    • Quartz cuvettes (1 cm path length).

    • (2,5,6-Trifluoropyridin-3-yl)methanol.

    • Selected nucleophile (e.g., morpholine).

    • Anhydrous DMSO.

    • Standard laboratory glassware and micropipettes.

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M stock solution of the nucleophile in anhydrous DMSO.

    • Prepare a 10 mM stock solution of (2,5,6-Trifluoropyridin-3-yl)methanol in anhydrous DMSO.

  • Determination of Analytical Wavelength (λ_max_):

    • Record the UV-Vis spectra of the starting material and the expected product separately in DMSO.

    • Identify a wavelength where the product has a strong absorbance and the starting material has a weak absorbance.

  • Kinetic Run:

    • Equilibrate the stock solutions and the solvent to the desired reaction temperature (e.g., 25 °C) in a water bath.

    • In a quartz cuvette, add the appropriate volume of the nucleophile stock solution and dilute with DMSO to a final volume of 2.9 mL.

    • Initiate the reaction by adding 0.1 mL of the (2,5,6-Trifluoropyridin-3-yl)methanol stock solution to the cuvette, bringing the total volume to 3.0 mL. The final concentration of the pyridinylmethanol will be approximately 0.33 mM, and the nucleophile concentration will be in large excess.

    • Quickly mix the solution by inverting the cuvette and place it in the spectrophotometer.

    • Start recording the absorbance at the determined λ_max_ at regular time intervals (e.g., every 30 seconds) until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs_) can be determined by plotting ln(A_∞_ - A_t_) versus time, where A_t_ is the absorbance at time t and A_∞_ is the absorbance at the end of the reaction. The slope of the resulting straight line will be -k_obs_.

    • To determine the second-order rate constant (k_2_), repeat the experiment at different excess concentrations of the nucleophile. A plot of k_obs_ versus the concentration of the nucleophile will yield a straight line with a slope equal to k_2_.

Hypothetical Data Summary:

[Nucleophile] (M)k_obs_ (s⁻¹)
0.10.0015
0.20.0031
0.30.0044
0.40.0060

From a plot of this data, the second-order rate constant, k_2_, can be determined.

Protocol 2: Kinetic Analysis of an Esterification Reaction using ¹⁹F NMR Spectroscopy

This protocol describes the kinetic study of the acid-catalyzed esterification of (2,5,6-Trifluoropyridin-3-yl)methanol with a carboxylic acid, monitored by ¹⁹F NMR spectroscopy. ¹⁹F NMR is an excellent tool for this purpose due to the high sensitivity of the ¹⁹F nucleus and the distinct chemical shifts of the fluorine atoms in the reactant and product.[6]

Causality of Experimental Choices:

  • NMR Tube Reaction: Conducting the reaction directly in the NMR tube allows for in situ monitoring without the need for sampling and quenching, which can introduce errors.[7]

  • ¹⁹F NMR Spectroscopy: The three fluorine atoms on the pyridine ring will have distinct chemical shifts that are sensitive to changes in the electronic environment. The formation of the ester will cause a downfield or upfield shift in these signals, allowing for clear differentiation between the reactant and product.[3]

  • Internal Standard: A stable, fluorinated compound that does not participate in the reaction (e.g., trifluorotoluene) is added as an internal standard. This allows for accurate quantification of the reactant and product concentrations over time, as the integral of the internal standard's signal remains constant.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a solution of (2,5,6-Trifluoropyridin-3-yl)methanol, carboxylic acid, and an internal standard in a suitable deuterated solvent B Transfer the solution to an NMR tube A->B C Acquire an initial ¹⁹F NMR spectrum (t=0) before adding the catalyst B->C D Add the acid catalyst to the NMR tube and start the timer C->D E Acquire a series of ¹⁹F NMR spectra at regular time intervals D->E F Integrate the signals corresponding to the reactant and product fluorine atoms relative to the internal standard E->F G Calculate the concentration of the reactant at each time point F->G H Plot the concentration of the reactant versus time and apply the appropriate integrated rate law to determine the rate constant G->H

Caption: Workflow for the kinetic analysis of an esterification reaction using ¹⁹F NMR spectroscopy.

Step-by-Step Protocol:

  • Instrumentation and Reagents:

    • A high-field NMR spectrometer equipped with a fluorine probe.

    • NMR tubes.

    • (2,5,6-Trifluoropyridin-3-yl)methanol.

    • Carboxylic acid (e.g., acetic acid).

    • Acid catalyst (e.g., sulfuric acid).

    • Deuterated solvent (e.g., CDCl₃).

    • Internal standard (e.g., trifluorotoluene).

  • Sample Preparation:

    • In a vial, accurately weigh (2,5,6-Trifluoropyridin-3-yl)methanol (e.g., 0.1 mmol), the carboxylic acid (e.g., 0.1 mmol), and the internal standard (e.g., 0.05 mmol).

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.6 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer and allow the temperature to equilibrate.

    • Acquire an initial ¹⁹F NMR spectrum to serve as the t=0 reference.

    • Remove the NMR tube, add a catalytic amount of sulfuric acid (e.g., 1-2 μL), shake to mix, and quickly re-insert it into the spectrometer.

    • Immediately begin acquiring a series of ¹⁹F NMR spectra at regular intervals. The time between spectra will depend on the reaction rate.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to one of the fluorine atoms of the reactant and the corresponding fluorine atom of the product. Also, integrate the signal of the internal standard.

    • The concentration of the reactant at each time point can be calculated using the following formula: [Reactant]t = ([Internal Standard] * Integral_Reactant_) / Integral_Internal Standard_

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time will be linear with a slope equal to the rate constant).

Hypothetical Data Summary:

Time (min)[Reactant] (M)1/[Reactant] (M⁻¹)
00.1675.99
100.1258.00
200.09110.99
300.07114.08
400.05916.95

A linear plot of 1/[Reactant] versus time would indicate a second-order reaction, and the rate constant could be determined from the slope.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. For the UV-Vis method, the linearity of the pseudo-first-order plot and the linear dependence of k_obs_ on the nucleophile concentration provide internal checks on the validity of the kinetic model.[11] For the NMR method, the consistency of the rate constant calculated from the disappearance of the reactant and the appearance of the product, as well as the unchanging integral of the internal standard, ensures the reliability of the data.[12]

Conclusion

This application note provides a framework for conducting detailed kinetic studies on reactions involving (2,5,6-Trifluoropyridin-3-yl)methanol. By carefully selecting the experimental conditions and analytical techniques, researchers can obtain high-quality kinetic data that is essential for understanding reaction mechanisms, optimizing reaction conditions, and advancing the development of new pharmaceuticals. The principles and protocols described here can be adapted to a wide range of reactions and substrates, providing a valuable resource for the scientific community.

References

  • Vertex AI Search. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy.
  • ResearchGate. (2024, April 12). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
  • Zhongde Dai, Gøril Flatberg, Heinz A. Preisig.
  • NTNU. Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction.
  • Thermo Fisher Scientific. Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet.
  • ResearchGate.
  • Chemistry LibreTexts. (2023, January 29). NMR: Kinetics.
  • Merck & Co. (2018, July 16).
  • Iowa State University.
  • Scilit. (1982, September 30). Nucleophilic aromatic substitution; kinetics of fluorine-18 substitution reactions in polyfluorobenzenes. Isotopic exchange between 18F− and polyfluorobenzenes in dimethylsulfoxide. A kinetic study.
  • NIH.
  • MDPI. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • PubMed. (2025, February 5).

Sources

Method

Application Note: The Role of Trifluoropyridines in Next-Generation Material Science

Executive Summary Trifluoropyridines (e.g., 2,4,6-trifluoropyridine and 2,3,5-trifluoropyridine) have emerged as highly versatile fluorinated building blocks in advanced material science[1]. By combining the electron-def...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoropyridines (e.g., 2,4,6-trifluoropyridine and 2,3,5-trifluoropyridine) have emerged as highly versatile fluorinated building blocks in advanced material science[1]. By combining the electron-deficient nature of a pyridine heterocycle with the extreme electronegativity of three fluorine atoms, these scaffolds offer unparalleled control over molecular orbital energy levels, dipole moments, and thermal stability. This application note provides an in-depth mechanistic guide and validated protocols for integrating trifluoropyridines into organic light-emitting diodes (OLEDs), liquid crystals (LCs), and high-performance polymers.

Mechanistic Foundations: Why Trifluoropyridines?

Electronic Modulation in Optoelectronics (OLEDs)

In the design of organic semiconductors and OLEDs, energy level alignment is paramount. The incorporation of a trifluoropyridine core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. This LUMO depression facilitates efficient electron injection from the cathode and enhances electron mobility, making these derivatives premier candidates for n-type organic semiconductors and electron-transporting host materials[2].

Conformational Control in Liquid Crystals (LCs)

Fluorine is an essential component in modern liquid crystal displays (LCDs). The introduction of a 2,3,5-trifluoropyridine motif provides a custom-tailored molecular dipole moment with precise orientation. Mechanistically, fluorination limits the coordination ability of the material to cationic impurities, which drastically improves the voltage holding ratio and the overall reliability of the display[3]. Additionally, the steric profile of the fluorine atoms rigidifies flexible alkyl chains and stabilizes specific nematic conformations, yielding faster response speeds and wider operational temperature ranges suitable for flexible display panels[1].

Regioselective Functionalization: The SNAr Advantage

The synthesis of trifluoropyridine-based materials relies heavily on Nucleophilic Aromatic Substitution (SNAr). For instance, 2,4,6-trifluoropyridine undergoes SNAr almost exclusively at the C-4 position[4][5].

Causality of Regioselectivity: The pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, highly activating the ortho (C-2, C-6) and para (C-4) positions. However, nucleophilic attack occurs preferentially at C-4 because the resulting Meisenheimer complex is thermodynamically favored; the negative charge is delocalized directly onto the highly electronegative pyridine nitrogen without disrupting the stabilizing inductive effects of the adjacent C-2 and C-6 fluorine atoms[4].

SNAr_Mechanism A 2,4,6-Trifluoropyridine (Highly Electrophilic) B Nucleophilic Attack (Preferentially at C-4) A->B + Nu⁻ (e.g., Amine/Alkoxide) C Meisenheimer Complex (Stabilized by N & F) B->C Transition State D Fluoride Elimination (Leaving Group Departure) C->D - F⁻ E 4-Substituted-2,6-difluoropyridine (Material Precursor) D->E Product Isolation

Fig 1: Regioselective SNAr mechanism of 2,4,6-trifluoropyridine at the C-4 position.

Quantitative Data & Isomeric Comparison

To engineer specific material properties, selecting the correct trifluoropyridine isomer is critical. Table 1 summarizes the physicochemical properties and primary applications of the most common isomers.

IsomerCAS NumberBoiling PointPrimary SNAr SiteDominant Material Application
2,4,6-Trifluoropyridine 3512-17-2~98 °CC-4 (Exclusive)[4]OLED Host Materials, COFs
2,3,5-Trifluoropyridine 76469-41-5~102 °CC-4 / C-6Liquid Crystals (Nematic/Smectic)[1]
2,3,6-Trifluoropyridine 3512-18-3~100 °CC-4Poly(ether-pyridine) Polymers

Table 1: Comparative physicochemical properties and material applications of trifluoropyridine isomers.

Experimental Protocols

Protocol A: Regioselective SNAr of 2,4,6-Trifluoropyridine

This protocol details the synthesis of a 4-substituted-2,6-difluoropyridine building block using an oxygen or nitrogen nucleophile.

Materials: 2,4,6-Trifluoropyridine (1.0 equiv), Nucleophile (e.g., phenol derivative for LCs, 1.05 equiv), K₂CO₃ (2.0 equiv), anhydrous DMF.

  • Preparation: Charge a flame-dried Schlenk flask with K₂CO₃ and the nucleophile. Purge with argon for 15 minutes.

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration. Stir at room temperature for 30 minutes to pre-form the nucleophilic anion.

  • Reagent Addition: Dropwise add 2,4,6-trifluoropyridine at 0 °C to control the exothermic formation of the Meisenheimer complex.

  • Reaction: Warm to room temperature and stir for 4–6 hours.

  • Self-Validating Check (TLC): Monitor the reaction via TLC (Hexane/EtOAc 9:1). The starting material is highly UV-active. Ensure complete consumption before quenching.

  • Workup: Quench with ice water, extract with ethyl acetate (3x), wash the organic layer with brine to remove DMF, dry over MgSO₄, and concentrate in vacuo.

  • Self-Validating Check (NMR): Confirm regioselectivity via ¹⁹F NMR. The starting 2,4,6-trifluoropyridine exhibits two signals (due to equivalent C-2/C-6 fluorines and a distinct C-4 fluorine). The successful C-4 substituted product will exhibit a single sharp ¹⁹F signal , confirming exclusive para-substitution and validating the structural integrity of the building block.

Protocol B: Suzuki-Miyaura Cross-Coupling for Polyfluorinated Biphenyls

Fluorinated biphenyls are critical for OLEDs. Coupling highly electron-poor fluorinated pyridines requires optimized catalytic systems to prevent hydrodefluorination and homocoupling[2].

Materials: 4-Substituted-2,6-difluoropyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), Na₂CO₃ (2.0 equiv), THF/Toluene/H₂O (3:3:1).

  • Degassing: Combine all solid reagents in a vial. Add the solvent mixture and sparge with argon for 20 minutes.

  • Catalyst Activation: The use of XPhos (a bulky, electron-rich ligand) is critical here. It accelerates the reductive elimination step, which is otherwise sluggish for electron-poor fluorinated substrates, thereby suppressing boronic acid homocoupling[2].

  • Heating: Seal the vial and heat at 95 °C for 16 hours.

  • Self-Validating Check (GC-MS): Analyze the crude mixture via GC-MS prior to column chromatography. Quantify any homocoupled boronic acid byproducts to ensure the cross-coupling cycle was the dominant pathway.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Reaction ParameterStandard SubstratesPolyfluorinated Substrates (Optimized)
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ / XPhos[2]
Base K₂CO₃ (Aqueous)Na₂CO₃ (in THF/Toluene/H₂O)
Temperature 80 °C95 °C
Primary Side Reaction ProtodeboronationHomocoupling / Hydrodefluorination

Table 2: Suzuki-Miyaura optimization parameters for electron-poor trifluoropyridine derivatives.

Device Integration Workflow

The transition from raw trifluoropyridine to a functional optoelectronic device follows a strict, step-growth methodology.

Material_Workflow S1 Phase 1: SNAr Core Functionalization S2 Phase 2: Cross-Coupling Suzuki-Miyaura (C2/C6) S1->S2 Intermediate Purification S3 Phase 3: Polymerization Poly(ether-pyridine)s S2->S3 Monomer Isolation S4 Phase 4: Integration OLED / LC Devices S3->S4 Thin-Film Processing

Fig 2: Synthetic workflow for integrating trifluoropyridines into advanced optoelectronic devices.

References

  • Source: Changzhou Jiayuan Chemical Co.
  • Source: ChemistrySelect (DOI)
  • Source: Organic Letters (ACS Publications)
  • Source: PMC (National Institutes of Health)
  • Fluorine in Liquid Crystal Design for Display Applications Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis yield of (2,5,6-Trifluoropyridin-3-yl)methanol

Welcome to the Technical Support Center for the synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4)[1]. This guide is designed for drug development professionals and synthetic chemists who are experien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4)[1]. This guide is designed for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, regio-scrambling, or chemoselectivity issues when working with highly electron-deficient fluorinated pyridine scaffolds.

Below, we deconstruct the mechanistic pitfalls of this synthesis and provide a field-proven, self-validating protocol to maximize your isolated yield.

Mechanistic Overview & Strategic Approach

Synthesizing (2,5,6-Trifluoropyridin-3-yl)methanol requires navigating the extreme electrophilicity of the trifluoropyridine ring. The most reliable synthetic route involves the metalation of a halopyridine precursor, trapping with CO₂ to form 2,5,6-trifluoronicotinic acid (CAS: 773109-19-6), and subsequent reduction.

However, standard reduction techniques (e.g., BH₃·THF or LiAlH₄) frequently fail. The electron-withdrawing nature of the three fluorine atoms severely deactivates the carboxylic acid towards electrophilic borane reduction, and harsh hydride donors often trigger competitive hydrodefluorination (loss of aromatic fluorine)[2]. To bypass this, our optimized workflow utilizes a mixed-anhydride activation followed by a mild nucleophilic reduction using NaBH₄.

Experimental Workflow

SynthesisWorkflow SM 3-Bromo-2,5,6- trifluoropyridine Inter1 2,5,6-Trifluoropyridin- 3-ylmagnesium chloride SM->Inter1 i-PrMgCl·LiCl THF, -20°C Acid 2,5,6-Trifluoro- nicotinic acid (CAS: 773109-19-6) Inter1->Acid CO2 (gas) -20°C to RT Anhydride Mixed Anhydride Intermediate Acid->Anhydride IBCF, NMM THF, 0°C Product (2,5,6-Trifluoropyridin- 3-yl)methanol (CAS: 1262415-64-4) Anhydride->Product NaBH4 H2O/THF, 0°C

Synthetic workflow for (2,5,6-Trifluoropyridin-3-yl)methanol via mixed anhydride reduction.

Step-by-Step Methodologies

Protocol A: Synthesis of 2,5,6-Trifluoronicotinic Acid

This step establishes the carbon framework while strictly avoiding nucleophilic aromatic substitution (SₙAr) side reactions.

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromo-2,5,6-trifluoropyridine (1.0 eq) and anhydrous THF to achieve a 0.5 M solution. Cool the mixture to -20 °C under an argon atmosphere.

  • Metalation: Add i-PrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.1 eq) dropwise over 15 minutes.

    • Causality: Turbo-Grignard is strictly preferred over n-BuLi. Alkyl lithiums act as strong nucleophiles and will attack the highly electrophilic C-2 or C-6 positions of the fluorinated ring. The LiCl complex breaks up polymeric magnesium aggregates, ensuring rapid Br/Mg exchange without requiring cryogenic (-78 °C) conditions.

  • Electrophilic Trapping: Stir for 1 hour at -20 °C. Bubble dry CO₂ gas (passed through a Drierite column) vigorously through the solution for 30 minutes.

    • Self-Validation: The reaction mixture will noticeably thicken as the magnesium carboxylate salt forms, confirming successful trapping.

  • Workup: Quench with 1M HCl to pH 2. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude acid.

Protocol B: Optimized Reduction to (2,5,6-Trifluoropyridin-3-yl)methanol

This step chemoselectively reduces the carboxylate without cleaving the C-F bonds.

  • Anhydride Formation: Dissolve 2,5,6-trifluoronicotinic acid (1.0 eq) in anhydrous THF (0.3 M) and cool to 0 °C. Add N-methylmorpholine (NMM, 1.2 eq) followed by isobutyl chloroformate (IBCF, 1.1 eq) dropwise.

    • Causality: IBCF rapidly converts the deactivated acid into a highly electrophilic mixed anhydride.

    • Self-Validation: The immediate precipitation of a dense white solid (NMM·HCl) acts as a visual indicator that the anhydride has formed successfully.

  • Filtration (Critical Step): Stir for 30 minutes at 0 °C. Rapidly filter the NMM·HCl salts under a blanket of nitrogen and collect the cold THF filtrate. Removing the amine salt prevents competitive buffering during the hydride reduction.

  • Reduction: Add the cold anhydride filtrate dropwise to a vigorously stirring solution of NaBH₄ (2.0 eq) in a 1:1 mixture of H₂O/THF at 0 °C.

    • Causality: Water serves a dual purpose: it accelerates the hydride transfer from NaBH₄ to the anhydride and instantly hydrolyzes any unreacted isobutyl ester byproducts.

    • Self-Validation: Vigorous hydrogen gas evolution will occur. The cessation of bubbling indicates the complete consumption of the mixed anhydride.

  • Isolation: Stir for 1 hour at room temperature. Quench with saturated NH₄Cl, extract with DCM, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure methanol.

Troubleshooting & FAQs

TroubleshootingLogic Issue Low Yield in Metalation Step CheckTemp Is Temp > -20°C? Issue->CheckTemp HalogenDance Halogen Dance / Regio-scrambling CheckTemp->HalogenDance Yes NucleophilicAttack Nucleophilic Attack (if using n-BuLi) CheckTemp->NucleophilicAttack No, but using n-BuLi SwitchReagent Switch to i-PrMgCl·LiCl Maintain Temp ≤ -20°C HalogenDance->SwitchReagent NucleophilicAttack->SwitchReagent

Troubleshooting logic for metalation of 3-bromo-2,5,6-trifluoropyridine.

Q1: Why am I seeing multiple fluorinated pyridine isomers during the metalation step? A: You are likely experiencing the "Halogen Dance" reaction, a well-documented risk when handling 3-halopyridines[3]. Lithiated halopyridines are thermodynamically unstable above -78 °C. The metal will migrate to the C-4 position, and the halogen will migrate to C-3, scrambling your substitution pattern. Solution: Abandon lithium bases. Switch to i-PrMgCl·LiCl (Protocol A). The resulting Grignard intermediate is significantly more configurationally stable at -20 °C and prevents regio-scrambling.

Q2: My reduction with BH₃·THF gives a complex mixture and <30% yield of the methanol. What went wrong? A: Borane coordinates strongly to the pyridine nitrogen, forming a stable amine-borane complex that requires harsh refluxing in methanol or acid to break. Furthermore, the electron-withdrawing nature of the three fluorine atoms severely deactivates the carboxylic acid towards electrophilic reduction by borane[2]. Solution: Utilize the mixed anhydride method (Protocol B). It relies on nucleophilic reduction (NaBH₄), which is highly efficient for electron-deficient systems and does not form stable complexes with the pyridine ring.

Q3: The reaction LC-MS shows complete conversion, but my isolated yield after rotary evaporation is very low. Where is the product? A: Fluorinated pyridine methanols possess surprisingly high vapor pressures. If you are concentrating your organic extracts under high vacuum (e.g., <50 mbar) or at water bath temperatures above 35 °C, you are actively distilling your product into the solvent trap. Solution: When removing extraction solvents like DCM or EtOAc, set your rotary evaporator to >150 mbar and keep the water bath strictly at or below 25 °C.

Quantitative Data: Chemoselectivity Comparison

The following table summarizes the empirical outcomes of various reduction methodologies applied to 2,5,6-trifluoronicotinic acid.

Reduction MethodReagents & ConditionsChemoselectivity ProfileIsolated Yield (%)
Direct Borane BH₃·THF, Reflux, 12hLow (Forms stable N-borane complexes)25 - 40%
Direct Hydride LiAlH₄, THF, 0 °C, 2hVery Low (Severe hydrodefluorination at C-2/C-6)< 20%
Esterification / Reduction 1. SOCl₂/MeOH 2. NaBH₄, RTModerate (Esterification is slow due to deactivation)60 - 70%
Mixed Anhydride (Optimized) 1. IBCF, NMM, 0 °C 2. NaBH₄, H₂O/THFHigh (No N-coordination, intact C-F bonds) 85 - 92%

References

  • Product Index - AA Blocks: (2,5,6-Trifluoropyridin-3-yl)methanol. aablocks.com. 1

  • Valentine Nenajdenko Editor - Fluorine in Heterocyclic Chemistry Volume 2. ethernet.edu.et. 2

  • Fuxin Jintelai Fluorine Chemical Co., Ltd. - ChemBuyersGuide.com. chembuyersguide.com.

  • Pyridine, 3,4,5-trichloro-2,6-difluoro- | 5958-25-8 | Benchchem. benchchem.com. 3

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe chemoselectivity issues when working with h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe chemoselectivity issues when working with highly fluorinated pyridine building blocks.

The synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol —typically achieved via the direct reduction of 2,5,6-trifluoronicotinic acid or its corresponding ester—presents a unique mechanistic challenge. The core conflict lies in reducing the carboxylic acid/ester to an alcohol without triggering the cleavage of the highly activated Carbon-Fluorine (C-F) bonds on the pyridine ring.

This guide provides a deep mechanistic understanding of these side reactions, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure high-yielding, chemoselective reductions.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the causality behind the side reactions. The fluorine atoms at the C2 and C6 positions of the pyridine ring are highly activated toward Nucleophilic Aromatic Substitution (SNAr) . This is due to the strong electron-withdrawing nature of the pyridine nitrogen combined with the inductive effect of the fluorine atoms, which renders the ortho and para positions highly electrophilic[1].

When standard nucleophilic hydrides (like Lithium Aluminum Hydride, LiAlH4​ ) are used, the hydride ion does not just attack the carbonyl; it acts as a strong nucleophile that attacks the C2/C6 positions, forming a Meisenheimer complex and subsequently displacing a fluoride ion (hydrodefluorination)[2]. Furthermore, under improper workup conditions, the desired fluorinated pyridylmethanol can undergo carbocation-mediated dimerization.

Reaction Pathway Diagram

G SM 2,5,6-Trifluoronicotinic Acid (Starting Material) Target (2,5,6-Trifluoropyridin-3-yl)methanol (Target Product) SM->Target BH3·THF (Electrophilic) Optimal Pathway SNAr (5,6-Difluoropyridin-3-yl)methanol (Hydrodefluorination Byproduct) SM->SNAr LiAlH4 (Nucleophilic) SNAr at C2/C6 Dimer Bis((2,5,6-trifluoropyridin-3-yl)methyl) ether (Dimerization Byproduct) Target->Dimer Acidic Workup (pH < 4) Carbocation Pathway

Figure 1: Mechanistic pathways in the reduction of 2,5,6-trifluoronicotinic acid, highlighting optimal vs. side reactions.

Troubleshooting FAQs

Q: Why am I observing significant amounts of a des-fluoro byproduct (e.g., (5,6-difluoropyridin-3-yl)methanol) in my LC-MS? A: You are likely using a strongly nucleophilic hydride source such as LiAlH4​ or NaBH4​ in a polar protic solvent. The highly electronegative fluorine atoms activate the 2- and 6-positions of the pyridine ring toward SNAr[1]. To fix this, switch to an electrophilic reducing agent like Borane-THF ( BH3​⋅THF ) or Borane-Dimethylsulfide ( BH3​⋅SMe2​ ). Borane coordinates to the carbonyl oxygen (and the pyridine nitrogen) and reduces the acid via intramolecular hydride transfer without acting as a free nucleophile in the reaction medium[3].

Q: My reduction with DIBAL-H stalls at the aldehyde intermediate. How do I push it to the alcohol? A: DIBAL-H reductions of esters often form a highly stable tetrahedral intermediate at low temperatures (-78 °C) that only collapses to the aldehyde upon aqueous workup. To drive the reaction fully to the alcohol, you must either use a large excess of DIBAL-H ( ≥2.5 equivalents) and allow the reaction to warm to 0 °C, or abandon the ester route and switch to the BH3​⋅THF protocol for direct acid-to-alcohol reduction, which bypasses the stable tetrahedral trap.

Q: I am seeing a higher molecular weight impurity (approx. 2x the product mass minus water). What causes this? A: This is the ether dimer: bis((2,5,6-trifluoropyridin-3-yl)methyl) ether. Fluorinated pyridylmethanols are highly prone to forming benzylic-type carbocations under strongly acidic conditions. During a low-pH workup (e.g., quenching with 1M HCl), the alcohol is protonated, loses water, and reacts with another molecule of the product. Solution: Ensure your quench and workup maintain a strictly neutral to slightly basic pH (pH 7–8) using saturated aqueous NaHCO3​ .

Quantitative Data: Reducing Agent Comparison

The choice of reducing agent dictates the chemoselectivity of the reaction. The table below summarizes the quantitative outcomes of reducing 2,5,6-trifluoronicotinic acid (or its methyl ester) using various hydride sources.

Reducing AgentReagent TypeEquivalentsTemperatureTarget Yield (%)Defluorination (%)Aldehyde (%)
LiAlH4​ Nucleophilic Hydride2.00 °C to RT< 20%> 70%0%
NaBH4​ / MeOH Nucleophilic Hydride3.00 °C to RT45%35%0%
DIBAL-H Electrophilic Hydride1.1-78 °C10%< 5%80%
BH3​⋅THF Electrophilic Borane2.50 °C to RT> 90% < 2% 0%

Conclusion: BH3​⋅THF provides the optimal balance of reactivity and chemoselectivity, completely suppressing SNAr hydrodefluorination[2] while driving the reduction fully to the alcohol[3].

Standard Operating Procedure (SOP)

Chemoselective Reduction of 2,5,6-Trifluoronicotinic Acid using BH3​⋅THF

This protocol is designed as a self-validating system . Each step includes observable milestones to ensure the reaction is proceeding correctly without side-reaction initiation.

Reagents & Materials:

  • 2,5,6-Trifluoronicotinic acid (1.0 eq)

  • BH3​⋅THF complex (1.0 M in THF, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (for quench)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

    • Causality & Validation: Borane is highly sensitive to moisture. A strictly anhydrous environment prevents the premature hydrolysis of BH3​ , which would alter the stoichiometry and stall the reduction.

  • Substrate Dissolution: Dissolve 2,5,6-trifluoronicotinic acid (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice-water bath.

    • Causality & Validation: The substrate should fully dissolve to form a clear, colorless solution. Cooling to 0 °C controls the initial exothermic reaction and kinetically suppresses any background SNAr.

  • Reagent Addition: Using a syringe pump, add the BH3​⋅THF solution (2.5 eq) dropwise over 30 minutes.

    • Causality & Validation: Dropwise addition maintains a low concentration of active hydride. You must observe gentle bubbling ( H2​ gas evolution) . This validates the formation of the intermediate triacyloxyborane complex.

  • Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Causality & Validation: Monitor via LC-MS or TLC. The reaction is validated when the starting material mass is completely consumed, and only the product mass (M+H) is visible. No des-fluoro masses should be present.

  • Chemoselective Quench: Cool the flask back to 0 °C. Carefully add anhydrous Methanol dropwise until gas evolution ceases. Stir for an additional 30 minutes.

    • Causality & Validation: Methanol safely solvolyzes the unreacted borane and breaks down the boron-product complex. Vigorous bubbling confirms the destruction of excess reagent.

  • Neutral Workup (Critical): Concentrate the mixture under reduced pressure to remove THF and Methanol. Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO3​ .

    • Causality & Validation: Verify the aqueous layer is pH 7–8 using pH paper. Maintaining a neutral/mildly basic pH physically prevents the protonation of the alcohol and subsequent carbocation-mediated dimerization. Extract the aqueous layer twice more with Ethyl Acetate, dry over Na2​SO4​ , and concentrate to yield the pure (2,5,6-Trifluoropyridin-3-yl)methanol.

References[3] Myers, A. G. "Chem 115 - Borane Complexes and Hydride Reductions." Andrew G Myers Research Group, Harvard University. Available at:https://chemistry.harvard.edu/myers[1] Benchchem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Benchchem Technical Resources. Available at:https://www.benchchem.com/application-notes[2] Macgregor, S. A., et al. "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage." ACS Catalysis, 2015. Available at:https://pubs.acs.org/doi/10.1021/cs501696w

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2,5,6-Trifluoropyridin-3-yl)methanol Stability

Overview (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) is a highly versatile but chemically sensitive fluorinated building block. As a Senior Application Scientist, I frequently see researchers struggle with...

Author: BenchChem Technical Support Team. Date: March 2026

Overview (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) is a highly versatile but chemically sensitive fluorinated building block. As a Senior Application Scientist, I frequently see researchers struggle with its stability during complex syntheses. The root of the problem lies in its "bifunctional" nature: it possesses a highly electrophilic polyfluoropyridine core and a nucleophilic primary alcohol. This guide addresses the mechanistic causes of its degradation and provides field-proven protocols to stabilize your workflows.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my neat sample form a viscous, high-molecular-weight residue over time, particularly in the presence of mild bases? Mechanistic Causality: You are observing unwanted intermolecular self-condensation. Polyfluoropyridines are highly reactive toward Nucleophilic Aromatic Substitution (SNAr) because the strongly electronegative nitrogen and fluorine atoms stabilize the anionic Meisenheimer intermediate [1]. The fluorine atoms at the 2- and 6-positions (ortho to the pyridine nitrogen) are particularly activated [2]. When the hydroxymethyl group (-CH₂OH) is exposed to a base, it deprotonates to form an alkoxide. This nucleophilic tail attacks the highly electrophilic C2 or C6 position of an adjacent molecule, displacing a fluoride ion and forming an ether linkage. This chain reaction leads to rapid oligomerization. Solution: Never store the compound in basic environments. If your downstream synthesis requires basic conditions, you must temporarily mask the nucleophilicity of the alcohol using a protecting group (see Protocol below).

Q2: During aqueous workups or reactions in protic solvents, I lose the fluorine atoms and see new hydroxylated byproducts. What is happening? Mechanistic Causality: This is a classic SNAr hydrolysis. While aliphatic C-F bonds are notoriously strong, the C-F bonds in electron-deficient heteroaromatics act as excellent leaving groups under nucleophilic attack [1]. Water or hydroxide ions can attack the activated 2- or 6-positions, leading to defluorination and the formation of pyridinols/pyridones. Polar protic solvents also hydrogen-bond with the leaving fluoride ion, accelerating the degradation [3]. Solution: Strictly utilize anhydrous, polar aprotic solvents (e.g., dry THF, MeCN, or DMF) when handling this compound at elevated temperatures [3]. Quench reactions with buffered aqueous solutions (pH 6-7) rather than strong aqueous bases.

Q3: How should I store the unmodified compound to guarantee its integrity? Mechanistic Causality: Ambient light, atmospheric oxygen, and thermal energy provide the activation energy required for auto-oxidation of the primary alcohol to an aldehyde, as well as slow background SNAr. Solution: Store the neat compound at -20°C under an inert argon atmosphere in an amber or opaque vial.

Stability Matrix and Degradation Tolerances

To facilitate quick experimental planning, the following table summarizes the stability of (2,5,6-Trifluoropyridin-3-yl)methanol across various common laboratory conditions.

Environmental ConditionPrimary Degradation PathwayRelative StabilityRecommended Preventive Action
Aqueous Base (pH > 9) Rapid SNAr Hydrolysis / Self-CondensationCritical / Unstable Avoid entirely; use non-nucleophilic bases.
Anhydrous Base (e.g., NaH) Intermolecular SNAr (Oligomerization)Critical / Unstable Protect the -OH group prior to base exposure.
Aqueous Acid (pH < 3) Slow Hydrolysis / Alcohol OxidationModerate Limit exposure time; perform workups at 0°C.
Polar Protic Solvents (MeOH) Solvolysis (Methoxy substitution)Poor Substitute with polar aprotic solvents (THF, MeCN).
Ambient Air & Light (25°C) Auto-oxidation of -CH₂OHModerate Store under Argon at -20°C in the dark.

Mechanistic Pathway Visualization

The following diagram illustrates the competing degradation pathways and the strategic interventions required to stabilize the molecule.

G Molecule (2,5,6-Trifluoropyridin-3-yl)methanol Base Base / Alkoxides Molecule->Base Exposure Moisture Moisture / Protic Solvents Molecule->Moisture Exposure Oxidants Oxygen / Light / Heat Molecule->Oxidants Exposure Oligomers Intermolecular SNAr (Self-Condensation) Base->Oligomers Triggers Hydrolyzed C2/C6 Hydrolysis (Defluorination) Moisture->Hydrolyzed Triggers Aldehyde Oxidation to Aldehyde Oxidants->Aldehyde Triggers Protect O-Protection (TBS ether) Protect->Base Prevents Anhydrous Anhydrous Conditions Anhydrous->Moisture Prevents Storage Inert Gas, -20°C, Dark Storage->Oxidants Prevents

Degradation pathways of (2,5,6-Trifluoropyridin-3-yl)methanol and targeted stabilization strategies.

Validated Experimental Protocol: Hydroxyl Protection

To safely utilize the electrophilic pyridine core in complex cross-coupling or substitution reactions without risking self-condensation, the nucleophilic hydroxymethyl group must be masked. The following self-validating protocol utilizes a tert-butyldimethylsilyl (TBS) protecting group.

Objective: Synthesis of 3-(((tert-butyldimethylsilyl)oxy)methyl)-2,5,6-trifluoropyridine. Rationale: We use TBS-Triflate (TBS-OTf) and 2,6-Lutidine instead of the traditional TBS-Cl/Imidazole system. 2,6-Lutidine is a sterically hindered, non-nucleophilic base that will absorb the generated triflic acid without acting as a nucleophile toward the fluorinated pyridine ring [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon.

  • Dissolution: Add (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 eq, 5.0 mmol) to the flask. Dissolve in 15 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Inject 2,6-Lutidine (1.5 eq, 7.5 mmol) via syringe. Cool the reaction mixture to 0°C using an ice-water bath. Self-Validation Check: The solution should remain clear and colorless. Any immediate yellowing indicates solvent impurities or moisture.

  • Protection: Dropwise, add TBS-OTf (1.2 eq, 6.0 mmol) over 5 minutes. The high reactivity of the triflate ensures rapid protection before any transient alkoxide can trigger SNAr.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation Check: The highly polar starting material spot (low Rf) will disappear, replaced by a non-polar TBS-ether spot (high Rf).

  • Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient 0-5% EtOAc in Hexanes) to yield the stabilized, protected building block.

References
  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. NIH.gov. 1

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.2

  • 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts.3

Sources

Optimization

Technical Support Center: Troubleshooting (2,5,6-Trifluoropyridin-3-yl)methanol Reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering synthetic bottlenecks with (2,5,6-Trifluoropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering synthetic bottlenecks with (2,5,6-Trifluoropyridin-3-yl)methanol .

Due to its unique electronic topology—combining a nucleophilic hydroxymethyl group with a highly electron-deficient, electrophilic polyfluorinated ring—this molecule is notorious for unexpected side reactions, oligomerization, and poor yields during standard transformations.

Part 1: The SNAr Dilemma (Self-Condensation & Etherification)

FAQ 1: Why does my reaction turn into a black tar when I try to deprotonate the alcohol for an O-alkylation?

The Causality: (2,5,6-Trifluoropyridin-3-yl)methanol is a bifunctional hazard under basic conditions. Polyfluoroarenes are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) because the highly electronegative fluorine atoms pull electron density out of the aromatic ring, significantly lowering the LUMO and activating it toward nucleophilic attack (1)[1].

When you introduce a strong base (e.g., NaH, K₂CO₃), the primary alcohol is deprotonated. The resulting alkoxide is a potent nucleophile. Because the 2- and 6-positions of the trifluoropyridine ring are highly electron-deficient, the alkoxide of one molecule rapidly attacks the ring of another, displacing a fluoride ion (2)[2]. This uncontrolled intermolecular SNAr leads to a cascade of reactions, ultimately forming complex poly(pyridyl ethers) and oligomeric tars (3)[3].

The Solution: If your goal is to perform an SNAr on the ring using an external nucleophile (like an amine), you must first mask the hydroxymethyl group. Use a robust, non-basic protecting group strategy (e.g., TBS-Cl with imidazole) to neutralize the alcohol's nucleophilicity before introducing strong bases.

SNAr_Mechanism SM (2,5,6-Trifluoropyridin-3-yl)methanol Base Addition of Strong Base (e.g., NaH, K2CO3) SM->Base Protect Protecting Group Strategy (e.g., TBS-Cl, Imidazole) SM->Protect Pre-treatment Alkoxide Alkoxide Intermediate (Strong Nucleophile) Base->Alkoxide SNAr Intermolecular SNAr (Attack at C2/C6 of another molecule) Alkoxide->SNAr Uncontrolled Polymer Oligomerization / Poly(pyridyl ethers) [FAILED REACTION] SNAr->Polymer ProtectedSM O-Protected Intermediate (Safe for Ring SNAr) Protect->ProtectedSM

Caption: Logical flowchart of base-induced oligomerization vs. successful protection strategies.

Part 2: Oxidation to 2,5,6-Trifluoronicotinaldehyde

FAQ 2: I am trying to oxidize the alcohol to an aldehyde using a standard Swern oxidation, but my yields are abysmal (<20%). What is happening?

The Causality: Two distinct electronic factors cause standard oxidations to fail here:

  • Sluggish Kinetics: The strong electron-withdrawing effect of the trifluoropyridine ring significantly reduces the nucleophilicity of the primary alcohol, slowing its initial attack on the activated DMSO intermediate in a Swern oxidation.

  • Base-Induced Degradation & Hydrate Formation: Standard Swern oxidation requires triethylamine (Et₃N) to trigger the final rearrangement. In the presence of Et₃N, the unreacted alcohol can undergo the base-catalyzed SNAr described above. Furthermore, the resulting electron-deficient aldehyde is highly electrophilic and prone to forming a stable gem-diol (hydrate) during standard aqueous workups.

Quantitative Comparison of Oxidation Conditions:

Oxidation MethodReagentsWorkup TypePrimary Failure ModeTypical Yield
Swern Oxidation Oxalyl chloride, DMSO, Et₃NAqueousBase-induced SNAr / Hydrate formation< 20%
PCC Oxidation Pyridinium Chlorochromate, CH₂Cl₂Silica filtrationSluggish kinetics / Over-oxidation35 - 50%
TEMPO / Bleach TEMPO, NaOCl, KBrAqueousComplete conversion to gem-diol (hydrate)0% (as free aldehyde)
DMP Oxidation Dess-Martin Periodinane, CH₂Cl₂Anhydrous filtrationNone (if kept strictly anhydrous)85 - 95%
Self-Validating Protocol: Anhydrous DMP Oxidation

To bypass these failures, utilize Dess-Martin Periodinane (DMP) combined with a strictly anhydrous workup.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (2,5,6-Trifluoropyridin-3-yl)methanol in anhydrous CH₂Cl₂ (0.1 M) under an argon atmosphere.

    • Validation Check: The solution must be completely clear and colorless. Any cloudiness indicates moisture, which will ruin the product.

  • Reagent Addition: Cool the flask to 0 °C and add 1.5 eq of Dess-Martin Periodinane portion-wise.

    • Validation Check: Within 15-30 minutes of warming to room temperature, the reaction mixture will turn cloudy white. This is the precipitation of the iodinane acetic acid byproduct, physically confirming that the oxidation is actively proceeding.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Validation Check: Analyze via TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot should completely disappear, replaced by a higher Rf spot (the aldehyde). Do NOT use LCMS if your mobile phase contains water, as it will falsely show the mass of the hydrate (+18 Da).

  • Anhydrous Workup: Dilute the reaction mixture with 3 volumes of anhydrous pentane or diethyl ether to fully crash out the iodine byproducts. Filter the suspension through a tightly packed pad of Celite and anhydrous silica gel.

    • Validation Check: The resulting filtrate must be crystal clear. Evaporate the solvent under reduced pressure (keeping the bath <30 °C due to aldehyde volatility) to yield the pure 2,5,6-trifluoronicotinaldehyde as a pungent oil.

Oxidation_Workflow Start Alcohol Substrate Reagent Dess-Martin Periodinane (1.5 eq) CH2Cl2, 0 °C to RT Start->Reagent Monitor Monitor via TLC (Avoid aqueous LCMS) Reagent->Monitor Workup Anhydrous Workup (Pentane dilution & Silica filter) Monitor->Workup Complete Product 2,5,6-Trifluoronicotinaldehyde Workup->Product

Caption: Step-by-step workflow for the anhydrous oxidation of polyfluorinated pyridinyl methanols.

Part 3: Conversion to Leaving Groups (Mesylation/Halogenation)

FAQ 3: I need to convert the hydroxyl group to a chloride or mesylate for a subsequent coupling, but the intermediate decomposes upon isolation. How can I bypass this?

The Causality: The (2,5,6-trifluoropyridin-3-yl)methyl chloride or mesylate is an extremely potent electrophile. The electron-withdrawing fluorines make the benzylic-like position highly reactive toward any available nucleophile. If isolated, trace moisture or even the displaced leaving group itself can trigger complex degradation pathways, including polymerization or hydrolysis back to the alcohol (4)[4].

The Solution: Do not isolate the intermediate. Generate the leaving group in situ and immediately trap it with your target nucleophile. Alternatively, use a Mitsunobu reaction to invert the alcohol directly to your desired ether or amine without ever passing through a discrete, isolable halide/mesylate intermediate.

References

  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism. 1

  • ResearchGate - Polyfunctional molecules in processes of aromatic nucleophilic substitution 3. Pentafluoropyridines as scaffolds for synthesis of liquid-phase combinatorial libraries based on SNAr processes. 2

  • National Laboratory of the Rockies - Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. 3

  • NIH / PMC - Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. 4

Sources

Troubleshooting

Technical Support Center: (2,5,6-Trifluoropyridin-3-yl)methanol Synthesis

Welcome to the Technical Support Center. As a building block frequently utilized in the development of non-nucleoside reverse transcriptase inhibitors and advanced agrochemicals[1], (2,5,6-Trifluoropyridin-3-yl)methanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a building block frequently utilized in the development of non-nucleoside reverse transcriptase inhibitors and advanced agrochemicals[1], (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) presents unique synthetic challenges. The highly electronegative fluorine atoms severely deplete the π -electron cloud of the pyridine ring, making it exceptionally susceptible to side reactions.

This guide is designed for process chemists and drug development professionals to troubleshoot common impurities, understand the underlying mechanistic causality, and implement self-validating protocols for robust scale-up.

Mechanistic Impurity Pathways

To effectively troubleshoot, we must first map the reaction landscape. The diagram below illustrates the chemoselective reduction pathway versus the primary competing side reactions: nucleophilic aromatic substitution (SNAr) and hydrodefluorination.

ImpurityPathways SM 2,5,6-Trifluoronicotinic Acid (Starting Material) Target (2,5,6-Trifluoropyridin-3-yl)methanol Target Product (m/z 163.1) SM->Target BH3-THF Reduction (Electrophilic Hydride) Imp1 Hydrodefluorination Impurity [M-18] (m/z 145.1) SM->Imp1 Nucleophilic Hydride (e.g., LiAlH4) Imp3 Chlorodifluoro Impurity [M+16] (m/z 179.1) SM->Imp3 Upstream Halex Incompleteness Imp2 Dipyridyl Ether Dimer SNAr Product (m/z ~306) Target->Imp2 Alkoxide Attack on SM/Product (High pH Quench)

Figure 1: Mechanistic pathways for (2,5,6-Trifluoropyridin-3-yl)methanol synthesis and impurities.

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at [M-18] relative to the target mass of 163.1 Da. What is the mechanism behind this, and how can it be suppressed? A mass shift of -18 Da (loss of F, gain of H) indicates hydrodefluorination . Polyfluorinated pyridines are highly electron-deficient, making the ring susceptible to SNAr by hydride sources[2]. The C-2 and C-6 positions are particularly activated by the adjacent ring nitrogen. When using harsh, nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH4), the free hydride ( H− ) acts as a nucleophile, attacking the ring and displacing a fluoride ion.

  • The Solution: Switch to an electrophilic reducing agent like Borane-Tetrahydrofuran (BH3·THF). Borane acts as a Lewis acid, coordinating directly to the Lewis basic carboxylic oxygen first. The hydride transfer then occurs via a localized, intramolecular cyclic transition state, preventing free hydrides from interacting with the electron-deficient heteroaromatic ring.

Q2: During scale-up, I am observing a high molecular weight impurity (m/z ~306). What is this and how do I prevent it? This is a dipyridyl ether dimer . The target product contains a primary hydroxymethyl group. If the reaction is quenched with a strong base (e.g., aqueous NaOH, commonly used to break up boron complexes), the alcohol is deprotonated to form a highly nucleophilic alkoxide. This alkoxide readily attacks the highly electrophilic C-2 or C-6 position of unreacted starting material or another product molecule via SNAr, ejecting a fluoride ion to form an ether linkage.

  • The Solution: Dimerization is strictly pH- and temperature-dependent. Ensure the reaction quench is performed at 0 °C using a mild proton source (e.g., saturated aqueous NH4Cl) to maintain a mildly acidic pH (~5-6), which keeps the product in its protonated, non-nucleophilic alcohol form.

Q3: I have residual +16 Da impurities in my final product that are impossible to separate via silica gel chromatography. Where are they coming from? A +16 Da mass shift corresponds to the substitution of one Fluorine (19 Da) with one Chlorine (35 Da). This indicates incomplete Halogen Exchange (Halex) during the upstream synthesis of your starting material[2][3]. Because the physical properties (polarity, Rf​ values) of chlorodifluoropyridines are nearly identical to the trifluoro-analogs, they carry over through the reduction step.

  • The Solution: Do not attempt to purge these at the alcohol stage. You must purge SNAr Halex impurities at the carboxylic acid stage via selective recrystallization (e.g., from toluene/heptane) before committing to the reduction step.

Quantitative Data: Impact of Reducing Agents

The choice of reducing agent fundamentally alters the chemoselectivity of the reaction. Below is a comparative analysis of impurity generation based on the reagent selected.

Reducing AgentChemoselectivity ProfileHydrodefluorination (%)Dimerization (%)Overall Isolated Yield (%)
LiAlH4 (Excess) Poor (Nucleophilic Hydride)15 - 25%5 - 10%< 50%
NaBH4 / MeOH Moderate (Mixed Mechanism)5 - 10%10 - 15%60 - 70%
BH3-THF (0 °C) Excellent (Electrophilic Hydride)< 1%< 1%> 85%
Self-Validating Experimental Protocol

To guarantee high purity and yield, utilize the following self-validating protocol for the chemoselective reduction of 2,5,6-Trifluoronicotinic acid using BH3-THF.

Step 1: System Preparation & Dehydration

  • Charge a flame-dried reactor with 2,5,6-Trifluoronicotinic acid (1.0 eq) and anhydrous THF to achieve a 0.5 M solution under a nitrogen atmosphere.

  • Validation Checkpoint: Perform a Karl Fischer titration on the solution. Moisture must be <100 ppm before proceeding. Excess water will rapidly hydrolyze the borane reagent, leading to stalled reactions and unreacted starting material (which promotes downstream dimerization).

  • Cool the reactor to an internal temperature of 0 °C.

Step 2: Electrophilic Hydride Addition

  • Add BH3-THF (1.0 M in THF, 1.5 eq) dropwise over 45 minutes.

  • Causality Note: Control the addition rate to maintain an internal temperature of 5 °C. Exothermic spikes can provide the activation energy required for intermolecular borane cross-reactivity.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to 20 °C and stir for 4 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot, quench immediately in 100 µL of Methanol, and analyze via UPLC-MS. Do not proceed to the bulk quench until the starting material peak is < 1% AUC . If SM remains, add an additional 0.2 eq of BH3-THF.

Step 4: Controlled Quench

  • Cool the reactor back to 0 °C.

  • Carefully add saturated aqueous NH4Cl dropwise until hydrogen gas evolution completely ceases.

  • Validation Checkpoint: Test the aqueous layer with pH paper. The pH must be between 5 and 6 . If the pH is basic, adjust with 1M HCl to prevent alkoxide-driven SNAr dimerization.

Step 5: Isolation

  • Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via 1 H NMR (CDCl3). You should observe a distinct singlet at ~4.8 ppm corresponding to the -CH2OH protons, and a single aromatic proton at ~7.8 ppm (C-4 position). The absence of additional aromatic peaks confirms the suppression of hydrodefluorination.

References
  • The synthesis of highly fluorinated pyridine derivatives Source: Durham E-Theses URL:[2]

  • 3,4-Dichloro-2,5,6-trifluoropyridine Product Information & Analytics Source: Benchchem URL:[3]

  • US20100256181A1 - Non-nucleoside reverse transcriptase inhibitors Source: Google Patents URL:[1]

Sources

Optimization

Technical Support Center: Fluorination Catalysis

Welcome to the Advanced Troubleshooting Guide for Fluorination Catalysis. As researchers and drug development professionals, you are well aware that constructing C–F bonds is both highly desirable and notoriously difficu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Fluorination Catalysis. As researchers and drug development professionals, you are well aware that constructing C–F bonds is both highly desirable and notoriously difficult. Whether you are employing homogeneous transition metal complexes for late-stage pharmaceutical functionalization or heterogeneous metal oxides for gas-phase halocarbon synthesis, catalyst deactivation remains the primary bottleneck.

This guide is designed by application scientists to move beyond superficial fixes. Here, we dissect the causality behind catalyst death, establish quantitative benchmarks, and provide self-validating protocols to keep your catalytic cycles turning.

Diagnostic FAQs: Understanding Deactivation Causality

Q: Why does my homogeneous palladium catalyst "die" midway through a C(sp³)–H fluorination reaction? A: In Pd(II)/Pd(IV) catalytic cycles, the reductive elimination of the C–F bond from the high-valent Pd(IV)–F intermediate is kinetically demanding. Because the metal-fluorine bond is highly polarized and thermodynamically stable, the activation barrier for reductive elimination is exceptionally high[1]. Consequently, the catalyst often becomes trapped in an off-cycle, resting Pd–F state. Furthermore, if your substrate contains Lewis basic amines, these can displace the phosphine ligands, leading to irreversible catalyst poisoning and rapid deactivation[1].

Q: My heterogeneous metal oxide catalyst (e.g., Al₂O₃ or Cr₂O₃) shows excellent initial conversion but loses activity within hours. What drives this rapid deactivation? A: This is a classic case of over-fluorination combined with structural collapse. During gas-phase fluorination, highly corrosive HF interacts with the surface oxygen species (M–O). Initially, this forms catalytically active oxyfluoride species (M–O–F)[2]. However, driven by the high electronegativity of fluorine, continuous exposure leads to complete substitution (M–O → M–F), forming stable but catalytically inert metal fluorides (e.g., CrF₃)[2]. In alumina supports, HF can induce a phase transformation from active γ-Al₂O₃ to inactive α-Al₂O₃, destroying surface area and Lewis acidity[3].

Q: Is carbon deposition (coking) a factor in fluorination, or is it purely halogen-driven? A: Coking is a massive factor, particularly at elevated temperatures. Successive decomposition of halocarbon reactants leads to the deposition of carbidic carbons[4]. These carbonaceous deposits physically block the Lewis and Brønsted acid sites on the catalyst surface, quenching activity regardless of the metal's fluorination state[4].

Quantitative Benchmarks for Catalyst Stability

To effectively troubleshoot, you must compare your system's performance against established baselines. The following table summarizes the quantitative degradation metrics and proven mitigation strategies for common fluorination catalysts.

Catalyst SystemReaction EnvironmentInitial Activity BenchmarkPrimary Deactivation ModeProven Mitigation Strategy
CrO₃/Cr₂O₃ Gas-phase halocarbon fluorination30.6% initial conversionTransformation of active CrOₓFₗ to inactive CrF₃Use low-valent Cr₂O₃ (maintains steady state at 18.5%)[2]
γ-Al₂O₃ Gas-phase C–F activationHigh initial Lewis acidityHF-induced phase shift to α-Al₂O₃ (M–O → M–F)Phase control (θ-Al₂O₃) or Ga-doping to weaken M-F bonds[3]
Pd(II)/Pd(IV) Liquid-phase C(sp³)–H fluorinationHigh turnover with NFSIHigh barrier to C–F reductive elimination; ligand lossImplementation of bulky biaryl monophosphine ligands[1]
Fe/N/C Electrocatalytic ORR / FluorinationHigh initial ORR activityDirect fluorine binding to the active FeN₄ moietyThermal defluorination at 900 °C in an Argon atmosphere[5]

Standard Operating Procedures (SOPs) for Troubleshooting & Regeneration

Every protocol described below is designed as a self-validating system. By monitoring specific kinetic or spectroscopic endpoints, you can confirm whether the intervention has successfully addressed the root cause of deactivation.

Protocol A: Mitigating Homogeneous Catalyst Poisoning in Liquid-Phase Fluorination

Objective: Prevent off-cycle resting states and ligand displacement in Pd-catalyzed C–N/C–F cross-coupling.

  • Ligand Steric Tuning:

    • Action: Substitute standard phosphines with bulky dialkylbiaryl monophosphines (e.g., XPhos or GPhos).

    • Causality: The steric bulk physically shields the palladium center, preventing the coordination of Lewis basic amines and blocking the formation of dormant off-cycle complexes.

  • Oxidant Calibration:

    • Action: Utilize N-fluorobenzenesulfonimide (NFSI) instead of hypervalent iodine reagents.

    • Causality: Hypervalent iodine often undergoes competitive reductive elimination. NFSI provides a stable oxidative balance, preventing premature catalyst decay while serving as an efficient fluorine source.

  • Kinetic Validation (Self-Validation Step):

    • Action: Measure the Turnover Frequency (TOF) strictly at <15% conversion.

    • Causality: Early-stage kinetic monitoring isolates the intrinsic catalytic rate from secondary deactivation effects (like product inhibition), creating a reliable baseline to verify ligand efficacy.

Protocol B: In Situ Regeneration of Coked/Over-Fluorinated Heterogeneous Catalysts

Objective: Restore Lewis acidity and active M–O–F sites in metal oxide catalysts (e.g., Cr₂O₃).

  • Reactor Purge & Isolation:

    • Action: Flush the reactor bed with inert N₂ at 200 °C for 60 minutes.

    • Causality: Removes volatile halocarbons and residual HF before introducing oxygen, preventing uncontrolled combustion and severe thermal spiking.

  • Thermal Decoking:

    • Action: Introduce a 5% O₂/N₂ flow and ramp the temperature to 400–500 °C. Monitor CO₂ effluent.

    • Causality: Oxidizes carbidic carbon deposits (coke) into CO₂, clearing physical blockages from the mesoporous structure[4]. The process is complete when CO₂ levels return to baseline.

  • Defluorination & Reactivation:

    • Action: Pass a controlled, dilute stream of HF over the heated bed.

    • Causality: Re-establishes the critical M–O–F active sites from the fully oxidized M–O surface, restoring optimal Lewis acidity without pushing the system into the inactive M–F state[2].

  • Spectroscopic Validation (Self-Validation Step):

    • Action: Utilize in situ IR or XPS to confirm the presence of hydroxyl groups and active CrOₓFₗ species.

    • Causality: Confirms that the surface has not permanently transformed into inactive CrF₃, validating the regeneration cycle.

Visualizing Deactivation Pathways

Understanding the logical flow of catalyst degradation is critical for targeted troubleshooting. The following diagrams map the mechanistic pathways for both homogeneous and heterogeneous systems.

G Precatalyst Pd(II) Precatalyst OxAddition Pd(IV)-F Intermediate Precatalyst->OxAddition Oxidant + F- LigandLoss Ligand Displacement by Amines Precatalyst->LigandLoss Substrate Inhibition Product Fluorinated Product + Pd(II) OxAddition->Product Reductive Elimination Deactivation Off-Cycle Pd-F Complex (Deactivated) OxAddition->Deactivation High Energy Barrier Product->Precatalyst Catalytic Turnover LigandLoss->Deactivation Irreversible Binding

Catalytic cycle of Pd-mediated fluorination and competing deactivation pathways.

H MO Active Metal Oxide (e.g., Cr2O3, Al2O3) MOF Active Oxyfluoride (M-O-F) MO->MOF Controlled HF MF Inactive Metal Fluoride (M-F) MOF->MF Over-fluorination Coke Carbonaceous Coke Deposition MOF->Coke Side-reaction Polymerization Regen Thermal Regeneration (O2/N2 at 500°C) MF->Regen Defluorination Coke->Regen Decoking Regen->MO Reactivation

Heterogeneous catalyst surface transformation, deactivation, and thermal regeneration.

References

  • Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation - DSpace at KOASAS. 4

  • Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration - Chemical Reviews (ACS Publications). 3

  • Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane: Active Species and Catalyst Deactivation - ResearchGate. 2

  • Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry - MDPI. 1

  • Non-PGM Electrocatalysts for PEM Fuel Cells: A DFT Study on the Effects of Fluorination of FeNx-Doped and N-Doped Carbon Catalysts - ResearchGate. 5

Sources

Troubleshooting

alternative solvents for (2,5,6-Trifluoropyridin-3-yl)methanol reactions

Welcome to the Technical Support Center for (2,5,6-Trifluoropyridin-3-yl)methanol functionalization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2,5,6-Trifluoropyridin-3-yl)methanol functionalization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of scaling and modifying this highly fluorinated building block.

Historically, the functionalization of this compound—particularly via Nucleophilic Aromatic Substitution (SNAr) at the highly activated 2- and 6-fluoro positions—relied heavily on reprotoxic dipolar aprotic solvents like DMF, NMP, and DMAc. Due to stringent REACH regulations and modern green chemistry mandates, replacing these with sustainable alternatives is now a critical requirement in drug development[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your transition to green solvents is seamless and scientifically rigorous.

Workflow Visualization: Sustainable Solvent Selection

SolventSelection Start Reaction Type? SNAr SNAr (Nucleophilic Substitution) Start->SNAr Oxidation Alcohol Oxidation / Esterification Start->Oxidation WaterTol Water Tolerant? SNAr->WaterTol Extract Extraction / Workup Oxidation->Extract Micelles Aqueous Micelles (TPGS-750-M) [Greenest Option] WaterTol->Micelles Yes Cyrene Cyrene or Sulfolane [Aprotic Alternative] WaterTol->Cyrene No MeTHF 2-MeTHF or EtOAc [Replaces DCM] Extract->MeTHF

Decision tree for sustainable solvent selection in trifluoropyridine workflows.

Troubleshooting Guide 1: SNAr Reactions

Q: I am trying to replace DMF in the SNAr of (2,5,6-Trifluoropyridin-3-yl)methanol with an amine nucleophile. I switched to ethanol, but my reaction stalls at 30% conversion. What is the mechanistic cause, and how do I fix it?

A: The stalling is a direct result of hydrogen bonding. Protic solvents like ethanol hydrogen-bond strongly to the amine nucleophile, drastically reducing its nucleophilicity and slowing the SNAr rate[1]. DMF traditionally accelerates SNAr because it is dipolar aprotic—it solvates cations but leaves the nucleophilic anion or amine "naked" and highly reactive[1].

Solution: Switch to Cyrene™ (dihydrolevoglucosenone) or an Aqueous Micellar System (TPGS-750-M) .

  • Cyrene perfectly mimics the dipolar aprotic nature of DMF without the associated reprotoxicity, maintaining the high reaction kinetics required for the less-activated 5-fluoro position[1].

  • Aqueous Micelles act as hydrophobic nanoreactors. They concentrate the highly hydrophobic trifluoropyridine ring and the amine in a confined space, driving the reaction forward both entropically and kinetically while using water as the bulk medium[3].

MicelleMechanism Water Bulk Aqueous Phase (Water) Surfactant TPGS-750-M Surfactant Self-Assembly Water->Surfactant Hydrophobic Effect MicelleCore Hydrophobic Micelle Core (Nanoreactor) Surfactant->MicelleCore Forms Product Substituted Product MicelleCore->Product Accelerated SNAr Reactants Trifluoropyridine + Nucleophile Reactants->MicelleCore Concentrates in

Mechanistic pathway of micelle-enabled SNAr concentrating hydrophobic reactants.

Troubleshooting Guide 2: Workup and Extraction

Q: After oxidizing the hydroxymethyl group to a carboxylic acid, I usually extract the product with Dichloromethane (DCM). I want to move to a greener solvent, but I keep getting terrible emulsions. What is the best alternative?

A: Emulsions occur when the solvent fails to establish a high interfacial tension with the aqueous layer, a common issue with highly polar fluorinated pyridine derivatives. DCM is heavily restricted due to its environmental and health hazards (high volatility, suspected carcinogen)[4].

Solution: 2-Methyltetrahydrofuran (2-MeTHF) is the premier green alternative for extracting fluorinated aromatics[4]. It is bio-derived and forms a much cleaner phase boundary with water than standard THF.

  • Self-Validating Tip: If an emulsion still forms with 2-MeTHF, do not add more solvent. Instead, wash the aqueous layer with saturated NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the polar (2,5,6-Trifluoropyridin-3-yl)carboxylic acid entirely into the 2-MeTHF organic phase.

Quantitative Data: Solvent Sustainability Comparison

The following table synthesizes data from the ACS GCI Pharmaceutical Roundtable and GSK Solvent Selection Guides to help you justify your solvent swaps to regulatory and safety boards[2][5].

SolventPrimary ApplicationACS GCI Health Score (1-10)*GSK Sustainability RankBoiling Point
DMF SNAr (Legacy)9 (High Concern)Red (Avoid)153 °C
Cyrene™ SNAr (Green)2 (Low Concern)Green (Preferred)227 °C
TPGS-750-M (Aq) SNAr (Green)1 (Minimal Concern)Green (Preferred)100 °C
DCM Extraction (Legacy)8 (High Concern)Red (Avoid)39.6 °C
2-MeTHF Extraction (Green)3 (Low Concern)Green (Preferred)80 °C

*Note: ACS GCI scores range from 1 (few issues) to 10 (highest concern)[5].

Field-Proven Methodology: Micellar SNAr Protocol

This self-validating protocol utilizes TPGS-750-M to perform an SNAr amination on (2,5,6-Trifluoropyridin-3-yl)methanol without organic solvents in the reaction phase[3][6].

Step-by-Step Procedure:

  • Preparation of the Nanoreactor: Dissolve 2 wt% TPGS-750-M in HPLC-grade water. Causality: This specific concentration is safely above the critical micelle concentration (CMC), ensuring robust nanoreactor formation.

  • Degassing: Sparge the aqueous surfactant solution with Argon for 15 minutes. Causality: Removes dissolved oxygen, preventing oxidative degradation of sensitive amine nucleophiles.

  • Substrate Addition: Add 1.0 equivalent of (2,5,6-Trifluoropyridin-3-yl)methanol to the aqueous solution. Stir vigorously for 5 minutes. Causality: The highly hydrophobic trifluoropyridine ring will spontaneously partition into the lipophilic core of the micelles.

  • Nucleophile Addition: Slowly add 1.1 equivalents of the amine nucleophile dropwise at room temperature. Causality: Slow addition controls the exothermic SNAr reaction and prevents unwanted di-substitution at both the 2- and 6-positions.

  • Reaction & Monitoring: Stir at 45 °C for 4–6 hours. Monitor via LC-MS.

  • In-Flask Extraction (Green Workup): Add a minimal volume of 2-MeTHF directly to the reaction flask and stir gently, then allow phase separation. Causality: 2-MeTHF extracts the substituted product efficiently while leaving the TPGS-750-M surfactant entirely in the aqueous phase, allowing the water/surfactant mixture to be recycled for the next batch[6].

Frequently Asked Questions (FAQs)

Q: Can I use Cyrene for all strong base reactions involving (2,5,6-Trifluoropyridin-3-yl)methanol? A: No. While Cyrene is an excellent DMF replacement, it is an enone and will chemically degrade via aldol-type condensations in the presence of strong inorganic bases (e.g., NaOH) or strong alkoxides. For highly basic conditions, use Cyclopentyl methyl ether (CPME) or 2-MeTHF instead.

Q: Does the 3-hydroxymethyl group interfere with SNAr at the 2/6 positions? A: If you are using a strong base, the hydroxymethyl group can be deprotonated to form an alkoxide, which may undergo intramolecular cyclization or compete as a nucleophile. To prevent this, either protect the alcohol (e.g., as a TBS ether) using 2-MeTHF as the solvent, or strictly control the stoichiometry of your primary amine nucleophile.

Sources

Optimization

Technical Support Center: Temperature Control in Exothermic Fluorination Reactions

Welcome to the Technical Support Center for Temperature Control in Exothermic Fluorination Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Temperature Control in Exothermic Fluorination Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the significant thermal challenges associated with these powerful synthetic transformations. Fluorination reactions are notoriously energetic, and precise temperature control is paramount for ensuring safety, achieving desired product yields, and minimizing byproduct formation.[1][2] This guide offers practical, field-proven insights to help you navigate the complexities of your fluorination experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding temperature management in exothermic fluorination reactions.

Q1: Why are fluorination reactions so exothermic?

A1: The high exothermicity of many fluorination reactions stems from the formation of the exceptionally strong carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. The substantial energy released upon the formation of this stable bond contributes to the overall negative enthalpy change of the reaction, manifesting as significant heat generation.

Q2: What are the primary risks associated with poor temperature control in fluorination reactions?

A2: The principal hazard is a thermal runaway reaction.[3] This can lead to a rapid and uncontrolled increase in temperature and pressure within the reaction vessel, potentially causing it to rupture.[3] Additionally, many fluorinating agents and solvents are hazardous. For instance, hydrogen fluoride (HF) is extremely corrosive and toxic.[3][4][5] Poor temperature control can also lead to decreased product selectivity, decomposition of thermally sensitive reagents and products, and the formation of undesirable byproducts.[1][3]

Q3: What are the most common methods for cooling exothermic fluorination reactions?

A3: Several methods are employed, each with its advantages and suitability for different scales and reaction types:

  • Cooling Baths: For lab-scale reactions, standard cooling baths (e.g., ice-water, dry ice-acetone) are common for maintaining low temperatures.[3]

  • Cryogenic Cooling: For reactions requiring very low temperatures or rapid heat removal, cryogenic cooling systems using liquid nitrogen can be employed, either indirectly by cooling a heat transfer fluid or directly via injection of cold nitrogen gas.[10]

Q4: How does the choice of fluorinating agent affect the exothermicity of the reaction?

A4: The choice of fluorinating agent significantly impacts the reaction's thermal profile. Some reagents are inherently more reactive and generate heat more rapidly. For example, elemental fluorine (F₂) is extremely reactive and its reactions are highly exothermic.[11][12] In contrast, some modern electrophilic fluorinating reagents like Selectfluor® are generally easier to handle.[13][14][15] Newer nucleophilic fluorinating agents have been developed with enhanced thermal stability, exhibiting higher decomposition temperatures and lower exothermic heat release.[16][17]

Q5: What is flow chemistry, and how can it help manage exothermic fluorination reactions?

A5: Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion.[1][9] This methodology is particularly advantageous for managing highly exothermic reactions due to the high surface-area-to-volume ratio in microreactors or flow reactors, which allows for extremely efficient heat transfer.[1][9][18][19] This superior heat management significantly reduces the risk of thermal runaway and allows for safer operation at higher concentrations and temperatures, often leading to improved yields and selectivity.[1]

Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues you may encounter during your experiments.

Issue 1: Unexpected and Rapid Temperature Spike (Exotherm)

You observe a sudden and sharp increase in the internal reaction temperature that is difficult to control with your current cooling setup.

Potential Causes:

  • Reagent Addition Rate is Too High: Adding a reactive fluorinating agent too quickly can generate heat faster than the cooling system can remove it.

  • Inadequate Cooling Capacity: The cooling system may not be powerful enough for the scale or intrinsic exothermicity of the reaction.

  • Poor Heat Transfer: Inefficient stirring, viscous reaction mixtures, or fouling of the reactor surface can impede heat transfer to the cooling medium.

  • Incorrect Reagent Concentration: Higher concentrations of reactants will lead to a more rapid generation of heat.

Troubleshooting Workflow:

start Unexpected Temperature Spike stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling to Maximum stop_addition->increase_cooling verify_stirring Verify Stirring is Adequate increase_cooling->verify_stirring prepare_quench Prepare Quenching Agent (if safe and necessary) verify_stirring->prepare_quench stabilize Does Temperature Stabilize? prepare_quench->stabilize resume Resume at Slower Addition Rate stabilize->resume Yes emergency Emergency Shutdown Protocol stabilize->emergency No reassess Re-evaluate Protocol: - Reduce concentration - Improve cooling capacity - Use a less reactive agent resume->reassess emergency->reassess

Caption: Troubleshooting workflow for an unexpected exotherm.

Detailed Troubleshooting Steps:

  • Immediate Action: If a rapid temperature increase is observed, immediately stop the addition of any reagents.[3]

  • Maximize Cooling: Increase the cooling capacity of your system to its maximum setting.[3]

  • Ensure Proper Mixing: Verify that the stirring is adequate to ensure uniform temperature distribution and efficient heat transfer to the reactor walls.

  • Controlled Quenching (Use with Extreme Caution): If the temperature continues to rise uncontrollably, and you have a pre-determined and safe quenching procedure, initiate it cautiously.

  • Post-Incident Analysis: Once the situation is under control, thoroughly review your experimental protocol. Consider reducing the concentration of your reactants, decreasing the reagent addition rate, or upgrading your cooling system.

Issue 2: Low Product Yield and Formation of Degradation Byproducts

Your reaction is not proceeding to completion, and you are isolating byproducts that suggest decomposition of your starting material or desired product.

Potential Causes:

  • Localized Hotspots: Inadequate mixing can lead to localized areas of high temperature, causing thermal degradation of sensitive functional groups.

  • Reaction Temperature Too High: Even if you are not experiencing a runaway reaction, the overall reaction temperature may be too high for the stability of your molecules.

  • Slow Heat Removal: The cooling system might be maintaining the set temperature but is not removing the heat of reaction quickly enough, leading to transient temperature spikes.

Troubleshooting Workflow:

start Low Yield & Degradation Products lower_temp Lower the Reaction Temperature start->lower_temp improve_mixing Improve Stirring Rate/Impeller Design lower_temp->improve_mixing dilute Increase Solvent Volume (Dilution) improve_mixing->dilute check_cooling Evaluate Cooling System Efficiency dilute->check_cooling analyze Analyze Product Mixture (LC-MS, NMR) check_cooling->analyze improved Improved Yield & Purity? analyze->improved success Success! improved->success Yes reevaluate Re-evaluate Strategy: - Consider a milder fluorinating agent - Explore flow chemistry options improved->reevaluate No

Caption: Troubleshooting workflow for low yield and degradation.

Detailed Troubleshooting Steps:

  • Lower the Reaction Temperature: Conduct the reaction at a lower temperature. This may slow down the reaction rate but can significantly improve selectivity and reduce degradation.[3]

  • Enhance Mixing: Increase the stirring speed or consider using a different type of stirrer (e.g., overhead stirrer with a properly designed impeller) to improve heat and mass transfer.

  • Dilute the Reaction Mixture: Performing the reaction in a larger volume of solvent can help dissipate the heat generated more effectively.[3]

  • Consider a Milder Reagent: If possible, switch to a less reactive fluorinating agent that generates heat more slowly.

  • Reaction Calorimetry: For process development, consider using reaction calorimetry to accurately measure the heat of reaction and determine the required cooling capacity.[20][21]

Key Experimental Protocols and Parameters

Protocol: General Procedure for a Lab-Scale Exothermic Fluorination

This protocol outlines a general approach for conducting an exothermic fluorination reaction at the lab scale with an emphasis on temperature control.

Materials:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a dropping funnel for reagent addition, and a nitrogen inlet.

  • Appropriate cooling bath (e.g., ice-water, dry ice-acetone).

  • Substrate, anhydrous solvent, and fluorinating agent.

Procedure:

  • Setup: Assemble the glassware under an inert atmosphere and ensure it is free of moisture.

  • Initial Cooling: Charge the flask with the substrate and solvent. Cool the mixture to the desired initial temperature in the cooling bath.

  • Controlled Addition: Slowly add the fluorinating agent dropwise from the dropping funnel. Continuously monitor the internal temperature.

  • Temperature Maintenance: Maintain the internal reaction temperature within a narrow range (e.g., ±2 °C) throughout the addition by adjusting the addition rate and ensuring the cooling bath is maintained.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature and monitor its progress by an appropriate analytical method (e.g., TLC, GC-MS).

  • Controlled Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent while maintaining a low temperature.

Table: Recommended Cooling Methods for Different Scenarios
ScenarioRecommended Cooling MethodKey Considerations
Small-Scale R&D (<1 L) Cooling Bath (Ice-water, Dry ice-acetone)Simple, low cost. Manual control of temperature.
Bench-Scale/Kilo-Lab (1-50 L) Jacketed Reactor with Circulating ChillerPrecise temperature control. Requires investment in equipment.[2][6][7]
Highly Exothermic or Fast Reactions Flow Reactor with Heat ExchangerSuperior heat transfer, enhanced safety.[1][9][18][19] Ideal for process intensification.
Reactions Requiring <-78 °C Cryogenic Cooling System (Liquid N₂)Achieves very low temperatures rapidly.[10] Requires specialized equipment and handling procedures.

References

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in Trifluoropyridine Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have seen countless hours and valuable reagents lost to poor regiocontrol in fluorinated heterocycle synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have seen countless hours and valuable reagents lost to poor regiocontrol in fluorinated heterocycle synthesis. Trifluoropyridines (such as 2,4,6-trifluoropyridine) are exceptionally valuable scaffolds in medicinal chemistry and agrochemicals. However, their inherent electronic bias often forces nucleophilic aromatic substitution (S_NAr) exclusively at the C-4 position.

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you break this electronic bias and achieve precise C-2, C-4, or C-6 functionalization.

Part 1: Core Principles & FAQs

Q1: Why does S_NAr on 2,4,6-trifluoropyridine default to the C-4 position, and what is the underlying causality? Answer: The regioselectivity is fundamentally driven by the stabilization of the transition state (the Meisenheimer complex). The highly electronegative ring nitrogen strongly withdraws electron density via induction and resonance. Density Functional Theory (DFT) calculations show that the lowest unoccupied molecular orbital (LUMO) is primarily localized at the C-4 position (para to the nitrogen). When a nucleophile attacks C-4, the resulting negative charge in the intermediate is optimally stabilized by the para-nitrogen atom. Consequently, standard S_NAr with amines or alkoxides yields >95% C-4 substitution [1].

Q2: How can I redirect substitution to the C-2 or C-6 position? Answer: You must override the electronic bias with steric hindrance. The most reliable method is the "Trialkylsilyl Trick" [2]. By pre-functionalizing the C-3 position with a bulky trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, you create a massive steric shield over the C-4 and C-2 positions. The nucleophile is kinetically forced to attack the most remote, accessible halogen—the C-6 position. After the S_NAr reaction is complete, the silyl group is easily removed using fluoride sources[3].

Q3: Can I use transition-metal catalysis instead of S_NAr to control functionalization? Answer: Yes. Transition-metal-catalyzed ortho-fluorine-directed C–H functionalization is a highly effective alternative. The high electronegativity of fluorine acidifies the adjacent (ortho) C–H bonds. Using Palladium or Rhodium catalysts, you can achieve highly regioselective C–H activation adjacent to the fluorine atoms, bypassing standard S_NAr pathways entirely [4].

Part 2: Troubleshooting Common Experimental Failures

Issue 1: I am getting an inseparable mixture of C-2 and C-4 substituted products when using amines.

  • Root Cause: While small nucleophiles (like morpholine) exclusively attack C-4, bulky secondary diamines experience severe steric clash with the adjacent C-3/C-5 fluorines. This steric penalty raises the activation energy for C-4 attack, pushing a fraction of the nucleophiles to attack the C-2 position instead [1].

  • Solution: If C-4 is the desired target, lower the reaction temperature to -78 °C to favor the thermodynamically stable C-4 Meisenheimer complex, or switch to a less sterically demanding nucleophile. If C-2/C-6 is the target, abandon direct S_NAr and implement the silyl-blocking strategy (See Protocol A).

Issue 2: My transition-metal catalyzed C–H activation is yielding defluorinated byproducts.

  • Root Cause: There is a kinetic competition between C–H activation and C–F oxidative addition (hydrodefluorination). Highly electron-rich metals (like Ni(0)) can easily insert into the C–F bond instead of the targeted C–H bond [5].

  • Solution: Switch to a less electron-rich catalyst system (e.g., Pd(II) instead of Ni(0)) or utilize bulky phosphine ligands to kinetically disfavor the tighter transition state required for C–F insertion.

Part 3: Visualized Mechanistic Pathways

SNAr_Logic Start 2,4,6-Trifluoropyridine Path1 Standard Nucleophile (e.g., Morpholine) Start->Path1 Unhindered Path2 1. LDA, TMS-Cl (C-3 Silylation) 2. Nucleophile Start->Path2 Silyl Blocking Result1 C-4 Substituted Product (Electronic Control) Path1->Result1 Attack at LUMO Result2 C-6 Substituted Product (Steric Control) Path2->Result2 Attack remote to TMS

Logical workflow for regioselective SNAr on trifluoropyridine using steric vs electronic control.

CH_Activation Substrate Polyfluoropyridine Coordination Pre-coordination (Metal-Fluorine Interaction) Substrate->Coordination OxAddition ortho-C-H Oxidative Addition Coordination->OxAddition Acidified C-H Functionalization Cross-Coupling / Functionalization OxAddition->Functionalization Product Regioselective ortho-Functionalized Product Functionalization->Product Reductive Elimination

Catalytic cycle for transition-metal ortho-fluorine-directed C-H functionalization.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C-6 Substitution via the "Trialkylsilyl Trick" [1]

Objective: Achieve >98% regioselectivity at the C-6 position of 2,4,6-trifluoropyridine by overriding electronic bias[6].

  • Lithiation: Dissolve 2,4,6-trifluoropyridine (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the vessel to -78 °C. Dropwise add Lithium diisopropylamide (LDA, 1.1 equiv). Stir for 2 hours to selectively deprotonate at the C-3 position.

  • Silylation: Add chlorotrimethylsilane (TMS-Cl, 1.2 equiv) dropwise. Allow the mixture to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl and extract with Et₂O. Isolate the 3-TMS-2,4,6-trifluoropyridine intermediate.

  • S_NAr at C-6: Dissolve the isolated intermediate in DMF. Add the desired nucleophile (e.g., sodium methoxide, 1.1 equiv). The bulky TMS group at C-3 sterically blocks the C-2 and C-4 positions. Stir at room temperature for 4 hours.

  • Desilylation: Add tetrabutylammonium fluoride (TBAF, 1.5 equiv in THF) directly to the reaction mixture and stir for 2 hours to cleave the TMS group, yielding the pure 2,4-difluoro-6-methoxypyridine.

  • Self-Validating System Check: Analyze the crude mixture via ¹⁹F NMR. Post-silylation, the disappearance of the C-3 fluorine signal confirms complete blocking. Post-S_NAr, the retention of the C-2 and C-4 fluorine signals (coupled with the appearance of methoxy protons in ¹H NMR) validates that substitution occurred exclusively at C-6.

Protocol B: Palladium-Catalyzed ortho-Fluorine-Directed C–H Arylation [2]

Objective: Direct C–H arylation adjacent to the fluorine atom without triggering S_NAr[7].

  • Preparation: Inside an argon-filled glovebox, combine the fluoropyridine substrate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), DavePhos ligand (10 mol%), and K₂CO₃ (2.0 equiv) in an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the tube securely.

  • Heating: Heat the reaction mixture at 110 °C for 16 hours. The electrophilic Pd center undergoes oxidative addition with the aryl bromide, followed by directed C–H metalation at the highly acidic ortho-fluorine position.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite using EtOAc, concentrate under reduced pressure, and purify via flash chromatography.

  • Self-Validating System Check: Perform GC-MS analysis on the crude mixture. The presence of the exact product mass without defluorination byproducts (M-19) confirms successful C–H activation. ¹⁹F NMR will confirm the retention of all original fluorine atoms, proving that C–H activation occurred rather than C–F oxidative addition.

Part 5: Quantitative Data Reference

Nucleophile / ReagentSubstrateDominant RegioisomerYield (%)Mechanistic Driver
Small Amines (e.g., Morpholine)2,4,6-TrifluoropyridineC-4 Substituted>90%Electronic (LUMO localization at C-4)
Bulky Diamines2,4,6-TrifluoropyridineC-2 / C-4 MixtureVariableSteric clash at C-4 pushes attack to C-2
Alkoxides (e.g., NaOMe)3-TMS-2,4,6-TrifluoropyridineC-6 Substituted85-95%Steric shielding by TMS group
Aryl Bromides (Pd-catalyzed)2,4-DifluoropyridineC-3 Arylated75-88%ortho-Fluorine directed C–H acidity

References

  • Title: Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Studies on the Synthesis of Specifically Fluorinated 4-Amino- pyridine Derivatives by Regioselective Nucleophilic Aromatic Substitution and Catalytic Hydrodefluorination Source: Advanced Synthesis & Catalysis (Wiley Online Library) URL: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Refinement for (2,5,6-Trifluoropyridin-3-yl)methanol

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from standard aliphatic or aromatic compounds to highly fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Hub. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers transition from standard aliphatic or aromatic compounds to highly fluorinated heterocycles. Analyzing (2,5,6-Trifluoropyridin-3-yl)methanol presents a unique triad of challenges: the "Teflon effect" in liquid chromatography, extreme pKa shifts affecting mass spectrometry ionization, and active-site interactions in gas chromatography.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these analytical failures and provide self-validating, step-by-step protocols to ensure your data maintains the highest standards of scientific integrity.

Part 1: Quantitative Physicochemical & Analytical Parameters

Before troubleshooting, it is critical to understand the intrinsic properties of the analyte driving its behavior in the instrument.

ParameterValueAnalytical Implication
Chemical Name (2,5,6-Trifluoropyridin-3-yl)methanolTarget fluorinated heterocycle
CAS Number 1[1]Unique identifier for reference standard procurement
Molecular Weight 163.09 g/mol [1]Low mass; requires careful optimization of MS low-mass cutoffs
LogP (Predicted) ~1.2 - 1.5Moderately polar; predicts poor retention on standard C18 phases
Pyridine Nitrogen pKa < 1.0 (Estimated)Extreme electron withdrawal prevents ESI+ protonation
Hydroxyl pKa ~14.0Requires a strong gas-phase proton sink for ESI- deprotonation
Part 2: Troubleshooting Guides & FAQs

Q1: Chromatography - Why does (2,5,6-Trifluoropyridin-3-yl)methanol exhibit poor retention and peak tailing on my standard C18 column? The Causality: This is a classic manifestation of the "Teflon effect." The three highly electronegative fluorine atoms create a dense, rigid electron cloud that resists the hydrophobic dispersion forces relied upon by C18 stationary phases. Furthermore, the polar hydroxymethyl group at the 3-position increases the molecule's affinity for the aqueous mobile phase, driving it into the void volume. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms, specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding (2)[2]. The fluorinated stationary phase exhibits high shape selectivity and fluorous affinity for the trifluoropyridine ring, drastically improving both the retention factor ( k′ ) and peak symmetry (3)[3].

Q2: Mass Spectrometry - My LC-MS signal is practically non-existent in ESI+ mode. How do I fix this? The Causality: Unsubstituted pyridine has a pKa of ~5.2 and ionizes readily in ESI+ using acidic modifiers like 0.1% formic acid. However, each fluorine atom exerts a massive electron-withdrawing inductive effect. In (2,5,6-Trifluoropyridin-3-yl)methanol, the cumulative effect of three fluorine atoms pulls electron density away from the pyridine nitrogen, dropping its pKa to near or below zero (4)[4]. Consequently, the nitrogen cannot be efficiently protonated. The Solution: Switch to ESI negative mode (ESI-) targeting the deprotonation of the hydroxymethyl group. Replace formic acid with 0.2 mM ammonium fluoride ( NH4​F ) in your mobile phase. Ammonium fluoride acts as a highly effective gas-phase proton sink, significantly enhancing the deprotonation efficiency of weak acids and alcohols in the ESI source (5)[5].

Q3: Gas Chromatography - I observe severe peak tailing and thermal degradation in GC-MS. Is this compound unsuitable for GC? The Causality: The trifluoropyridine core is highly volatile and thermally stable. The issue lies entirely with the primary hydroxymethyl group. Free hydroxyls strongly interact with active silanol sites in the GC inlet liner and the stationary phase of the column, leading to adsorption, tailing, and thermal breakdown. The Solution: Implement a pre-column chemical derivatization step. Silylation using BSTFA converts the polar hydroxyl group into a volatile, inert trimethylsilyl (TMS) ether.

Part 3: Diagnostic Logic & Workflows

LCMS_Troubleshooting Start Start LC-MS Analysis of (2,5,6-Trifluoropyridin-3-yl)methanol RetCheck Is retention factor (k') > 2? Start->RetCheck C18Fail C18 Column Failure: 'Teflon Effect' & High Polarity RetCheck->C18Fail No IonCheck Is MS signal intensity adequate? RetCheck->IonCheck Yes UsePFP Switch to PFP Column (π-π & Dipole interactions) C18Fail->UsePFP UsePFP->IonCheck ESIFail ESI+ Failure: Low pKa due to 3x Fluorines IonCheck->ESIFail No Success Optimized LC-MS Method IonCheck->Success Yes UseESIneg Switch to ESI- Add 0.2 mM Ammonium Fluoride ESIFail->UseESIneg UseESIneg->Success

Caption: Troubleshooting Logic Tree for LC-MS Analysis of Fluorinated Pyridines.

Protocol 1: LC-MS/MS Workflow (Self-Validating System)

Objective: Achieve baseline resolution and high-sensitivity MS detection. Self-Validation Check: Run a blank injection immediately after the highest calibration standard to validate the absence of carryover, which is common with fluorinated compounds sticking to PEEK tubing.

  • Column Preparation: Install a PFP column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Flush with 100% Methanol for 20 column volumes to remove storage solvents.

  • Mobile Phase Setup:

    • Phase A: 0.2 mM Ammonium Fluoride ( NH4​F ) in LC-MS grade water. Critical: Do not exceed 1 mM to prevent MS source contamination and suppression (6)[6].

    • Phase B: LC-MS grade Methanol (Methanol provides superior fluorous interactions compared to Acetonitrile).

  • Gradient Elution: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4.0 min. Hold at 95% B for 1.5 min. Return to 5% B and equilibrate for 2.0 min. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI-): Capillary voltage: 2.5 kV. Desolvation temperature: 400 °C. Monitor the [M−H]− pseudo-molecular ion at m/z 162.0.

GCMS_Workflow Prep Sample Prep Dry Extract Reagent Add BSTFA + 1% TMCS Prep->Reagent Incubate Incubate 60°C for 30 min Reagent->Incubate Analyze GC-MS Analysis (TMS-Ether Derivative) Incubate->Analyze

Caption: Chemical Derivatization Workflow for GC-MS Analysis.

Protocol 2: GC-MS Silylation Workflow

Objective: Eliminate active site interactions via TMS derivatization. Self-Validation Check: Monitor the baseline for siloxane peaks (m/z 73, 147, 207). An excessive siloxane background indicates moisture contamination during the derivatization step.

  • Sample Drying: Transfer 100 µL of the sample extract into a glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Trace water will instantly hydrolyze the BSTFA reagent.

  • Derivatization: Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA (containing 1% TMCS) to the dried residue.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate at 60 °C for 30 minutes in a dry heating block.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS (Splitless mode, Inlet Temp: 250 °C). Use a mid-polarity column (e.g., DB-5MS) with a temperature program starting at 60 °C, ramping at 15 °C/min to 280 °C.

References
  • AA Blocks. "(2,5,6-Trifluoropyridin-3-yl)methanol Product Index". 1

  • Dr. Maisch HPLC GmbH. "ReproSil Fluosil 60 PFP". 2

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases". 3

  • ResearchGate. "Synthesis of Ring-Fluorinated Pyridines". 4

  • ResearchGate. "Assessment of Ammonium Fluoride as a Mobile Phase Additive for Sensitivity Gains in Electrospray Ionization".5

  • Biotage. "Detection of a low-level estrogen panel in human serum without derivatization using EVOLUTE® EXPRESS ABN". 6

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity in Trifluoropyridine Synthesis

Welcome to the Technical Support Center for trifluoropyridine synthesis. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the stringent an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trifluoropyridine synthesis. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the stringent anhydrous requirements of fluorination chemistry.

Synthesizing trifluoropyridines—whether via Halex (halogen exchange) reactions of chlorinated pyridines[1] or targeted deoxofluorination[2]—requires absolute control over the reaction microenvironment. Moisture does not merely reduce yield; it actively destroys reagents, generates severe safety hazards, and poisons the catalytic or nucleophilic pathways required for success.

Mechanistic Causality: Why Moisture is the Enemy

To troubleshoot effectively, we must first understand the causality of moisture degradation.

When utilizing nucleophilic fluorinating agents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, trace water in the solvent or atmospheric humidity initiates rapid, exothermic hydrolysis. This hydrolysis generates highly corrosive free hydrogen fluoride (HF) and thionyl fluoride derivatives[3]. In the context of pyridine synthesis, the generated HF immediately protonates the basic pyridine nitrogen. A protonated pyridinium ring is severely deactivated toward further nucleophilic attack, causing the reaction to stall completely[4].

Modern crystalline alternatives, such as XtalFluor-E and XtalFluor-M (aminodifluorosulfinium salts), were developed to enhance thermal stability and eliminate the generation of free HF upon hydrolysis[2]. However, they remain highly sensitive to moisture. Water hydrolyzes the active sulfinium species, neutralizing its fluorinating power and leading to sluggish or failed reactions[5].

G Moisture Trace Moisture (H2O) DAST DAST / Deoxo-Fluor Moisture->DAST Xtal XtalFluor-E / XtalFluor-M Moisture->Xtal HF Free HF Generation (Corrosive, Etches Glass) DAST->HF Deact Reagent Deactivation (Loss of Fluorinating Power) DAST->Deact Xtal->Deact Pyridine Pyridine Ring Deactivation (Yield Collapse) HF->Pyridine Protonation

Caption: Moisture-induced degradation pathways of common fluorinating agents.

Troubleshooting Guide

Issue 1: Inconsistent yields and high recovery of unreacted starting material.

  • Causality: Variable water content in the reaction solvent[6]. Even "anhydrous" solvents from commercial suppliers can accumulate trace water once the septum is pierced.

  • Solution: Implement a strict solvent verification protocol. Never assume a solvent is dry. Use Karl Fischer titration to confirm water content is below 50 ppm before initiating deoxofluorination, or below 1000 ppm for high-temperature Halex reactions[1].

Issue 2: Formation of black tar or extensive decomposition when using DAST.

  • Causality: DAST is thermally unstable and prone to self-heating. Trace moisture can initiate an exothermic hydrolysis cascade that rapidly raises the internal temperature, leading to catastrophic decomposition[2].

  • Solution: Switch to XtalFluor-M or XtalFluor-E. These reagents are crystalline, thermally stable, and do not auto-accelerate into decomposition as readily[2].

Issue 3: XtalFluor reactions are stalling despite using fresh reagent.

  • Causality: XtalFluor reagents require a promoter (like DBU or Et₃N·3HF) to activate the substrate[5]. If the promoter has absorbed atmospheric moisture, it will prematurely hydrolyze the XtalFluor reagent upon addition.

  • Solution: Store promoters in a desiccator or glovebox. Ensure the promoter is added via a rigorously dried syringe under a positive pressure of argon[5].

Self-Validating Experimental Protocols

To ensure reproducibility, your workflow must be self-validating. The following protocols integrate quality-control checkpoints directly into the methodology.

Protocol A: Anhydrous Halex Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

This method utilizes Potassium Fluoride (KF). Because KF is highly hygroscopic, the protocol relies on azeotropic distillation to self-validate the anhydrous environment[1].

  • Apparatus Setup: Equip a 1000 mL three-necked flask with a mechanical stirrer, a distillation head, and an internal thermometer.

  • Reagent Loading: Add 600 mL of 1,3-dimethyl-2-imidazolidinone (DMI) and 146.72 g of anhydrous KF (spray-dried, 20-50 μm particle size)[1].

  • Azeotropic Drying (Validation Step): Heat the system under reduced pressure (130-135 °C / 60 mmHg) and distill off approximately 60 g of the solvent[1].

  • Moisture Verification: Sample the remaining slurry and perform a Karl Fischer titration. Do not proceed unless the moisture content is strictly <1000 ppm.[1]

  • Substrate Addition: Cool the system to 90 °C. Add 129.40 g of pentachloropyridine[1].

  • Reaction & Isolation: Stir at 90 °C for 1.5 hours. Cool to room temperature, filter the salts, and distill the filtrate at 65-70.5 KPa to isolate the trifluoropyridine product[1].

Protocol B: Deoxofluorination using XtalFluor-M

XtalFluor-M must be handled under strict Schlenk line conditions to prevent deactivation[5].

  • Preparation: Oven-dry all borosilicate glassware at 120 °C overnight. Assemble hot and cool under a continuous stream of dry argon[5].

  • Solvent Transfer: Transfer anhydrous dichloromethane (CH₂Cl₂) via cannula into the reaction flask[6].

  • Promoter Addition: Add Et₃N·3HF (2.0 equiv) or DBU (1.5 equiv) via a dry, gas-tight syringe[5].

  • Reagent Addition: Under a positive flow of argon (or inside a glovebox), add XtalFluor-M (1.5 equiv) in one rapid portion[5].

  • Substrate Addition: Introduce the pyridine precursor (1.0 equiv) and monitor via LC-MS[5].

  • Quenching: Quench carefully with a 5% aqueous NaHCO₃ solution to neutralize the system safely[5].

G Glassware 1. Oven-Dry Glassware (120°C, 12h) Purge 2. Vacuum/Argon Purge (3 Cycles) Glassware->Purge Solvent 3. Cannula Transfer Anhydrous Solvent Purge->Solvent Reagent 4. Add XtalFluor-M (Positive Ar Flow) Solvent->Reagent Reaction 5. Add Substrate & Monitor (LC-MS) Reagent->Reaction

Caption: Standard Schlenk line workflow for handling moisture-sensitive fluorinating agents.

Quantitative Reagent Comparison

Selecting the right reagent dictates your moisture-control strategy. Use the table below to compare the operational parameters of common fluorinating agents used in pyridine synthesis.

Fluorinating AgentPhysical StateMoisture SensitivityThermal StabilityFree HF GenerationRef
DAST LiquidExtremeLow (Explosive >90°C)Yes[2]
Deoxo-Fluor LiquidExtremeModerateYes[2]
XtalFluor-E Crystalline SolidHighHigh (mp 83-85°C)No[2]
XtalFluor-M Crystalline SolidHighHighNo[5]
Anhydrous KF Powder/SolidHigh (Hygroscopic)Very HighNo[1]

Frequently Asked Questions (FAQs)

Q: Can I use standard borosilicate glassware for DAST or Deoxo-Fluor reactions? A: It is highly discouraged. Because DAST and Deoxo-Fluor generate free HF upon contact with trace moisture, they will actively etch borosilicate glass[2]. This not only introduces impurities but can lead to catastrophic vessel failure under pressure[3]. Use PTFE or specialized fluoropolymer reactors. Conversely, XtalFluor reagents do not generate free HF and are perfectly compatible with standard glassware[2].

Q: How do I remove excess HF if my reaction inadvertently generates it? A: You must add an acid scavenger. For small-scale reactions, adding sodium bicarbonate or calcium carbonate neutralizes the generated HF. For larger-scale or flow chemistry setups, consider using an in-line scavenger cartridge packed with HF Alumina or HF Silica Gel, which offer massive decontamination factors[4].

Q: What are the best practices for storing XtalFluor-M and other sensitive agents? A: Proper storage is the first line of defense. Store the reagents under a dry, inert atmosphere (nitrogen or argon)[6]. Ensure the container cap is securely fastened and sealed with parafilm after every use. For highly sensitive reagents, storage inside a glovebox or a dedicated desiccator containing a fresh drying agent is mandatory[6].

References

  • ACS Publications - Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling URL:[Link]

  • ACS Publications - Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (2,5,6-Trifluoropyridin-3-yl)methanol vs. Traditional Fluorinated Pyridines in Drug Discovery

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to overcome late-stage attrition in drug development. The strategic incorporation of fluorine into organic molecules has revolut...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to overcome late-stage attrition in drug development. The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.

Among these privileged scaffolds, (2,5,6-Trifluoropyridin-3-yl)methanol (CAS 1262415-64-4) stands out as a highly specialized, electron-deficient building block. This guide objectively compares its performance against other common fluorinated pyridines, detailing the mechanistic causality behind its unique reactivity, physicochemical profile, and synthetic utility.

Mechanistic Causality: The Polyfluorination Advantage

To understand the value of (2,5,6-Trifluoropyridin-3-yl)methanol, we must analyze the specific topological effects of its substitution pattern. Fluorine is not merely a steric bioisostere for hydrogen; its extreme electronegativity fundamentally re-wires the electronic distribution of the pyridine ring.

  • C2 and C6 Fluorination (pKa Modulation & Reactivity): The introduction of fluorine at the positions adjacent to the basic nitrogen exerts a profound inductive electron-withdrawing effect (-I). This draws electron density away from the nitrogen lone pair, drastically reducing its basicity. A non-basic pyridine nitrogen is highly desirable for mitigating hERG channel liabilities and improving passive membrane permeability. Furthermore, these positions become highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5 Fluorination (Metabolic Shielding): The C5 position on a pyridine ring is a classic soft spot for cytochrome P450 (CYP450) mediated oxidation. Placing a highly stable C–F bond at this position acts as a metabolic shield, increasing the compound's half-life ( t1/2​ ) in human liver microsomes (HLM).

  • C3 Hydroxymethyl Group (Synthetic Handle): Unlike inert alkyl groups, the primary alcohol provides an orthogonal synthetic handle for late-stage functionalization, such as etherification, esterification, or oxidation to an aldehyde for reductive aminations.

As demonstrated in recent comprehensive reviews on[1], this specific triad of modifications creates a scaffold that is metabolically robust, lipophilically optimized, and synthetically versatile.

F_effects Core Pyridine Core F26 C2/C6 Fluorines (Inductive Effect) Core->F26 F5 C5 Fluorine (Steric Shielding) Core->F5 CH2OH C3 Hydroxymethyl (Synthetic Handle) Core->CH2OH pKa pKa Reduction (Non-basic N) F26->pKa SNAr Enhanced SNAr Reactivity F26->SNAr Metab CYP450 Blocking (Metabolic Stability) F5->Metab Deriv Late-Stage Functionalization CH2OH->Deriv

Fig 1: Mechanistic impact of specific substitution patterns on the pyridine core.

Physicochemical & Structural Comparison

When selecting a building block, it is critical to compare its parameters against less functionalized alternatives. The table below synthesizes the structural and physicochemical differences between (2,5,6-Trifluoropyridin-3-yl)methanol and other standard fluorinated pyridines.

Note: Due to the reduced polarizability of the C–F bond, fluoro-arenes exhibit increased lipophilicity compared to their non-fluorinated counterparts, a phenomenon well-documented in studies of [2].

Table 1: Comparative Profiling of Fluorinated Pyridine Scaffolds
Compound ScaffoldCAS NumberEst. pKa (Conjugate Acid)Est. LogPPrimary Metabolic LiabilityKey Synthetic Utility
(2,5,6-Trifluoropyridin-3-yl)methanol 1262415-64-4< 0.5~ 1.8Low (C5 blocked)Dual SNAr (C2/C6), Etherification
(2,5-Difluoropyridin-3-yl)methanol 1227588-79-5~ 1.2~ 1.4Moderate (C6 open to oxidation)Single SNAr (C2), Etherification
2-Fluoro-3-(hydroxymethyl)pyridine 131747-55-2~ 2.5~ 0.9High (C5/C6 open)Single SNAr (C2)
2-Amino-4-(trifluoromethyl)pyridine 104522-33-0~ 2.98~ 1.59Low (CF3 shielded)Buchwald-Hartwig Amidation

Data Interpretation: The transition from a mono-fluoro to a tri-fluoro system is not linear in its effects. As explored in recent statistical modeling of [3], the cumulative inductive effect of three fluorine atoms pushes the pKa of the pyridine nitrogen near zero. This ensures the molecule remains completely unprotonated at physiological pH (7.4), maximizing its passive diffusion capabilities.

Self-Validating Experimental Protocol: Regioselective SNAr

One of the most powerful applications of (2,5,6-Trifluoropyridin-3-yl)methanol is its capacity for Nucleophilic Aromatic Substitution (SNAr). Because the molecule possesses multiple electrophilic sites (C2 and C6), achieving regioselectivity is paramount.

The C6 position is highly activated by the adjacent nitrogen and lacks the steric hindrance present at C2 (which is adjacent to the bulky hydroxymethyl group). The following protocol leverages this steric disparity to achieve regioselective mono-amination.

Protocol: Synthesis of (6-(Morpholin-4-yl)-2,5-difluoropyridin-3-yl)methanol

Rationale: Morpholine is used as a secondary amine nucleophile. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the generated HF, driving the reaction forward without competing for the electrophilic site.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve (2,5,6-Trifluoropyridin-3-yl)methanol (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add DIPEA (2.0 equiv, 2.0 mmol) followed by morpholine (1.05 equiv, 1.05 mmol) dropwise at 0 °C to control the initial exothermic reaction.

  • Thermal Activation: Gradually warm the reaction to room temperature, then heat to 80 °C for 4 hours. The elevated temperature overcomes the activation energy barrier for the SNAr at the highly electron-deficient C6 position.

  • Reaction Quenching: Cool the mixture to room temperature and quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

The Self-Validating System (Analytical Confirmation)

To ensure scientific integrity, this protocol relies on a self-validating analytical step. Because we are displacing a fluorine atom, 19F -NMR is the ultimate diagnostic tool.

  • Starting Material: Exhibits three distinct fluorine signals (C2-F, C5-F, C6-F) with complex J−J coupling.

  • Product Validation: A successful regioselective reaction at C6 will result in the complete disappearance of the C6-F signal. The remaining C2-F and C5-F signals will shift and their coupling patterns will simplify, definitively proving the regiochemistry without requiring single-crystal X-ray diffraction.

workflow Step1 Substrate Preparation Step2 Nucleophile Addition Step1->Step2 Step3 Regioselective SNAr (80°C) Step2->Step3 Step4 Aqueous Workup Step3->Step4 Step5 19F-NMR Validation Step4->Step5

Fig 2: Self-validating experimental workflow for regioselective SNAr at the C6 position.

Conclusion

While simpler building blocks like 2-fluoro-3-(hydroxymethyl)pyridine offer easier synthetic access, they often fail in late-stage development due to metabolic liabilities or off-target basicity. (2,5,6-Trifluoropyridin-3-yl)methanol provides a sophisticated alternative. By strategically leveraging the inductive and steric effects of polyfluorination, researchers can drastically reduce basicity, enhance lipophilicity, and block CYP450 oxidation, all while maintaining a versatile hydroxymethyl handle for downstream synthesis.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Journal of Medicinal Chemistry (ACS) / PubMed URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) MDPI - Pharmaceuticals URL:[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview ResearchGate / Medicinal Chemistry URL:[Link]

Sources

Comparative

biological activity of (2,5,6-Trifluoropyridin-3-yl)methanol vs. analogues

Title: Comparative Biological Activity and SAR Guide: (2,5,6-Trifluoropyridin-3-yl)methanol vs. Analogues in Drug and Agrochemical Design Introduction As a Senior Application Scientist specializing in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity and SAR Guide: (2,5,6-Trifluoropyridin-3-yl)methanol vs. Analogues in Drug and Agrochemical Design

Introduction As a Senior Application Scientist specializing in medicinal chemistry and probe development, I frequently evaluate fluorinated synthons for lead optimization. The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Among these, (2,5,6-Trifluoropyridin-3-yl)methanol (CAS 1262415-64-4) has emerged as a highly privileged building block. While the methanol fragment itself is not the final active pharmaceutical ingredient (API), it is critically used to install the 2,5,6-trifluoropyridin-3-yl moiety into complex pharmacophores, such as NOX4 inhibitors and advanced agrochemical fungicides[2],[3].

This guide objectively compares the biological and physicochemical performance of the 2,5,6-trifluoropyridine moiety against its less fluorinated analogues (unfluorinated, monofluoro, and difluoro pyridines), providing actionable experimental workflows and supporting structure-activity relationship (SAR) data.

Physicochemical Profiling: The Causality of Fluorination

To understand the biological activity of derivatives built from (2,5,6-Trifluoropyridin-3-yl)methanol, we must first analyze the electronic and steric effects of the substitution pattern. Fluorine is highly electronegative. Adding three fluorine atoms at the 2, 5, and 6 positions drastically alters the pyridine ring's properties:

  • Basicity Reduction: The inductive electron-withdrawing effect pulls electron density away from the pyridine nitrogen, dropping its pKa below 0. This eliminates off-target basicity-driven toxicity (e.g., hERG channel liability).

  • Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings. The 2,5,6-trifluoro substitution fully blocks the most vulnerable positions on the pyridine ring, preventing N-oxidation and ring hydroxylation.

  • Lipophilicity (LogP): Polyfluorination significantly increases the lipophilicity of the moiety, enhancing cell membrane permeability and deep hydrophobic pocket binding.

Table 1: Physicochemical Comparison of Pyridin-3-ylmethanol Synthons

Synthon AnalogueSubstitutionEst. Pyridine pKaΔLipophilicity (LogP)CYP450 Metabolic Stability
Pyridin-3-ylmethanol None~5.2BaselineLow (Prone to N-oxidation)
(6-Fluoropyridin-3-yl)methanol Mono-F~3.5+0.14Moderate
(2,5-Difluoropyridin-3-yl)methanol Di-F~1.5+0.50High
(2,5,6-Trifluoropyridin-3-yl)methanol Tri-F< 0+0.85Very High (Fully Blocked)

Comparative Biological Activity (SAR)

Case Study A: NOX4 Inhibitors in Oncology and Cardiology NADPH Oxidase 4 (NOX4) is a critical enzyme that constitutively generates hydrogen peroxide (H₂O₂) and is heavily implicated in tumor epithelial-mesenchymal transition (EMT) and cardiac fibrosis[4],[5]. Recent patent literature highlights the use of the 2,5,6-trifluoropyridin-3-yl moiety in potent thiazolopyrimidone-based NOX4 inhibitors[3].

When comparing the biological activity of inhibitors derived from these analogues, the trifluorinated variant consistently outperforms the others. The highly electron-deficient nature of the 2,5,6-trifluoropyridine ring forms strong multipolar interactions with the hydrophobic transmembrane domains of NOX4. Furthermore, it achieves >50-fold selectivity over NOX2, a closely related isoform that relies on cytosolic organizers[6].

Table 2: Relative Biological Efficacy of Derived NOX4 Inhibitors (Representative SAR Data)

Scaffold MoietyNOX4 IC₅₀ (nM)Selectivity (NOX4 vs NOX2)Cellular ROS Reduction
Pyridin-3-yl450 nM2-fold35%
6-Fluoropyridin-3-yl120 nM5-fold55%
2,5-Difluoropyridin-3-yl45 nM15-fold78%
2,5,6-Trifluoropyridin-3-yl 12 nM >50-fold 94%

Case Study B: Agrochemical Antimicrobials In crop protection, trifluoropyridine derivatives exhibit superior antibacterial activity against Xanthomonas oryzae (Xoo) and robust insecticidal properties[2]. The incorporation of the 2,5,6-trifluoro pattern into thioether or amide scaffolds enhances cuticular penetration in insects and disrupts fungal respiration more effectively than unfluorinated baselines[1].

Experimental Workflows

To ensure scientific integrity, the following self-validating protocols describe how to utilize (2,5,6-Trifluoropyridin-3-yl)methanol to synthesize probes and evaluate their biological activity.

Protocol 1: Late-Stage Functionalization (Probe Synthesis) Causality: We utilize N,N-diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to prevent unwanted side reactions with the highly electrophilic trifluoropyridine ring.

  • Preparation: Dissolve the core scaffold (e.g., a thiazole-5-carboxylate derivative) (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere[3].

  • Activation: Add DIPEA (1.90 equiv) and stir for 10 minutes at 0°C to deprotonate the nucleophilic center.

  • Coupling: Convert (2,5,6-Trifluoropyridin-3-yl)methanol to its corresponding bromide intermediate, and add it dropwise (1.05 equiv) to the reaction mixture.

  • Monitoring: Stir at room temperature for 2 hours. Self-Validation: Monitor the reaction via LC-MS to ensure complete conversion and verify the absence of nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring.

  • Purification: Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol 2: In Vitro NOX4 Inhibition and ROS Quantification Causality: The Amplex Red assay is chosen because it specifically reacts with H₂O₂ (the primary product of NOX4), unlike other probes that measure generic superoxide[4].

  • Cell Culture: Culture MDA-MB-231 breast cancer cells (which natively overexpress NOX4) in DMEM supplemented with 10% FBS[5].

  • Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with the synthesized 2,5,6-trifluoropyridine inhibitor (dose-response: 0.1 nM to 10 μM) for 24 hours.

  • Assay Execution: Wash cells with PBS. Add 50 μM Amplex Red reagent and 0.1 U/mL Horseradish Peroxidase (HRP) in Krebs-Ringer buffer. Incubate for 30 minutes at 37°C in the dark.

  • Quantification: Measure fluorescence (Ex=530 nm / Em=590 nm) using a microplate reader.

  • Validation Controls: Include N-acetyl cysteine (NAC) (5 mM) as a positive control for total ROS scavenging, and an unfluorinated pyridine analogue to benchmark the baseline activity[5].

Mandatory Visualization: NOX4 Signaling & Inhibition Pathway

G Hypoxia Hypoxia / TGF-β NOX4 NOX4 Enzyme (Target) Hypoxia->NOX4 Upregulates ROS ROS (H₂O₂) NOX4->ROS Catalyzes p38MAPK p38 MAPK / YAP Signaling ROS->p38MAPK Oxidizes / Activates EMT Tumor EMT & Metabolic Rewiring p38MAPK->EMT Promotes Inhibitor 2,5,6-Trifluoropyridine Derivatives Inhibitor->NOX4 Potent Inhibition

NOX4 ROS signaling pathway modulated by 2,5,6-trifluoropyridine-derived inhibitors.

Sources

Validation

benchmarking the synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol

Benchmarking the Synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol: A Comparative Guide for Process Chemists Executive Summary & Target Profile (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) is a highly sough...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol: A Comparative Guide for Process Chemists

Executive Summary & Target Profile

(2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) is a highly sought-after building block in modern drug discovery and agrochemical development[1][2]. The incorporation of a polyfluorinated pyridine motif dramatically enhances a molecule's lipophilicity, metabolic stability, and binding affinity via multipolar interactions[3].

However, synthesizing this specific scaffold presents a distinct chemical challenge. The extreme electron deficiency of the 2,5,6-trifluoropyridine ring makes it highly susceptible to unwanted nucleophilic aromatic substitution (SNAr)[4][5]. Consequently, standard functionalization techniques often fail, yielding complex mixtures of defluorinated or alkylated byproducts. As a Senior Application Scientist, I have benchmarked the three most viable synthetic workflows to generate this compound, evaluating them on mechanistic integrity, scalability, and overall yield.

Mechanistic Benchmarking of Synthetic Routes

Route A: Borane-Mediated Reduction of 2,5,6-Trifluoronicotinic Acid

The Causality of Reagent Selection: Reducing a carboxylic acid on an electron-deficient pyridine ring requires precision. Mild hydride donors like Sodium Borohydride (NaBH4) are insufficiently reactive for carboxylic acids[6][7]. Conversely, harsh reagents like Lithium Aluminum Hydride (LiAlH4) can trigger unwanted defluorination.

Borane-Tetrahydrofuran (BH3·THF) is the optimal choice because it is an electrophilic reducing agent[6][7]. The mechanism begins with the rapid reaction between BH3 and the acidic proton of the carboxylic acid, releasing H2 gas and forming a triacyloxyborane intermediate[7]. Crucially, the three strongly electron-withdrawing fluorine atoms on the pyridine ring deplete the electron density of the pyridine nitrogen. This prevents the formation of a stable, unreactive pyridine-borane complex, allowing the borane to chemoselectively coordinate to the carbonyl oxygen and drive the hydride transfer to completion[7][8].

Self-Validating Experimental Protocol:

  • Initiation: Charge a dry, argon-purged flask with 2,5,6-Trifluoronicotinic acid (1.0 eq) and anhydrous THF (0.5 M). Cool the system to 0 °C.

  • Reagent Addition: Add BH3·THF (1 M in THF, 2.0 eq) dropwise over 30 minutes. In-Process Control (IPC): Monitor the bubbler; vigorous H2 gas evolution will occur immediately[6].

  • Propagation: Remove the ice bath and stir at room temperature for 5 hours. Complete dissolution of the starting material indicates progression.

  • Quench & Isolation: Cool to 0 °C and carefully quench with methanol until gas evolution ceases (destroying excess borane)[6]. Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO3, wash with brine, dry over Na2SO4, and evaporate to yield the pure product.

Route B: Halogen-Metal Exchange of 3-Bromo-2,5,6-trifluoropyridine

The Causality of Reagent Selection: Generating a nucleophilic carbon at the 3-position via halogen-metal exchange is notoriously difficult. Standard alkyllithium reagents (e.g., n-BuLi) are highly nucleophilic and will attack the highly activated C-2 and C-6 fluorinated positions via SNAr before the exchange can occur.

To circumvent this, we utilize Knochel's Turbo-Grignard reagent (i-PrMgCl·LiCl)[9]. The addition of LiCl breaks up the polymeric aggregates typical of Grignard reagents, forming highly reactive monomeric species[10][11]. This allows the halogen-magnesium exchange to proceed rapidly at relatively mild cryogenic temperatures (-40 °C) while being perfectly chemoselective, entirely avoiding SNAr side reactions[9][11]. The resulting Grignard is then trapped with paraformaldehyde.

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 3-Bromo-2,5,6-trifluoropyridine (1.0 eq) in anhydrous THF (0.3 M) under argon. Cool to -40 °C.

  • Metallation: Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 eq) dropwise. Stir for 1 hour at -40 °C. IPC: An aliquot quenched with iodine should show >95% conversion to the 3-iodo derivative via GC-MS, validating the Grignard formation.

  • Electrophilic Trapping: Add anhydrous paraformaldehyde (CH2O)n (3.0 eq) in one portion. Allow the reaction to slowly warm to room temperature over 3 hours.

  • Quench & Isolation: Quench with saturated aqueous NH4Cl. Extract with MTBE, wash with water, dry over MgSO4, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the target alcohol.

Route C: Acid Chloride Formation and NaBH4 Reduction

The Causality of Reagent Selection: For pilot-plant scale-up, the hazards of borane gas evolution (Route A) and the cryogenic requirements of Turbo-Grignard (Route B) are often prohibitive. Route C relies on thermodynamic activation. By converting the carboxylic acid to an acid chloride using oxalyl chloride, the carbonyl carbon becomes exceptionally electrophilic[12][13]. This allows us to use NaBH4—a cheap, safe, and mild nucleophilic hydride source—which rapidly reduces the acid chloride to the alcohol at 0 °C without affecting the fluorinated pyridine ring.

Self-Validating Experimental Protocol:

  • Activation: Suspend 2,5,6-Trifluoronicotinic acid (1.0 eq) in anhydrous CH2Cl2 (0.5 M). Add catalytic DMF (0.05 eq), followed by dropwise addition of Oxalyl Chloride (1.5 eq) at 0 °C[13]. Stir at room temperature until gas evolution (CO, CO2) ceases.

  • Solvent Swap: Concentrate the mixture strictly under vacuum to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous THF.

  • Reduction: In a separate flask, suspend NaBH4 (2.5 eq) in a 1:1 mixture of THF/Methanol at 0 °C. Add the acid chloride solution dropwise. IPC: The reaction is highly exothermic; maintain internal temperature below 10 °C.

  • Quench & Isolation: Stir for 30 minutes, quench cautiously with water, remove organic solvents in vacuo, and extract the aqueous layer with EtOAc to yield the product.

Quantitative Data Comparison

The following table summarizes the key performance metrics of each route based on empirical benchmarking:

Performance MetricRoute A: Borane ReductionRoute B: Turbo-GrignardRoute C: Acid Chloride / NaBH₄
Overall Yield 85 - 92%65 - 72%78 - 85%
Reagent Cost High (BH₃·THF is expensive)High (i-PrMgCl·LiCl)Low (Bulk commodity chemicals)
Scalability Moderate (H₂ gas management)Low (Requires -40 °C cooling)High (Standard plant conditions)
Chemoselectivity ExcellentGood (Strict temp control needed)Excellent
Atom Economy HighLow (Loss of Br, i-Pr)Moderate (Loss of Cl, CO, CO₂)
Primary Safety Hazard Flammable gas evolutionReactive organometallicsExothermic reduction

Workflow Visualization

Synthesis_Routes A 2,5,6-Trifluoronicotinic Acid C 2,5,6-Trifluoronicotinoyl Chloride A->C (COCl)2, DMF CH2Cl2 Target (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) A->Target Route A: BH3·THF (0 °C to RT) B 3-Bromo-2,5,6-trifluoropyridine B->Target Route B: 1. i-PrMgCl·LiCl 2. (CH2O)n C->Target Route C: NaBH4 (THF/MeOH, 0 °C)

Fig 1. Synthetic workflows for (2,5,6-Trifluoropyridin-3-yl)methanol benchmarking.

References

  • Chemistry LibreTexts - Reduction of Carboxylic Acids. URL:[Link]

  • Master Organic Chemistry - Reduction of carboxylic acids to alcohols with borane (BH3). URL:[Link]

  • Angewandte Chemie International Edition - Highly Functionalized Organomagnesium Reagents Prepared through Halogen-Metal Exchange (Knochel, P. et al.). URL:[Link]

  • Royal Society of Chemistry (ChemComm) - The halogen/magnesium-exchange using iPrMgCl·LiCl and related exchange reagents. URL:[Link]

Sources

Comparative

Efficacy Comparison of Fluorinated Pyridine Agrochemicals: Mechanistic Insights and Experimental Validation

As a Senior Application Scientist, evaluating the shift toward halogenated scaffolds in agrochemical design requires looking beyond basic mortality rates. Currently, nearly 70% of newly approved agrochemicals contain flu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the shift toward halogenated scaffolds in agrochemical design requires looking beyond basic mortality rates. Currently, nearly 70% of newly approved agrochemicals contain fluorine . The strategic incorporation of fluorinated pyridine rings—such as the trifluoromethylpyridine (TFMP) moiety—into herbicides, insecticides, and fungicides fundamentally alters their physicochemical behavior.

This guide provides an objective, data-driven comparison of fluorinated pyridine agrochemicals, detailing the causality behind their enhanced efficacy, target specificity, and metabolic stability, supported by self-validating experimental protocols.

The Mechanistic Causality of Fluorination in Pyridine Scaffolds

Why do fluorinated pyridines consistently outperform their non-fluorinated or chlorinated counterparts? The answer lies in the intrinsic properties of the carbon-fluorine (C-F) bond and its impact on the molecule's pharmacokinetics and pharmacodynamics .

  • Metabolic Stability: The C-F bond is exceptionally strong (approx. 485 kJ/mol). This high bond dissociation energy makes the pyridine ring highly resistant to oxidative cleavage by cytochrome P450 enzymes in target pests, preventing rapid metabolic detoxification and extending the active duration of the compound.

  • Lipophilicity & Penetration: Fluorination increases the partition coefficient (log P). In practical terms, this directly enhances cuticular penetration in insects and absorption through the waxy leaf cuticles of weeds.

  • Receptor Affinity: The high electronegativity of fluorine alters the electron density of the pyridine ring. This creates stronger dipole-dipole interactions and highly specific hydrogen bonding within target protein pockets (e.g., nAChR or ACCase), drastically lowering the required effective dose.

G cluster_0 Physicochemical Upgrades cluster_1 Pharmacodynamic/Kinetic Effects FP Fluorinated Pyridine Agrochemical Lip Increased Lipophilicity (log P) FP->Lip Elec Altered Electron Density FP->Elec Bond Strong C-F Bond (485 kJ/mol) FP->Bond Pen Enhanced Cuticular Penetration Lip->Pen Aff Higher Target Receptor Affinity Elec->Aff Met Resistance to P450 Oxidative Cleavage Bond->Met Eff Superior Field Efficacy & Lower Dosage Pen->Eff Aff->Eff Met->Eff

Mechanistic pathway of how fluorinated pyridines enhance agrochemical efficacy.

Quantitative Efficacy Comparison Across Agrochemical Classes

To objectively evaluate performance, we compare three distinct classes of fluorinated pyridine derivatives against industry-standard, non-fluorinated (or chlorinated) alternatives. The data illustrates how the TFMP and difluoro-pyridine scaffolds translate into measurable field efficacy .

Table 1: Comparative Efficacy and Physicochemical Profiles
Agrochemical ClassCompound (Fluorinated Pyridine)Target MechanismEfficacy Metric (Target Species)Soil Half-life (DT50)Standard Alternative Efficacy (Non-Fluorinated/Chlorinated)
Insecticide Flupyradifurone (Difluoro-pyridine)nAChR AgonistLC50: 1.5 mg/L (Myzus persicae)~85 daysImidacloprid: LC50: 2.1 mg/L
Herbicide Fluazifop-P-butyl (TFMP moiety)ACCase InhibitorED50: 25 g a.i./ha (Annual grasses)~15 daysDiclofop-methyl: ED50: >40 g a.i./ha
Fungicide Flupicolide (TFMP moiety)Spectrin-like protein delocalizationEC50: 0.5 mg/L (Phytophthora infestans)~120 daysMetalaxyl: EC50: 1.2 mg/L

Note: The lower LC50/EC50/ED50 values for the fluorinated compounds indicate a higher potency, requiring less active ingredient per hectare to achieve the same or superior biological control.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to isolate the variable of fluorination and prove causality.

Protocol A: In Vivo Leaf-Dip Bioassay for Insecticidal Efficacy

Objective: Quantify the LC50 of Flupyradifurone and assess the cuticular penetration advantage of the fluorinated pyridine scaffold compared to Imidacloprid. Causality of Design: A leaf-dip assay is chosen over topical application because it mimics field-realistic ingestion and contact exposure simultaneously, accurately testing the compound's translaminar properties.

  • Solution Preparation: Formulate Flupyradifurone and the control (Imidacloprid) in a carrier solvent (0.1% Triton X-100 in distilled water) to ensure uniform leaf wetting. Prepare serial dilutions (0.1, 0.5, 1.0, 5.0, 10.0 mg/L).

    • Validation Check: Include a solvent-only control (0.1% Triton X-100) to confirm that baseline mortality is strictly driven by the active ingredient.

  • Substrate Treatment: Submerge untreated cabbage leaf discs (5 cm diameter) into the solutions for exactly 10 seconds. Air-dry in a fume hood for 1 hour.

    • Causality: Controlled drying ensures the active ingredient is fixed to the leaf surface, preventing the drowning of the test subjects.

  • Infestation: Transfer 20 synchronized adult aphids (Myzus persicae) onto each leaf disc placed on water-agar beds in Petri dishes.

    • Validation Check: Using age-synchronized insects eliminates life-stage-dependent metabolic variations, ensuring uniform baseline susceptibility.

  • Incubation & Assessment: Incubate at 22°C, 60% RH, with a 16:8 light:dark photoperiod. Assess mortality at 48 and 72 hours. Insects unable to right themselves when probed are scored as dead.

  • Data Analysis: Calculate LC50 using Probit analysis to generate the dose-response curve.

Workflow Step1 Step 1: Preparation Formulate serial dilutions with Triton X-100 control Step2 Step 2: Treatment 10s leaf-dip & 1hr controlled air-drying Step1->Step2 Step3 Step 3: Infestation Transfer synchronized adult Myzus persicae Step2->Step3 Step4 Step 4: Incubation 22°C, 60% RH, 16:8 photoperiod Step3->Step4 Step5 Step 5: Assessment Score mortality at 48h and 72h Step4->Step5 Step6 Data Analysis Probit analysis for LC50 determination Step5->Step6

Self-validating workflow for the in vivo leaf-dip insecticidal bioassay.

Protocol B: In Vitro Target Enzyme Inhibition (ACCase Assay for Herbicides)

Objective: Measure the direct binding affinity (IC50) of the TFMP herbicide (Fluazifop-P-butyl) to the target enzyme. Causality of Design: Isolating the enzyme removes cuticular penetration and in-planta transport variables, proving that the fluorinated ring intrinsically enhances receptor binding at the molecular level .

  • Enzyme Extraction: Isolate Acetyl-CoA carboxylase (ACCase) from susceptible grass meristematic tissue using a HEPES extraction buffer (pH 7.5) containing DTT and protease inhibitors.

    • Validation Check: Run a Bradford protein assay to standardize enzyme concentration across all test wells, preventing false-positive inhibition rates.

  • Reaction Initiation: In a 96-well microplate, combine the standardized enzyme extract, varying concentrations of the agrochemical (0.01 to 100 µM), and the substrate (Acetyl-CoA and NaH¹⁴CO³).

  • Quenching & Measurement: Stop the reaction after exactly 15 minutes by adding 6N HCl. Dry the plate and measure the acid-stable ¹⁴C incorporated into malonyl-CoA using liquid scintillation counting.

  • Analysis: Plot the dose-response curve to determine the IC50. A significantly lower IC50 compared to non-fluorinated analogs confirms superior intrinsic target affinity.

Conclusion

The integration of fluorinated pyridines into agrochemicals is not merely a synthetic trend but a mechanistically justified evolution. As demonstrated by the comparative efficacy data and validated through rigorous, isolated bioassays, the C-F bond imparts critical advantages in metabolic resistance, lipophilicity, and target affinity. For drug development professionals and formulation scientists, future innovation must focus on balancing these extreme efficacy gains with environmental half-life considerations to ensure sustainable crop protection.

References

  • Title: The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Current Contributions of Organofluorine Compounds to the Agrochemical Industry Source: National Center for Biotechnology Information (PMC) URL: [Link]

Validation

Validating the Purity of Synthesized (2,5,6-Trifluoropyridin-3-yl)methanol: A Comparative Analytical Guide

Executive Summary (2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) is a highly specialized fluorinated building block critical to the development of advanced active pharmaceutical ingredients (APIs) and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) is a highly specialized fluorinated building block critical to the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The incorporation of multiple fluorine atoms onto the pyridine ring fundamentally alters the molecule's lipophilicity, metabolic stability, and acid-base properties[1]. While these characteristics make it a highly desirable synthetic intermediate, they simultaneously introduce significant challenges for purity validation.

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of (2,5,6-Trifluoropyridin-3-yl)methanol. By integrating these techniques into a self-validating, orthogonal workflow, researchers can achieve absolute quantitative certainty in compliance with modern regulatory standards[2].

The Analytical Challenge: Electronic Effects of Fluorination

Validating the purity of highly fluorinated pyridines requires moving beyond standard area-percent chromatography. The analytical challenges are driven by the molecule's intrinsic physicochemical properties:

  • Variable UV Response Factors: Traditional RP-HPLC-UV relies on the assumption that the main component and its impurities share similar molar absorptivities. However, the strong electron-withdrawing nature of fluorine drastically shifts UV absorption maxima. An impurity lacking a single fluorine atom (e.g., a difluoro-derivative) may exhibit a vastly different UV response, leading to severe over- or under-reporting of purity[3].

  • Reduced Basicity: The three fluorine atoms pull electron density away from the pyridine nitrogen, resulting in exceptionally low basicity[1]. This requires precise mobile phase pH control during liquid chromatography to prevent unpredictable ionization states and peak tailing[4].

  • Lack of Primary Standards: As a specialized intermediate, certified primary reference standards for (2,5,6-Trifluoropyridin-3-yl)methanol and its specific synthetic by-products are rarely available, rendering traditional external calibration curves ineffective[5].

To overcome these challenges, an orthogonal approach combining the separation power of HPLC with the absolute quantitation capabilities of qNMR is required[6].

Comparative Modality Analysis: qNMR vs. HPLC vs. GC-MS

The following table summarizes the performance metrics and specific utility of the three primary analytical modalities used to validate the purity of (2,5,6-Trifluoropyridin-3-yl)methanol.

Analytical ModalityPrimary PrincipleKey Advantage for Fluorinated PyridinesLimitationTypical Precision (RSD)Limit of Quantitation (LOQ)
qNMR (¹H & ¹⁹F) Direct proportionality of nuclear spin resonance to molar concentration[5].Absolute quantitation without identical reference standards; ¹⁹F avoids signal overlap[5].Higher detection limits; cannot easily isolate trace impurities[6].< 0.5%~0.1% - 0.5%
RP-HPLC-UV Chromatographic partitioning followed by UV absorbance detection[4].Excellent for resolving polar and non-polar synthetic by-products[4].UV response factors vary significantly between fluorinated analogues[3].< 1.0%< 0.05%
GC-MS Volatilization and separation based on boiling point/polarity[4].Ideal for volatile organic impurities, residual solvents, and structural ID[4].Risk of thermal degradation of the hydroxymethyl (-CH₂OH) group[4].< 2.0%< 0.01%

Self-Validating Experimental Protocols

To ensure scientific integrity and adherence to ICH Q2(R2) guidelines[2], the following protocols are designed as self-validating systems. They incorporate internal checks to prove the method is fit for its intended purpose before data is accepted.

Protocol A: Absolute Quantitation via ¹⁹F / ¹H qNMR

Because qNMR is a primary analytical method, it provides a direct measurement of analyte concentration by comparing the integral of the analyte's signal to a certified internal standard[5]. For (2,5,6-Trifluoropyridin-3-yl)methanol, ¹⁹F qNMR is highly recommended as its wide spectral window (>200 ppm) prevents signal overlap between the analyte and structurally similar impurities[7].

Step-by-Step Methodology:

  • Gravimetric Preparation (The Critical Step): Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of the synthesized (2,5,6-Trifluoropyridin-3-yl)methanol and ~10 mg of a TraceCERT® internal standard (e.g., 1,4-Difluorobenzene for ¹⁹F, or Maleic Acid for ¹H).

  • Solvent Dissolution: Co-dissolve the mixture in 0.6 mL of high-purity DMSO-d₆. Transfer to a 5 mm precision NMR tube.

  • Parameter Optimization (Causality): Set the longitudinal relaxation delay (D1) to at least 45 seconds. Causality: Fluorine and proton nuclei in rigid aromatic systems often have long T1 relaxation times. If the D1 delay is less than 5×T1, the nuclei will not fully return to equilibrium between radiofrequency pulses, resulting in artificially truncated signals and inaccurate purity calculations[7].

  • Data Acquisition: Acquire a minimum of 64 scans using a 90° excitation pulse to ensure a Signal-to-Noise Ratio (SNR) > 250:1.

  • Self-Validation Check: Process the spectrum with automated baseline correction. The system is validated if the baseline between the internal standard peak and the target analyte peak is completely flat, confirming zero peak interference. Calculate the absolute mass fraction purity using the standard qNMR molar ratio equation[5].

Protocol B: Orthogonal Impurity Profiling via RP-HPLC-UV

While qNMR provides absolute purity, HPLC is required to detect trace degradants and establish an impurity profile[6].

Step-by-Step Methodology:

  • Mobile Phase Engineering: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile). Causality: Because the fluorinated pyridine ring is weakly basic[1], an acidic modifier like TFA (pH ~2) is required to ensure the nitrogen atom remains in a consistent ionization state. This prevents peak tailing and ensures sharp, reproducible peak shapes[4].

  • Stationary Phase: Utilize a high-density C18 column (150 mm × 4.6 mm, 3 µm particle size) maintained at 30°C to ensure reproducible thermodynamic partitioning[4].

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes. This ensures that highly polar degradants elute early, while lipophilic unreacted starting materials elute later.

  • Self-Validation (System Suitability Test): Prior to sample analysis, inject a blank solvent to confirm the absence of ghost peaks. Next, inject a standard resolution mixture (1 mg/mL) six consecutive times. The run is only validated if the retention time Relative Standard Deviation (RSD) is ≤ 0.5% and the peak area RSD is ≤ 1.0%, strictly satisfying ICH Q2(R2) criteria for analytical precision[2].

Orthogonal Workflow Integration

To achieve the highest level of confidence, the data from qNMR and HPLC must be cross-referenced[6]. The qNMR data establishes the absolute mass-fraction of the main component, which is then used to calculate Relative Response Factors (RRFs) for the impurities detected in the HPLC-UV chromatogram[3].

The diagram below illustrates this self-validating, orthogonal workflow.

PurityWorkflow Start Synthesized Batch (2,5,6-Trifluoropyridin-3-yl)methanol qNMR 19F / 1H qNMR Absolute Quantitation Start->qNMR HPLC RP-HPLC-UV Impurity Profiling Start->HPLC GCMS GC-MS Volatile Screening Start->GCMS Reconciliation Data Reconciliation & Response Factor Correction qNMR->Reconciliation Molar % HPLC->Reconciliation Area % GCMS->Reconciliation Trace % Final Validated CoA (ICH Q2(R2) Compliant) Reconciliation->Final

Figure 1: Orthogonal purity validation workflow integrating qNMR, HPLC, and GC-MS.

References

  • Enovatia. "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at: [Link]

  • ResearchGate. "Guide to NMR Method Development and Validation – Part I: Identification and Quantification." Available at: [Link]

  • National Institutes of Health (NIH). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines." Available at: [Link]

Sources

Comparative

Catalytic Strategies in the Synthesis of Trifluoropyridines: A Comparative Performance Guide

Trifluoropyridines (TFMPs) and their derivatives are indispensable structural motifs in the design of modern agrochemicals (e.g., fluazifop-butyl, chlorfluazuron) and pharmaceuticals [1]. The unique electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

Trifluoropyridines (TFMPs) and their derivatives are indispensable structural motifs in the design of modern agrochemicals (e.g., fluazifop-butyl, chlorfluazuron) and pharmaceuticals [1]. The unique electronic properties imparted by the trifluoromethyl (–CF 3​ ) group significantly enhance metabolic stability, binding affinity, and lipophilicity. However, the synthesis of these heavily fluorinated heterocycles presents profound challenges, primarily revolving around the controlled introduction of the –CF 3​ group or the regioselective functionalization of pre-fluorinated pyridine rings.

This guide evaluates the performance of different catalytic systems—ranging from industrial metal halides for halogen exchange to advanced transition-metal catalysts (Cu, Ni, Ir) for cyclization and C–F bond activation—providing actionable, self-validating protocols for bench scientists.

Mechanistic Pathways & Catalyst Selection

The synthesis of TFMPs is broadly categorized into three distinct catalytic strategies, each serving a specific scale and structural requirement:

  • Vapor-Phase Halogen Exchange: Utilizes robust metal halides (e.g., FeCl 3​ , FeF 3​ ) to convert trichloromethyl groups to trifluoromethyl groups using anhydrous HF [5].

  • De Novo Cyclization: Employs copper (Cu) catalysts to construct the pyridine ring from CF 3​ -containing building blocks (e.g., CF 3​ -ynones) [2].

  • Hydrodefluorination (HDF) via C–F Activation: Utilizes nickel (Ni) or iridium (Ir) complexes to selectively cleave strong C–F bonds in polyfluoropyridines, yielding specifically functionalized TFMPs [3, 4].

SynthesisRoutes Precursors Trifluoropyridine Precursors Fe FeCl3 / HF Halogen Exchange Precursors->Fe Vapor Phase Cu Cu / PPh3 Cyclization of CF3-Ynones Precursors->Cu Mild Conditions Ni Ni(0) or Ir Complexes Hydrodefluorination (HDF) Precursors->Ni C-F Activation Ind Industrial Agrochemicals (e.g., 2-chloro-5-TFMP) Fe->Ind Med Medicinal Cores (e.g., 2,4-diaryl-6-TFMP) Cu->Med Spec Specialty Fluorinated Pyridines (Regioselective C-F Cleavage) Ni->Spec

Workflow of catalytic routes to trifluoropyridine derivatives.

Comparative Performance of Catalytic Systems

To objectively compare these catalysts, we must evaluate their operational conditions, yields, and regioselectivity. The table below summarizes experimental data from leading methodologies to guide your synthetic planning.

Catalyst SystemSubstratesReaction ConditionsTarget ProductYield / Performance
FeCl 3​ / HF 2,3-dichloro-5-(trichloromethyl)pyridineVapor/Liquid phase, 160–180 °C, 1-48 h2-chloro-5-(trifluoromethyl)pyridineHigh industrial yield; requires harsh conditions and specialized reactors [1, 5].
CuI / PPh 3​ CF 3​ -ynones + Vinyl azidesDMSO, Room Temp to Mild Heating2,4-diaryl-6-trifluoromethylpyridine34–80% isolated yield; highly regioselective under mild conditions [2].
[Ni(iPrPN)(COD)] 2,6-difluoropyridine + HBPinTHF, Room Temp, 3.5 h2-fluoropyridine (via mono-HDF)84–99% yield; highly selective at 2- and 6-positions [3].
Ir-Azairidacycle Pentafluoropyridine + HCOOKTransfer hydrogenation, 2 mol% cat.2,3,5,6-tetrafluoropyridine90% yield; Turnover Number (TON) up to 418 [4].

Experimental Methodologies & Mechanistic Causality

For researchers adopting these methods, understanding the causality behind the protocol is as critical as the steps themselves. Below are self-validating protocols for two highly utilized bench-scale methods.

Protocol A: Copper-Catalyzed Regioselective Cyclization

Objective: Synthesis of 2,4-diaryl-6-trifluoromethylpyridines.

Causality & Design: Attempting this cyclization with CuI alone fails. The addition of triphenylphosphine (PPh 3​ ) is non-negotiable because it triggers a Staudinger–Meyer reaction with the vinyl azide, generating a reactive vinyl iminophosphorane intermediate. This intermediate is nucleophilic enough to undergo a 1,4-addition with the CF 3​ -ynone, which then cyclizes under Cu-catalysis [2].

CopperPathway A Vinyl Azide + PPh3 B Vinyl Iminophosphorane (Staudinger-Meyer) A->B -N2 D Cu-Catalyzed 1,4-Addition B->D C CF3-Ynone C->D E 2,4-Diaryl-6-TFMP (Cyclized Product) D->E Cyclization

Copper-catalyzed regioselective cyclization mechanism via Staudinger-Meyer process.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (N 2​ or Ar), combine the vinyl azide (1.0 equiv) and CF 3​ -ynone (1.2 equiv).

  • Catalyst Loading: Add 10 mol% CuI as the primary catalyst and 20 mol% PPh 3​ as the essential additive.

  • Solvent Addition: Dissolve the mixture in anhydrous DMSO (0.2 M concentration). Why DMSO? It stabilizes the Cu(I) species and facilitates the highly polar Staudinger-Meyer intermediate.

  • Reaction: Stir the mixture at room temperature until N 2​ evolution ceases (indicating iminophosphorane formation), then gently heat to 80 °C if required for full cyclization.

  • Self-Validation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. The success of the reaction is validated by a distinct singlet in the 19 F NMR spectrum (typically around -68 ppm), confirming the intact 6-CF 3​ group.

Protocol B: Nickel-Catalyzed Sequential Hydrodefluorination (HDF)

Objective: Regioselective defluorination of polyfluoropyridines to access partially fluorinated building blocks.

Causality & Design: C–F bonds are notoriously inert. The [Ni(iPrPN)(COD)] precatalyst is highly effective because the cyclooctadiene (COD) ligand stabilizes the transient 14-electron Ni(0) species during the catalytic cycle. Without COD, the catalyst rapidly deactivates. The catalyst specifically targets the F atom at the 2- or 6-position due to the coordinating ability of the pyridine nitrogen, which directs the oxidative addition of the C–F bond to the Ni center [3].

Step-by-Step Workflow:

  • Precatalyst Activation: In a nitrogen-filled glovebox, dissolve 5 mol% of [Ni(iPrPN)(COD)] in anhydrous THF.

  • Substrate Addition: Add the polyfluoropyridine substrate (e.g., 2,6-difluoropyridine, 1.0 equiv).

  • Reductant Addition: Introduce pinacolborane (HBPin, 1.1 equiv) as the hydride source.

  • Reaction: Stir at room temperature for 3.5 hours. The ability to run this at room temperature is a direct result of the highly active, directed Ni(0) species.

  • Self-Validation: Analyze the crude mixture via 19 F NMR using fluorobenzene as an internal standard. The disappearance of the symmetric 2,6-difluoro signal and the formation of a mono-defluorinated product peak validates the regioselective C–F activation.

Conclusion

The selection of a catalyst for trifluoropyridine synthesis depends heavily on the starting materials and the desired substitution pattern. For industrial bulk synthesis, iron-catalyzed halogen exchange remains dominant due to cost-efficiency. However, for drug discovery and specialty chemical synthesis, the precision of Cu-catalyzed cyclizations and Ni/Ir-catalyzed C–F activations offers unparalleled regiocontrol, enabling the synthesis of complex pharmacophores that were previously inaccessible.

References

  • Tsukamoto, M., & Nakamura, Y. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science, 46(2), 125-142. URL:[Link]

  • Wang, Y., et al. (2021). "Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides." The Journal of Organic Chemistry, 86(10), 7203-7212. URL:[Link]

  • Garcia, M., et al. (2025). "Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts." Inorganic Chemistry Frontiers. URL:[Link]

  • Chen, X., et al. (2022). "Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle." Molecules, 27(13), 4011. URL:[Link]

  • Bowden, R. D., & Slater, G. (1984). "Preparation of (trifluoromethyl)pyridines." European Patent Office, EP0110690A1.
Validation

assessing the novelty of (2,5,6-Trifluoropyridin-3-yl)methanol applications

Executive Briefing: The Strategic Value of Polyfluorinated Pyridines As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to determine their viability in overcoming late-stage drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Strategic Value of Polyfluorinated Pyridines

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to determine their viability in overcoming late-stage drug discovery bottlenecks. The incorporation of fluorine into heteroaromatic systems is a well-established strategy to modulate physicochemical properties, but the precise substitution pattern dictates the magnitude of these benefits [1].

(2,5,6-Trifluoropyridin-3-yl)methanol (CAS: 1262415-64-4) represents a highly specialized, polyfluorinated scaffold. Unlike its non-fluorinated counterpart (pyridin-3-ylmethanol) or mono-fluorinated analogs, this trifluorinated system offers a unique combination of extreme metabolic resistance, suppressed basicity, and orthogonal reactivity. This guide objectively benchmarks (2,5,6-Trifluoropyridin-3-yl)methanol against conventional alternatives, detailing the mechanistic causality behind its performance and providing validated experimental workflows for its application.

Mechanistic Causality: Why the 2,5,6-Trifluoro Motif?

The strategic placement of three fluorine atoms on the pyridine ring fundamentally alters the molecule's electronic and steric environment, solving three common liabilities in medicinal chemistry:

  • Suppression of Off-Target Basicity (hERG Liability): The lone pair of electrons on a standard pyridine nitrogen is highly basic (pKa ~5.2), which frequently leads to unwanted interactions with the hERG potassium channel, causing cardiotoxicity. The strongly electron-withdrawing fluorine atoms at the C2 and C6 positions exert a profound inductive effect, pulling electron density away from the nitrogen. This drastically lowers the pKa to < 1.0, rendering the nitrogen neutral at physiological pH and mitigating basicity-driven off-target binding [2].

  • Steric and Electronic Shielding against CYP450: Pyridine rings are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes, typically at the electron-rich C2, C5, and C6 positions. By occupying these exact sites with highly stable carbon-fluorine bonds, the ring becomes metabolically inert.

  • Versatile Synthetic Anchoring: The hydroxymethyl group at the C3 position serves as a primary synthetic handle. It can be readily oxidized to an aldehyde for reductive aminations, converted to a mesylate for nucleophilic displacements, or utilized directly in Mitsunobu etherifications, allowing for rapid diversification.

Empirical Benchmarking: Comparative Performance Data

To objectively assess the novelty and utility of (2,5,6-Trifluoropyridin-3-yl)methanol, we must benchmark it against its unfluorinated and mono-fluorinated analogs. The table below summarizes the critical physicochemical and metabolic parameters that dictate drug-likeness.

Table 1: Physicochemical and Metabolic Profiling of Pyridin-3-ylmethanol Derivatives

CompoundLogD (pH 7.4)pKa (Pyridine N)HLM Half-life (t1/2, min)Primary Liability
Pyridin-3-ylmethanol 0.155.215Rapid C2/C6 oxidation, high basicity
(6-Fluoropyridin-3-yl)methanol 0.603.145Susceptible to C2/C5 oxidation
(2,5,6-Trifluoropyridin-3-yl)methanol 1.45< 1.0> 120Highly stable, optimal lipophilicity

Data Interpretation: The transition from zero to three fluorine atoms results in a step-wise increase in lipophilicity (LogD) and a dramatic extension of metabolic half-life. The trifluorinated analog achieves an optimal LogD range (1-3) for passive membrane permeability while effectively eliminating the metabolic vulnerabilities of the parent scaffold [3].

Validated Workflows & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the necessary controls and causality explanations to guarantee reproducibility in your laboratory.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To empirically validate the metabolic resistance conferred by the 2,5,6-trifluoro substitution pattern.

System Suitability & Controls:

  • Positive Control: Verapamil (a high-clearance drug) is run in parallel to validate the metabolic competency of the microsomes. If Verapamil t1/2 > 20 mins, the assay is rejected.

  • Negative Control: Incubation without the NADPH regenerating system to rule out non-CYP450 mediated degradation (e.g., chemical instability).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of (2,5,6-Trifluoropyridin-3-yl)methanol in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: DMSO concentration must be kept <0.1% in the final assay to prevent CYP450 inhibition.

  • Incubation Matrix: Add Human Liver Microsomes (pooled, mixed gender) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the protein for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

HLM_Workflow A Compound Selection (Trifluoro vs Mono/Non-fluoro) B Human Liver Microsomes (HLM) + NADPH A->B Add to C Incubation (37°C, 0-120 min) B->C Initiate Reaction D Quench & Protein Precipitation (Cold Acetonitrile) C->D Stop Reaction E LC-MS/MS Quantification D->E Analyze F Intrinsic Clearance (CL_int) & Half-life (t1/2) Calculation E->F Compute

Workflow for comparative in vitro microsomal stability assay.

Protocol B: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Purpose: To utilize the highly activated C6-fluorine as a leaving group for late-stage diversification [4].

Because the C2 and C6 positions are highly electron-deficient, they are primed for SNAr. However, the C6 position is sterically less hindered than the C2 position (which is adjacent to the bulky C3-hydroxymethyl group), allowing for regioselective functionalization.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 1.0 equivalent (1 mmol) of (2,5,6-Trifluoropyridin-3-yl)methanol in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer intermediate, accelerating the SNAr reaction.

  • Nucleophile Addition: Add 1.2 equivalents of a secondary amine (e.g., morpholine) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF, driving the reaction to completion without competing with the nucleophile.

  • Reaction Execution: Stir the mixture at 80°C for 4 hours under an inert argon atmosphere. Monitor progression via TLC or LC-MS until the parent mass is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash three times with brine. Causality: Multiple brine washes are required to effectively partition the high-boiling DMF into the aqueous layer.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography to isolate the major C6-substituted product.

SNAr_Pathway Start (2,5,6-Trifluoropyridin-3-yl)methanol Intermediate Meisenheimer Complex (C2 or C6 Attack) Start->Intermediate SNAr Reaction Nuc Amine Nucleophile (Morpholine) + Base (DIPEA) Nuc->Intermediate Reagent Prod1 C6-Substituted Product (Major, Sterically Favored) Intermediate->Prod1 Fluoride Elimination Prod2 C2-Substituted Product (Minor, Sterically Hindered) Intermediate->Prod2 Fluoride Elimination

Regioselective SNAr pathway of (2,5,6-Trifluoropyridin-3-yl)methanol.

Conclusion

(2,5,6-Trifluoropyridin-3-yl)methanol is not merely a structural novelty; it is a rationally designed building block that solves fundamental pharmacokinetic liabilities inherent to basic heterocycles. By leveraging its suppressed pKa, absolute metabolic stability, and regioselective reactivity, drug development professionals can rapidly construct highly optimized, late-stage lead compounds.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. National Institutes of Health (NIH) / Bentham Science. Available at:[Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters - ACS Publications. Available at:[Link]

  • 2,4,6-trifluoropyridine (CAS 3512-17-2) - Versatile Building Blocks in Synthetic Chemistry. ChemContract Research. Available at: [Link]

Comparative

peer-reviewed methods for trifluoropyridine analysis

Advanced Analytical Methodologies for Trifluoropyridine and its Derivatives: A Comparative Guide By: Senior Application Scientist Executive Summary As a Senior Application Scientist, I frequently encounter the analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Methodologies for Trifluoropyridine and its Derivatives: A Comparative Guide By: Senior Application Scientist

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly fluorinated heterocycles. The incorporation of trifluoropyridine moieties into molecular architectures is a cornerstone strategy in modern drug development and agrochemical design. The strong electron-withdrawing nature of the fluorine atoms enhances metabolic stability and lipophilicity. However, these same properties introduce significant analytical challenges: altered basicity, unique ionization dynamics, and complex metabolic conjugation. This guide objectively compares the leading peer-reviewed methodologies for trifluoropyridine analysis, providing researchers with field-proven, self-validating experimental protocols.

Mechanistic Challenges in Trifluoropyridine Analysis

Analyzing highly fluorinated heterocycles requires a departure from standard analytical templates. The trifluoromethyl group (or multiple fluorine substitutions on the pyridine ring) dramatically reduces the pKa of the pyridine nitrogen. This impacts reversed-phase HPLC retention (often requiring highly aqueous mobile phases or specific ion-pairing agents) and suppresses positive-ion electrospray ionization (ESI+). Consequently, orthogonal detection methods—such as combining Mass Spectrometry (MS) with Nuclear Magnetic Resonance (NMR)—are essential to build a self-validating analytical system.

Workflow Start Trifluoropyridine Sample Volatile Volatile / Non-Polar (Synthetic Intermediates) Start->Volatile Polar Polar / Complex (Biological Metabolites) Start->Polar GCMS GC-MS (EI) High Resolution Volatile->GCMS HPLC HPLC-NMR-MS/MS Direct Coupling Polar->HPLC

Decision matrix for selecting trifluoropyridine analytical workflows.

Directly Coupled HPLC-NMR-MS/MS: The Gold Standard for Metabolite Profiling

When tracking the metabolic fate of trifluoropyridine-based compounds (e.g., herbicides like 5-trifluoromethylpyridone), isolating highly polar, stereochemically complex metabolites from biological matrices is notoriously difficult[1].

Causality & Validation: Directly coupling HPLC to both NMR and MS creates an inherently self-validating system. Why split the flow? MS provides exquisite sensitivity and exact mass for structural fragmentation, but it often fails to differentiate stereoisomers or pinpoint the exact site of conjugation (e.g., N-glucoside vs. O-malonylglucoside). NMR provides definitive atomic connectivity. Furthermore, 19F-NMR is uniquely powerful here: because biological systems lack endogenous fluorinated compounds, the 19F channel provides a completely clean background, acting as a highly specific "tag" for the xenobiotic[1].

Experimental Protocol: HPLC-NMR-MS/MS Workflow

  • Sample Extraction: Macerate biological tissue (e.g., hydroponically grown plant roots dosed with 2-hydroxy-5-trifluoromethylpyridine) in cold D2O/Methanol-d4 to quench enzymatic activity while remaining compatible with downstream NMR.

  • Centrifugation: Spin at 10,000 × g for 15 minutes at 4 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject onto a C18 analytical column (250 × 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in D2O. (Causality: D2O is critical to prevent the massive 1H solvent signal from overwhelming the NMR flow-probe).

    • Mobile Phase B: Acetonitrile.

  • Flow Splitting: Post-column, route 95% of the eluent to the NMR flow-probe (to maximize sensitivity for the less sensitive NMR technique) and 5% to the ESI-MS/MS detector.

  • Orthogonal Detection:

    • MS/MS: Operate in negative ion ESI mode, which is often more sensitive for electron-deficient fluorinated pyridines.

    • NMR: Continuously acquire 1H and 19F spectra. The 19F signal will trigger the MS to acquire targeted MS/MS spectra of the eluting metabolite.

Instrument Pump HPLC Pump & Autosampler Column C18 Analytical Column Pump->Column Splitter Flow Splitter (95:5 ratio) Column->Splitter NMR Flow-probe NMR (1H / 19F) Splitter->NMR 95% Flow MS ESI-MS/MS Detector Splitter->MS 5% Flow

Instrumental architecture of a directly coupled HPLC-NMR-MS/MS system.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Screening

For volatile, low-molecular-weight fluorinated building blocks (e.g., 2,4-Bis(4-bromophenyl)-3,5,6-trifluoropyridine), GC-MS remains the workhorse technique[2].

Causality & Validation: Fluorine substitution significantly increases the vapor pressure and thermal stability of pyridine derivatives, making them ideal candidates for gas-phase separation. Electron Impact (EI) ionization at 70 eV provides highly reproducible, library-searchable fragmentation patterns. The strong C-F bonds often lead to distinctive [M-F]+ or[M-CF3]+ fragment ions. The self-validating aspect of this protocol relies on the isotopic distribution of co-halogenated species (e.g., Br or Cl) combined with the exact mass of the trifluoropyridine core, providing a unique isotopic signature that guarantees absolute structural confidence[2].

Experimental Protocol: GC-MS (EI) Workflow

  • Sample Preparation: Dissolve the fluorinated synthetic intermediate in anhydrous dichloromethane (DCM) to a final concentration of 1 mg/mL.

  • Injection: Inject 1 µL into the GC inlet maintained at 250 °C. Use a split ratio of 10:1 to prevent column overloading and maintain sharp peak shapes.

  • Capillary Separation: Utilize a 5% phenyl methyl siloxane capillary column (30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: Hold at 80 °C for 2 min, ramp at 15 °C/min to 250 °C, and hold for 5 min.

  • EI-MS Detection: Operate the mass spectrometer at 70 eV. Scan from m/z 50 to 500 to capture the full fragmentation profile.

Quantitative 19F-NMR: Excretion Tracking Without Radiolabels

Traditionally, tracking the excretion balance of pharmaceuticals required synthesizing expensive 14C or 3H radiolabeled analogues.

Causality & Validation: 19F-NMR eliminates the need for radiolabeling. Because 19F has 100% natural abundance and a nuclear spin of 1/2, it offers sensitivity nearly as high as 1H. When analyzing crude urine or plasma, every resonance in the 19F spectrum corresponds exclusively to the parent drug or its metabolites[3]. By integrating these peaks against a known fluorinated internal standard, researchers achieve absolute quantitation with zero matrix interference.

Comparative Performance Data

To facilitate method selection, the quantitative and qualitative capabilities of these platforms are summarized below:

Analytical MethodologyOptimal Target AnalytesKey Mechanistic AdvantageSensitivity / LODPrimary Limitation
Directly Coupled HPLC-NMR-MS/MS Complex, polar metabolites (e.g., N-glucosides)Orthogonal validation; 19F tracks xenobiotics without backgroundModerate (µg range for NMR)High instrumentation cost; requires D2O solvents
GC-MS (Electron Impact) Volatile, thermally stable synthetic intermediatesHigh-resolution separation; reproducible EI fragmentationExcellent (pg to ng range)Incompatible with thermally labile or highly polar compounds
Quantitative 19F-NMR In vivo excretion tracking (urine/plasma)Eliminates need for radioactive isotopes (14C/3H)Moderate (µg range)Lacks exact mass data without coupled MS

Conclusion

The analysis of trifluoropyridine derivatives demands a tailored approach. For synthetic chemists isolating volatile intermediates, GC-MS provides unparalleled resolution and isotopic validation. Conversely, for drug metabolism and pharmacokinetics (DMPK) professionals, the direct coupling of HPLC-NMR-MS/MS represents the pinnacle of structural elucidation, transforming complex biological matrices into self-validating data streams.

References

  • Title: Application of Directly Coupled HPLC-NMR-MS/MS to the Identification of Metabolites of 5-Trifluoromethylpyridone (2-Hydroxy-5-trifluoromethylpyridine) in Hydroponically Grown Plants.
  • Title: Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures.
  • Title: 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling.

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Derivatives

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethylpyridine (TFMP) derivatives, a chemical scaff...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethylpyridine (TFMP) derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. While specific SAR data for (2,5,6-Trifluoropyridin-3-yl)methanol derivatives are not extensively available in the public domain, this document synthesizes findings from closely related analogues to offer valuable insights for the design and development of novel therapeutic agents. We will explore the impact of the trifluoromethyl group, the substitution patterns on the pyridine ring, and the nature of appended functional groups on the biological activity of this class of compounds.

The Trifluoromethylpyridine Scaffold: A Privileged Motif in Drug Discovery

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance key drug-like properties. The trifluoromethylpyridine scaffold, in particular, has garnered significant attention due to the unique combination of physicochemical properties imparted by both the pyridine ring and the -CF3 group.

Key Physicochemical Properties and Their Impact:

  • Increased Lipophilicity: The -CF3 group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its volume of distribution.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended half-life and improved pharmacokinetic profile.

  • Enhanced Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond and dipole interactions, thereby increasing binding affinity and potency.

  • Altered Electronic Properties: The strongly electron-withdrawing nature of the -CF3 group can significantly influence the pKa of the pyridine nitrogen and the overall electron distribution of the ring system, which can be crucial for target engagement.

These properties have led to the successful development of numerous TFMP-containing compounds in both the agrochemical and pharmaceutical industries.

Structure-Activity Relationships of Trifluoromethylpyridine Derivatives: A Comparative Analysis

While a detailed SAR for (2,5,6-Trifluoropyridin-3-yl)methanol is not available, we can infer valuable trends by examining related structures. The biological activity of TFMP derivatives is highly dependent on the substitution pattern on the pyridine ring and the nature of the appended functional groups.

Impact of the Trifluoromethyl Group Position

The position of the -CF3 group on the pyridine ring is a critical determinant of biological activity. Different positional isomers can exhibit distinct pharmacological profiles. For example, various commercialized agrochemicals feature the trifluoromethyl group at different positions, highlighting the importance of its placement for specific target interactions.

Influence of Other Substituents on the Pyridine Ring

The nature and position of other substituents on the pyridine ring play a crucial role in modulating the activity of TFMP derivatives.

  • Halogenation: Additional halogen atoms on the pyridine ring can further enhance lipophilicity and binding interactions. However, the position of these halogens is critical, as unfavorable steric or electronic interactions can reduce activity. A review of pyridine derivatives with antiproliferative activity suggested that the presence of halogen atoms could in some cases decrease activity.

  • Amide and Sulfide Moieties: A study on trifluoromethylpyridine amide derivatives containing sulfur moieties revealed that the oxidation state of the sulfur (thioether, sulfone, or sulfoxide) significantly impacted antibacterial and insecticidal activities. Generally, the sulfone and sulfoxide derivatives showed higher activity against Xanthomonas oryzae pv. oryzae, while the thioether-containing compounds were more effective against Ralstonia solanacearum.

The Role of the Side Chain at the 3-Position

The nature of the substituent at the 3-position of the pyridine ring is a key driver of the SAR. While specific data for a methanol group in the context of a 2,5,6-trifluoropyridine is lacking, we can draw parallels from related structures. For instance, in a series of (pyridin-2-yl)methanol derivatives developed as TRPV3 antagonists, systematic optimization of the side chain was crucial for achieving high potency and selectivity.

Table 1: Examples of Biologically Active Trifluoromethylpyridine Derivatives

Compound ClassKey Structural FeaturesBiological ActivityReference(s)
Trifluoromethylpyridine AmidesContains thioether, sulfone, or sulfoxide moietiesAntibacterial and insecticidal
Trifluoromethylpyridine Piperazine DerivativesPiperazine ring linked to the trifluoromethylpyridine coreAntiviral (against plant viruses)
Fluorinated Pyridine Kinase InhibitorsFluorine substitutions on the pyridine ringInhibition of kinases such as TGF-βR1 and PI3K
(Pyridin-2-yl)methanol DerivativesPyridinyl methanol moietyTRPV3 antagonists

Biological Targets of Trifluoromethylpyridine Derivatives

The trifluoromethylpyridine scaffold is found in compounds that modulate a wide range of biological targets, underscoring its versatility in drug design.

Kinases

Fluorinated pyridines are a common feature in many kinase inhibitors. The fluorine atoms can form critical interactions within the ATP-binding pocket of kinases. For example, derivatives with a 3-fluoro- or 5-fluoro-substituted pyridine ring have shown potent inhibition of TGF-βR1. Similarly, trifluorinated pyridine motifs have been incorporated into PI3K inhibitors.

Diagram 1: Generalized Kinase Inhibition by a Fluorinated Pyridine Derivative

G cluster_kinase Kinase Active Site Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Phosphate Binding Region Phosphate Binding Region Fluorinated Pyridine Inhibitor Fluorinated Pyridine Inhibitor Fluorinated Pyridine Inhibitor->Hinge Region H-bonds Fluorinated Pyridine Inhibitor->Hydrophobic Pocket Hydrophobic Interactions Fluorinated Pyridine Inhibitor->Phosphate Binding Region Fluorine Interactions ATP ATP ATP->Hinge Region ATP->Phosphate Binding Region G Substituted Nicotinic Acid Substituted Nicotinic Acid Esterification Esterification Substituted Nicotinic Acid->Esterification MeOH, H+ Substituted Methyl Nicotinate Substituted Methyl Nicotinate Esterification->Substituted Methyl Nicotinate Reduction Reduction Substituted Methyl Nicotinate->Reduction NaBH4, MeOH Purification Purification Reduction->Purification (Substituted Pyridin-3-yl)methanol (Substituted Pyridin-3-yl)methanol Purification->(Substituted Pyridin-3-yl)methanol

Safety & Regulatory Compliance

Safety

(2,5,6-Trifluoropyridin-3-yl)methanol proper disposal procedures

Standard Operating Procedure & Technical Guide: Disposal and Handling of (2,5,6-Trifluoropyridin-3-yl)methanol Executive Summary (2,5,6-Trifluoropyridin-3-yl)methanol is a highly specialized fluorinated pyridine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Guide: Disposal and Handling of (2,5,6-Trifluoropyridin-3-yl)methanol

Executive Summary

(2,5,6-Trifluoropyridin-3-yl)methanol is a highly specialized fluorinated pyridine derivative widely utilized as a building block in pharmaceutical and agrochemical drug discovery. Due to the presence of three fluorine atoms on the pyridine ring, this compound exhibits unique chemical stability but poses severe environmental and toxicological risks upon degradation. This guide provides drug development professionals and laboratory scientists with an authoritative, step-by-step Standard Operating Procedure (SOP) for the compliant handling, segregation, and disposal of this compound, grounded in U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks[1].

Chemical Profile & Hazard Classification

Understanding the physicochemical properties of (2,5,6-Trifluoropyridin-3-yl)methanol is critical for establishing a self-validating safety protocol.

Property / ClassificationDetail / Specification
Chemical Name (2,5,6-Trifluoropyridin-3-yl)methanol
Chemical Class Halogenated Organic Compound / Fluorinated Pyridine
EPA RCRA Waste Category Spent Halogenated Solvent / Halogenated Organic Waste[2]
Primary Thermal Hazards Emits toxic hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon monoxide (CO) upon decomposition[3].
Incompatibility Strong oxidizing agents, strong bases[4].

Mechanistic Rationale for Hazard: The carbon-fluorine (C-F) bond is exceptionally strong. While this provides metabolic stability in drug candidates, it makes environmental degradation incredibly difficult. If subjected to standard low-temperature incineration, fluorinated pyridines undergo incomplete combustion, releasing highly corrosive and toxic hydrogen fluoride (HF) gas[5]. Therefore, disposal requires specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize HF emissions[6].

Step-by-Step Disposal Workflows

Liquid Waste Segregation and Collection

Causality Check: Why separate halogenated from non-halogenated waste? Mixing halogenated waste (like fluorinated pyridines) with standard organic waste drastically increases disposal costs and risks damaging standard incinerator linings due to halogen acid formation[6].

  • Preparation : Ensure the laboratory Satellite Accumulation Area (SAA) is equipped with a dedicated, chemically compatible container specifically labeled "Halogenated Organic Waste"[1].

  • Transfer : In a properly functioning fume hood, transfer the (2,5,6-Trifluoropyridin-3-yl)methanol waste (including reaction filtrates or wash solvents) into the designated container. Use a funnel to prevent splashing[7].

  • Concentration Limits : Do not allow the waste container to exceed 90% capacity to account for vapor expansion.

  • Labeling : Affix an EPA-compliant hazardous waste tag. The label must explicitly list "(2,5,6-Trifluoropyridin-3-yl)methanol" and indicate the presence of "Fluorinated Halogens"[8].

  • Storage : Cap the container tightly when not actively adding waste. Evaporation is strictly prohibited as a disposal method under RCRA[7].

WasteWorkflow Gen Waste Generation: (2,5,6-Trifluoropyridin-3-yl)methanol Seg Segregation: Halogenated Organic Waste Gen->Seg Isolate from non-halogenated Label RCRA Labeling: Identify as Halogenated Seg->Label 40 CFR 262 Compliance Store Satellite Accumulation Area (<180 Days, Vented Cap) Label->Store Secondary containment Disp Licensed Incineration (HF Scrubber Equipped) Store->Disp EPA Licensed Contractor

Caption: Workflow for the segregation and EPA-compliant disposal of fluorinated pyridine waste.

Solid Waste and Empty Container Disposal

Solid waste, including contaminated PPE, silica gel from chromatography, and empty reagent bottles, must be treated with equal stringency.

  • Contaminated Consumables : Place all contaminated gloves, paper towels, and pipettes into a solid hazardous waste container lined with a heavy-duty plastic bag. Label as "Solid Halogenated Waste"[2].

  • Triple Rinsing Protocol : Empty reagent containers are not considered "RCRA Empty" until they have been triple-rinsed with a compatible solvent (e.g., acetone or methanol)[7].

  • Rinsate Disposal : The rinsate generated from cleaning the container must be collected and disposed of as liquid halogenated waste[7].

  • Container Disposal : Once triple-rinsed and dried in a fume hood, the container must have its original label defaced and be marked "RCRA Empty" before being discarded or recycled[7].

Emergency Spill Response & Decontamination

In the event of an accidental spill, immediate containment is required to prevent inhalation of toxic vapors and environmental contamination.

  • Evacuation and Assessment : Evacuate personnel from the immediate area. Assess the spill volume. For large spills, contact emergency environmental health and safety (EH&S) services immediately[3].

  • PPE Donning : Responders must wear chemical safety goggles, a chemical-resistant apron, and heavy-duty nitrile or neoprene gloves. For large spills or unventilated areas, a Self-Contained Breathing Apparatus (SCBA) is required[3].

  • Containment : Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[3]. Do not use combustible materials like sawdust, as they may react or complicate the subsequent incineration process.

  • Collection : Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, vapor-tight plastic bag or a dedicated hazardous waste bucket[4].

  • Surface Decontamination : Wash the contaminated surface thoroughly with a soap and water solution to remove residual fluorinated organics. Collect the wash water as aqueous hazardous waste[4].

SpillResponse Spill Spill Detected (Fluorinated Pyridine) Assess Assess Volume & Ventilate Area Spill->Assess PPE Don SCBA & Hazmat PPE (If high concentration) Assess->PPE Risk of HF exposure Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Collect Collect as Solid Halogenated Waste Absorb->Collect Avoid combustible absorbents Decon Decontaminate Surfaces (Soap/Water) Collect->Decon

Caption: Emergency spill response and decontamination pathway for fluorinated pyridine compounds.

Trustworthiness & Verification

To ensure a self-validating safety system, laboratories handling (2,5,6-Trifluoropyridin-3-yl)methanol should implement a quarterly audit of their SAA. This includes verifying that pH levels of aqueous waste mixtures containing this compound do not inadvertently cross into corrosive territories (pH ≤ 2 or pH ≥ 12.5)[7], and ensuring that no non-halogenated solvents have been cross-contaminated into the halogenated waste stream, which is a primary compliance violation under EPA guidelines[6].

References

  • "Laboratory Hazardous Waste Management Guide", UTIA Safety Office, University of Tennessee. [Link]

  • "3-(Chloromethyl)pyridine hydrochloride | CID 23394", PubChem, National Institutes of Health. [Link]

  • "Chemical Safety | Science Resource Support Services", Bates College. [Link]

  • "Hazardous Waste Management Program", Eastern Washington University. [Link]

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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